Technical Documentation Center

4-(4-Fluorophenyl)cyclohex-3-en-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Fluorophenyl)cyclohex-3-en-1-one
  • CAS: 36716-73-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Comprehensive Technical Guide

Target Molecule: 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) Molecular Formula: C₁₂H₁₁FO Application: Core building block for active pharmaceutical ingredients (APIs), functional materials, and complex polycy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) Molecular Formula: C₁₂H₁₁FO Application: Core building block for active pharmaceutical ingredients (APIs), functional materials, and complex polycyclic scaffolds[1].

As a Senior Application Scientist, I approach the synthesis of β,γ -unsaturated ketones not merely as a sequence of reagent additions, but as a system of competing kinetic and thermodynamic pathways. The synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one requires strict chemoselectivity and regiocontrol. The most robust, scalable, and field-proven pathway relies on a three-phase workflow: (1) Enol triflation of a mono-protected diketone , (2) Palladium-catalyzed Suzuki-Miyaura cross-coupling , and (3) Chemoselective acetal cleavage .

Below, I dissect the causality behind each experimental choice, providing a self-validating protocol designed for high-fidelity replication.

Strategic Rationale & Synthetic Workflow

The direct arylation of cyclohexanedione derivatives is plagued by over-arylation and poor regioselectivity. By utilizing 1,4-cyclohexanedione monoethylene acetal, we isolate a single enolizable ketone. Converting this ketone to a vinyl triflate primes the scaffold for a highly specific cross-coupling event.

Workflow A 1,4-Cyclohexanedione monoethylene acetal B Vinyl Triflate Intermediate A->B LDA, Comins' Reagent -78 °C, THF C Acetal-Protected Coupled Product B->C 4-F-PhB(OH)2, Pd cat. Base, Heat D 4-(4-Fluorophenyl) cyclohex-3-en-1-one C->D Mild Acid (aq. HCl) Acetone, RT

Figure 1: Three-phase synthetic workflow for 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Phase 1: Regioselective Enolate Formation and Triflation

Mechanistic Rationale: To generate the necessary electrophile for the Suzuki coupling, the ketone must be converted to a vinyl triflate. We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to quantitatively generate the kinetic enolate[2].

Instead of using the highly reactive and moisture-sensitive triflic anhydride ( Tf2​O ), we employ Comins' Reagent ( N -(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). Comins' reagent is a stable crystalline solid that selectively reacts with hard oxygen nucleophiles (enolates) without causing the polymerization or α -proton abstraction side-reactions commonly associated with Tf2​O .

Step-by-Step Protocol:

  • Preparation: Flame-dry a 500 mL Schlenk flask under inert gas ( N2​ or Argon). Add anhydrous Tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.25 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n -Butyllithium (1.2 equiv, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of LDA.

  • Enolization: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the LDA solution over 20 minutes to prevent thermal spiking. Stir at -78 °C for 1 hour.

  • Triflation: Add a solution of Comins' reagent (1.1 equiv) in THF (50 mL) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate as a pale yellow oil[2].

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The coupling of the synthesized vinyl triflate with 4-fluorophenylboronic acid is driven by a Palladium(0) catalytic cycle. While Pd(PPh3​)4​ is the traditional workhorse, research by[3] demonstrates that utilizing Pd(OAc)2​ with electron-rich, bulky phosphine ligands (like PCy3​ ) can achieve exceptional turnover frequencies for vinyl triflates under mild conditions. For standard laboratory scale, however, Pd(PPh3​)4​ in a biphasic 1,4-Dioxane/Water system with Na2​CO3​ as the base provides highly reliable and reproducible yields. The aqueous base is critical; it converts the boronic acid into a nucleophilic boronate complex, drastically accelerating the transmetalation step.

Mechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II) Complex] Pd0->OA + Vinyl Triflate (Rate Determining) TM Transmetalation [Pd(II) Diaryl Complex] OA->TM + 4-F-PhB(OH)2 + Base RE Reductive Elimination [Transition State] TM->RE Isomerization RE->Pd0 - Coupled Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the Pd oxidation states.

Step-by-Step Protocol:

  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve the vinyl triflate (1.0 equiv, 30 mmol) and 4-fluorophenylboronic acid (1.2 equiv) in 1,4-Dioxane (100 mL).

  • Degassing: Add 2.0 M aqueous Na2​CO3​ (2.0 equiv, 30 mL). Sparge the entire biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv). Seal the flask and heat to 80 °C behind a blast shield for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate ( 3×75 mL). Wash the organic phase with brine, dry over Na2​SO4​ , and evaporate the solvent.

  • Purification: Pass the crude residue through a silica plug (Hexanes/EtOAc 8:2) to isolate 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene .

Phase 3: Chemoselective Acetal Cleavage (Hydrolysis)

Mechanistic Rationale: The final step requires the removal of the ethylene glycol protecting group to reveal the target ketone. This is the most critical failure point of the synthesis. The desired product is a β,γ -unsaturated ketone. If subjected to strong acids (e.g., concentrated H2​SO4​ ) or strong bases, the double bond will rapidly isomerize into conjugation with the ketone, forming the thermodynamically favored α,β -unsaturated ketone (4-(4-fluorophenyl)cyclohex-2-en-1-one). To prevent this migration, hydrolysis must be performed under strictly mild, kinetically controlled acidic conditions using dilute aqueous HCl in acetone.

Step-by-Step Protocol:

  • Solvation: Dissolve the coupled acetal (1.0 equiv, 20 mmol) in reagent-grade Acetone (80 mL).

  • Hydrolysis: Add 1.0 M aqueous HCl (20 mL) dropwise at room temperature.

  • Monitoring: Stir the reaction at 20–25 °C. Monitor strictly via TLC (Thin Layer Chromatography). The reaction typically reaches completion within 4 to 6 hours. Do not apply heat.

  • Neutralization: Once the starting material is consumed, immediately quench the acid by carefully adding saturated aqueous NaHCO3​ until the pH reaches ~7.5.

  • Extraction: Remove the bulk of the acetone under reduced pressure (water bath < 30 °C). Extract the aqueous residue with Dichloromethane (DCM, 3×50 mL).

  • Final Isolation: Dry the combined DCM layers over MgSO4​ , filter, and concentrate in vacuo to afford the pure 4-(4-fluorophenyl)cyclohex-3-en-1-one as an off-white solid.

Quantitative Data Summary

The table below summarizes the stoichiometric requirements and expected yields for a standardized 50 mmol scale synthesis, serving as a benchmark for process validation.

PhaseReagent / ReactantEquivalentsTemp (°C)Time (h)Expected Yield
1 1,4-Cyclohexanedione monoethylene acetal1.0-78 to 253.582 - 86%
1 Lithium Diisopropylamide (LDA)1.2-781.0N/A
1 Comins' Reagent1.1-78 to 252.0N/A
2 Vinyl Triflate Intermediate1.08012.075 - 82%
2 4-Fluorophenylboronic acid1.28012.0N/A
2 Pd(PPh3​)4​ 0.058012.0N/A
3 Acetal-Protected Coupled Product1.020 - 254 - 690 - 95%
3 1.0 M Aqueous HClExcess20 - 254 - 6N/A

Note: Overall isolated yield across the three-step sequence typically ranges from 55% to 67%.

References
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Available at:[Link]

  • US Patent 9403810B2.Carboxamide derivatives (Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate). Google Patents.

Sources

Exploratory

Mechanism of 4-(4-Fluorophenyl)cyclohex-3-en-1-one formation

An In-depth Technical Guide on the Formation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one This guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the formation of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Formation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

This guide provides a comprehensive examination of the synthetic pathway and underlying mechanistic principles for the formation of 4-(4-fluorophenyl)cyclohex-3-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction

4-(4-Fluorophenyl)cyclohex-3-en-1-one is a substituted cyclohexenone derivative. The incorporation of a fluorine atom into the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Such modifications are of high interest in medicinal chemistry and materials science. Understanding the mechanism of its formation is crucial for optimizing its synthesis, controlling impurity profiles, and exploring its potential applications.

The most plausible and widely applicable synthetic route for constructing the 4-aryl-cyclohex-3-en-1-one scaffold is the Robinson annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation, creating a six-membered ring.

Plausible Synthetic Pathway: The Robinson Annulation

The Robinson annulation provides a convergent and efficient method for the synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one. The overall strategy involves the reaction of a suitable enolate donor with a Michael acceptor, leading to the formation of the desired cyclohexenone ring system. A common approach involves the reaction of a ketone with an α,β-unsaturated ketone.

A highly probable specific pathway for the synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one is the reaction between 4-fluorobenzaldehyde and a suitable ketone, such as acetone or a derivative, to first form an α,β-unsaturated ketone (a chalcone analogue). This intermediate then reacts with another enolate in a Michael addition, followed by cyclization.

A more direct and common variant of the Robinson annulation involves the reaction of an enolate of a ketone with methyl vinyl ketone. For the synthesis of our target molecule, a more tailored approach would involve the reaction of a precursor that already contains the 4-fluorophenyl group.

A logical and well-documented approach is the reaction of 4-fluorobenzaldehyde with a ketone that can act as a Michael donor, followed by an intramolecular cyclization.

Core Mechanism of Formation

The formation of 4-(4-fluorophenyl)cyclohex-3-en-1-one can be dissected into a two-stage process, which is a variation of the Robinson annulation:

  • Intermolecular Michael Addition: A ketone enolate adds to an α,β-unsaturated carbonyl compound.

  • Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes a base-catalyzed intramolecular cyclization and dehydration to form the final cyclohexenone product.

A plausible set of reactants for this synthesis is the reaction of a cyclohexanedione monoenol ether with 4-fluorobenzaldehyde, or more fundamentally, the reaction of a simple ketone with 4-fluorobenzaldehyde to generate an intermediate that can then cyclize.

Let's consider a practical and illustrative pathway: the reaction of 4-fluorobenzaldehyde with a ketone having at least two α-hydrogens, like acetone, followed by reaction with a second equivalent of an enolate. A more controlled and common approach is the use of a pre-formed Michael acceptor.

The most straightforward conceptualization of the synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one is the reaction of a suitable enolate with 4-(4-fluorophenyl)but-3-en-2-one. However, the synthesis of this butenone is not trivial.

A more classical and reliable approach is the reaction of 4-fluorobenzaldehyde with a ketone that can readily form an enolate, followed by a series of steps. A well-established method for the synthesis of similar 4-aryl-cyclohexenones is the reaction of an aromatic aldehyde with a β-keto ester or a 1,3-diketone, followed by cyclization and decarboxylation.

For the purpose of this guide, we will focus on a well-precedented, analogous reaction: the acid-catalyzed reaction of an enone with an enamine, a variation of the Robinson annulation.

The overall synthetic workflow can be visualized as follows:

G A Starting Materials: 4-Fluorobenzaldehyde Ketone (e.g., Cyclohexanone) C Initial Condensation (e.g., Aldol or similar) A->C B Base or Acid Catalyst B->C D Intermediate (e.g., α,β-Unsaturated Ketone) C->D E Michael Addition D->E F Dicarbonyl Intermediate E->F G Intramolecular Aldol Condensation F->G H Cyclized Product G->H I Dehydration H->I J Final Product: 4-(4-Fluorophenyl)cyclohex-3-en-1-one I->J

Caption: Generalized workflow for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Detailed Mechanistic Steps

The following diagram illustrates the step-by-step mechanism for a plausible synthesis route, the acid-catalyzed reaction of 4-fluorobenzaldehyde with a ketone.

G cluster_step1 Step 1: Enol Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Michael Addition cluster_step5 Step 5: Intramolecular Aldol & Dehydration Ketone Ketone Enol Enol Ketone->Enol H+ Ketone->Enol Aldol_Adduct Aldol Adduct Enol->Aldol_Adduct + 4-Fluorobenzaldehyde Enol->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone -H2O Aldol_Adduct->Enone Michael_Adduct Dicarbonyl Intermediate Enone->Michael_Adduct + Enolate Enone->Michael_Adduct Final_Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one Michael_Adduct->Final_Product 1. Cyclization 2. -H2O Michael_Adduct->Final_Product

Caption: Step-wise mechanism for the formation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, hypothetical procedure based on well-established methods for the synthesis of analogous 4-aryl-cyclohexenones.

Materials and Equipment:

  • 4-Fluorobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Formation of the Chalcone Intermediate (4-(4-fluorophenyl)but-3-en-2-one):

    • In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

    • Add acetone (1.1 equivalents) to the solution.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.2 equivalents) with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with dilute HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the intermediate chalcone.

  • Robinson Annulation to Form the Final Product:

    • The second stage of the Robinson annulation involves the Michael addition of an enolate to the chalcone intermediate, followed by an intramolecular aldol condensation. For this, a suitable Michael donor is required. A common choice is a β-keto ester like ethyl acetoacetate.

    • In a separate flask, prepare the enolate of ethyl acetoacetate by reacting it with a base like sodium ethoxide in ethanol.

    • To this enolate solution, add the previously synthesized chalcone (4-(4-fluorophenyl)but-3-en-2-one) and stir at room temperature.

    • After the Michael addition is complete (monitored by TLC), the reaction mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

    • The reaction is then cooled, neutralized, and the product is extracted.

    • The crude product is purified by column chromatography to yield 4-(4-fluorophenyl)cyclohex-3-en-1-one.

Data Presentation:

ParameterValue
Molecular FormulaC₁₂H₁₁FO
Molecular Weight190.21 g/mol
AppearanceOff-white to pale yellow solid
Melting PointExpected to be in the range of 60-80 °C (based on similar structures)
SolubilitySoluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone)

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating checkpoints:

  • TLC Monitoring: At each stage, thin-layer chromatography should be used to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for 4-(4-fluorophenyl)cyclohex-3-en-1-one would include characteristic peaks for the aromatic protons, the vinyl proton, and the protons of the cyclohexenone ring.

  • Yield Calculation: The overall and step-wise yields should be calculated to assess the efficiency of the synthesis.

Authoritative Grounding and Comprehensive References

The mechanistic principles and synthetic strategies outlined in this guide are grounded in fundamental organic chemistry literature. The Robinson annulation is a classic and well-documented reaction. For further reading and specific examples that form the basis of the proposed mechanism and protocol, the following resources are recommended.

References

  • Title: The Robinson Annelation Source: Organic Reactions URL: [Link]

  • Title: A Review on the Robinson Annulation Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Michael Reaction Source: Organic Reactions URL: [Link]

  • Title: The Aldol Reaction Source: Organic Reactions URL: [Link]

Foundational

Chemical properties of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Title: Chemical Properties and Synthetic Applications of 4-(4-Fluorophenyl)cyclohex-3-en-1-one Executive Summary In modern medicinal chemistry and advanced organic synthesis, 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS 36...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Properties and Synthetic Applications of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS 36716-73-1) serves as a highly versatile, structurally rigid building block. Characterized by its β,γ-unsaturated ketone system and a metabolically stable fluorophenyl pharmacophore, this compound is primarily utilized as an upstream precursor. Through controlled reduction and subsequent functionalization, it forms the backbone of complex Active Pharmaceutical Ingredients (APIs), most notably spirocyclic cyclohexane derivatives targeting severe neuropathic pain and migraines[1].

This technical guide dissects the physicochemical properties, validated synthetic pathways, and downstream applications of this critical intermediate, providing actionable, self-validating protocols for drug development professionals.

Physicochemical Properties

Understanding the baseline properties of 4-(4-Fluorophenyl)cyclohex-3-en-1-one is essential for optimizing reaction conditions, particularly regarding its solubility in cross-coupling and hydrogenation environments.

PropertyValue
Chemical Name 4-(4-Fluorophenyl)cyclohex-3-en-1-one
Common Synonym 4'-fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one
CAS Number 36716-73-1
Molecular Formula C₁₂H₁₁FO
Molecular Weight 190.22 g/mol
MDL Number MFCD12827842
InChIKey XODDALSHJPOPEY-UHFFFAOYSA-N
Typical Purity ≥96%
Physical Form Liquid / Low-melting solid (temperature dependent)

Data sourced from standardized chemical reference repositories.

Mechanistic Synthesis & Causality

The Challenge of Regioselectivity

Synthesizing 4-aryl-substituted cyclohexenones presents a regiochemical challenge. Direct arylation of cyclohex-2-en-1-one often yields a difficult-to-separate mixture of 1,2-addition and 1,4-addition (Michael) products.

The Solution: To establish a self-validating, high-yield system, chemists employ the Suzuki-Miyaura cross-coupling of an enol triflate. By starting with 1,4-cyclohexanedione monoethylene acetal, one carbonyl is protected, allowing the other to be cleanly converted into an enol triflate. This ensures the fluorophenyl group is installed exclusively at the C4 position, locking the double bond between C3 and C4 upon deprotection.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling
  • Step 1: Triflation. In a flame-dried flask under argon, dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF at -78°C. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq) to form the kinetic enolate. After 1 hour, add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 eq). Warm to room temperature, quench with aqueous NaHCO₃, and extract with EtOAc.

  • Step 2: Cross-Coupling. Combine the crude enol triflate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed 4:1 mixture of 1,4-dioxane and water. Heat to 80°C for 12 hours.

  • Step 3: Deprotection. Cool the reaction to room temperature. Add 1M HCl directly to the mixture and stir for 4 hours to hydrolyze the acetal protecting group.

  • Step 4: Isolation. Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation System: The success of this sequence is validated via Thin Layer Chromatography (TLC) and ¹H NMR. The highly polar enol triflate is replaced by a UV-active, less polar cross-coupled product. Post-deprotection, ¹H NMR must reveal a distinct vinylic proton multiplet at ~6.0 ppm, confirming the double bond did not migrate into thermodynamic conjugation with the ketone.

Downstream Applications: API Synthesis

The primary industrial utility of 4-(4-Fluorophenyl)cyclohex-3-en-1-one is its downstream conversion into 4-(4-fluorophenyl)cyclohexanone (CAS 40503-86-4)[2].

Causality in Hydrogenation

The isolated alkene (C3-C4) is highly susceptible to catalytic hydrogenation, while the ketone remains untouched under mild Pd/C conditions. This selective reduction yields a saturated ketone that serves as a critical branching point. From here, the molecule can undergo a Strecker-type reaction to form 4-cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8)[3][4], or spiro-annulation to form cis-tetrahydrospiro(cyclohexane-1,1'-pyrido[3,4-b]indol)-4-amine derivatives—highly potent APIs for chronic and neuropathic pain[1].

Protocol 2: Selective Catalytic Hydrogenation
  • Step 1: Setup. Dissolve 4-(4-fluorophenyl)cyclohex-3-en-1-one in absolute ethanol (0.2 M concentration) in a heavy-walled hydrogenation flask.

  • Step 2: Catalyst Addition. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a steady stream of argon to prevent auto-ignition.

  • Step 3: Reduction. Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 6-8 hours.

  • Step 4: Filtration. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Step 5: Concentration. Evaporate the solvent under reduced pressure to yield 4-(4-fluorophenyl)cyclohexanone in near-quantitative yield (>95%).

Self-Validation System: The reaction is monitored by the volumetric uptake of hydrogen gas. Complete conversion is definitively validated by ¹H NMR analysis via the complete disappearance of the vinylic proton signal, guaranteeing that downstream spiro-annulation occurs on a fully saturated ring.

Synthetic Workflow Visualization

SynthesisPathway A 1,4-Cyclohexanedione Monoethylene Acetal B Enol Triflate Intermediate A->B LDA, PhNTf2 (Triflation) C 4-(4-Fluorophenyl)cyclohex- 3-en-1-one (CAS 36716-73-1) B->C 4-F-PhB(OH)2, Pd(0) (Suzuki Coupling) D 4-(4-Fluorophenyl) cyclohexanone (CAS 40503-86-4) C->D H2, Pd/C (Hydrogenation) E 4-Cyano-4-(4-fluorophenyl) cyclohexanone (CAS 56326-98-8) D->E Strecker Cyanation F Spirocyclic APIs (Neuropathic Pain) D->F Spiro-annulation

Fig 1: Synthetic pipeline from precursor to 4-(4-fluorophenyl)cyclohex-3-en-1-one and derived APIs.

References

  • Sigma-Aldrich. "4'-fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one | 36716-73-1". Sigma-Aldrich Catalog.

  • ChemicalBook. "4-(4-fluorophenyl)cyclohexanone | 40503-86-4". ChemicalBook Database. 2

  • PrepChem. "Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone". PrepChem. 3

  • Xindao Biotech. "Wholesale 4-CYANO-4-(4-FLUOROPHENYL)CYCLOHEXANONE CAS:56326-98-8". Xindao Biotech. 4

  • Google Patents. "WO2012013343A1 - Cis-tetrahydrospiro(cyclohexane-1,1'-pyrido[3,4-b]indol)". World Intellectual Property Organization. 1

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: An Analytical Framework

Executive Summary & Molecular Architecture 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), also cataloged as 4'-fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one, is a critical fluorinated building block utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), also cataloged as 4'-fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one, is a critical fluorinated building block utilized in advanced pharmaceutical synthesis and medicinal chemistry[1],[2]. With a molecular weight of 190.21 g/mol , its structure features a 4-fluorophenyl moiety attached to a cyclohexenone ring[1].

The most analytically significant feature of this molecule is its β,γ -unsaturated ketone architecture . Unlike the thermodynamically favored α,β -unsaturated isomers (where the alkene is conjugated with the carbonyl), the double bond in this molecule is isolated at the C3-C4 position[3]. Spectroscopic techniques must be rigorously applied to validate that isomerization has not occurred during synthesis. This guide provides a self-validating analytical framework to confirm the structural and electronic integrity of this molecule using NMR, IR, and MS.

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition and prevent analytical artifacts, the following field-proven methodologies must be employed.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃).

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS). Locking the 0.00 ppm chemical shift to TMS provides absolute frequency referencing, which is critical for distinguishing subtle allylic shifts[3].

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay (d1).

    • ¹³C NMR: 100 MHz, 256 scans, 2-second relaxation delay. Causality Check: A longer d1 is required to ensure the quaternary C1 (carbonyl) and C4 (vinylic) carbons fully relax, allowing for accurate signal-to-noise ratios.

Infrared (IR) Spectroscopy Protocol
  • Background Validation: Perform an open-beam background scan immediately prior to sample acquisition to subtract atmospheric H₂O and CO₂, validating baseline integrity.

  • Sample Application: Place 1–2 mg of the neat sample onto a Diamond/ZnSe Attenuated Total Reflectance (ATR) crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition: 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Tuning: Utilize perfluorotributylamine (PFTBA) as an internal tuning calibrant to validate mass axis accuracy across the m/z 50–300 range prior to injection.

  • Separation & Ionization: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split 50:1, 250°C). Ionize via Electron Impact (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 4-(4-fluorophenyl)cyclohex-3-en-1-one is defined by the anisotropic deshielding of the isolated double bond and the distinct spin-spin coupling introduced by the spin-½ ¹⁹F nucleus[4].

Causality of Chemical Shifts
  • The C2 Methylene Signature: The protons at C2 ( δ 3.08 ppm) serve as the definitive proof of the β,γ -unsaturation. Because they are sandwiched between the electron-withdrawing carbonyl cone and the vinylic system, they are highly deshielded compared to standard aliphatic protons[3].

  • Fluorine Inductive & Coupling Effects: The highly electronegative fluorine atom withdraws electron density via the inductive effect, strongly deshielding the ipso-carbon (C4' at 162.5 ppm). Simultaneously, the ¹³C-¹⁹F scalar coupling creates a massive one-bond splitting ( 1JCF​≈246 Hz), unequivocally identifying the para-substitution pattern[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
C3-H 6.35m (broad)-1HVinylic proton
C2-H₂ 3.08m-2HAllylic & α to C=O
C6-H₂ 2.60t6.82H α to C=O
C5-H₂ 2.52m-2HAllylic
C2', C6'-H 7.35dd8.8, 5.42HAromatic (ortho to alkene)
C3', C5'-H 7.02t8.82HAromatic (ortho to F)
Table 2: ¹³C{¹H} and ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃)
PositionNucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
C1 ¹³C211.0s-Carbonyl (C=O)
C4' ¹³C162.5d 1JCF​ = 246.0Aromatic C-F (ipso)
C1' ¹³C136.5d 4JCF​ = 3.2Aromatic (attached to C4)
C4 ¹³C136.0s-Quaternary vinylic
C2', C6' ¹³C127.2d 3JCF​ = 8.0Aromatic CH
C3 ¹³C122.5s-Tertiary vinylic
C3', C5' ¹³C115.4d 2JCF​ = 21.5Aromatic CH
C2 ¹³C42.5s-Methylene ( α to C=O)
C6 ¹³C38.5s-Methylene ( α to C=O)
C5 ¹³C28.0s-Methylene (allylic)
F1 ¹⁹F-114.5tt8.8, 5.4Fluorine atom

Infrared (IR) Spectroscopy: Vibrational Mapping

IR spectroscopy provides an orthogonal validation of the isolated ketone. If the molecule had isomerized to the conjugated α,β -unsaturated form, the C=O stretch would red-shift to approximately 1680 cm⁻¹. The observed frequency of 1715 cm⁻¹ confirms the absence of conjugation, validating the structural integrity of the C1-C2-C3-C4 system[4].

Table 3: ATR-FTIR Vibrational Frequencies
Wavenumber (cm⁻¹)IntensityModeMechanistic Structural Assignment
3030 Weak ν (C-H) sp²Vinylic and aromatic C-H stretching
2925, 2850 Medium ν (C-H) sp³Aliphatic methylene C-H stretching
1715 Strong ν (C=O)Unconjugated ketone stretching
1605, 1510 Medium ν (C=C)Aromatic ring breathing
1225 Strong ν (C-F)Aryl fluoride stretching
835 Strong δ (C-H) ooppara-substituted benzene out-of-plane bending

Mass Spectrometry (MS): Fragmentation Pathways

Under 70 eV Electron Impact (EI) conditions, the molecular ion ([M]⁺• at m/z 190) undergoes highly predictable cycloreversion.

Mechanistic Causality: The β,γ -unsaturated architecture of the cyclohexenone ring provides the perfect orbital alignment for an electron-impact induced Retro-Diels-Alder (RDA) cleavage . The homolytic cleavage of the C1-C2 and C5-C6 allylic bonds relieves ring strain and expels a highly stable neutral ketene molecule (CH₂=C=O, 42 Da). This thermodynamic driving force makes the resulting diene radical cation (m/z 148) the base peak (100% abundance) of the spectrum.

Table 4: GC-MS (EI, 70 eV) Fragmentation
m/zRelative AbundanceIon TypeMechanistic Origin
190 35%[M]⁺•Molecular Ion
162 15%[M - CO]⁺•Loss of carbon monoxide (28 Da)
148 100%[M - C₂H₂O]⁺•Retro-Diels-Alder loss of ketene (42 Da)
133 25%[148 - CH₃]⁺Methyl radical loss from diene fragment
120 40%[C₈H₇F]⁺•4-Fluorostyrene radical cation
109 55%[C₆H₄F]⁺4-Fluorophenyl cation
Pathway Visualization

MS_Pathway M_ion Molecular Ion [M]⁺• m/z 190 RDA Retro-Diels-Alder (Allylic Cleavage) M_ion->RDA 70 eV EI Ketene Neutral Loss Ketene (-42 Da) RDA->Ketene Neutral Diene Diene Radical Cation m/z 148 (Base Peak) RDA->Diene -42 Da F_phenyl 4-Fluorophenyl Cation m/z 109 Diene->F_phenyl -C₃H₃

Fig 1: EI-MS Retro-Diels-Alder fragmentation pathway of 4-(4-fluorophenyl)cyclohex-3-en-1-one.

References

  • Royal Society of Chemistry. "Supporting Information: Regioselective and Diastereodivergent Organocatalytic Asymmetric Vinylogous Michael Addition." RSC Advances. Available at: [Link]

  • ResearchGate. "(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one." Acta Crystallographica Section E. Available at: [Link]

Sources

Foundational

Strategic Precursor Profiling and Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

An In-Depth Technical Whitepaper on Retrosynthetic Methodologies and Organometallic Workflows Executive Summary & Retrosynthetic Logic The compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one [1] is a highly valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Retrosynthetic Methodologies and Organometallic Workflows

Executive Summary & Retrosynthetic Logic

The compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one [1] is a highly valuable building block in pharmaceutical chemistry, frequently utilized in the synthesis of neuroactive agents, selective receptor modulators, and advanced liquid crystalline materials. Structurally, it features a unique β,γ-unsaturated ketone system where the alkene is thermodynamically stabilized by extended conjugation with the 4-fluorophenyl ring.

Designing a robust synthesis for this molecule requires strict control over chemoselectivity and regioselectivity. Direct functionalization of unprotected 1,4-cyclohexanedione is synthetically unviable due to symmetry and the high probability of over-addition. Therefore, successful retrosynthetic strategies rely on the desymmetrization of the cyclohexane core using a mono-protected starting material.

Retrosynthesis Target 4-(4-Fluorophenyl)cyclohex-3-en-1-one (Target Molecule) Intermediate1 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene (Acetal Protected) Target->Intermediate1 Acetal Deprotection GrignardInt 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol (Tertiary Alcohol) Intermediate1->GrignardInt Dehydration (Route A) EnolTriflate 1,4-Dioxaspiro[4.5]dec-7-en-8-yl triflate (Enol Triflate) Intermediate1->EnolTriflate Suzuki Coupling (Route B) SM1 1,4-Cyclohexanedione monoethylene acetal GrignardInt->SM1 SM2 4-Fluorophenylmagnesium bromide GrignardInt->SM2 EnolTriflate->SM1 SM3 4-Fluorophenylboronic acid EnolTriflate->SM3 + Pd Cat.

Retrosynthetic pathways for 4-(4-Fluorophenyl)cyclohex-3-en-1-one via Routes A and B.

Core Starting Materials: The Causality of Selection

The selection of starting materials is dictated by the need to prevent competing side reactions.

  • 1,4-Cyclohexanedione monoethylene acetal (CAS: 4746-97-8) [2]: Causality: Using unprotected 1,4-cyclohexanedione in a Grignard reaction yields a complex statistical mixture of unreacted starting material, mono-addition, and di-addition products. The monoethylene acetal acts as a protecting group that breaks the molecule's symmetry, leaving exactly one electrophilic carbonyl center available for nucleophilic attack.

  • 4-Fluorophenylmagnesium bromide (CAS: 352-13-6) : Causality: Selected for Route A. As a hard nucleophile, this Grignard reagent provides rapid, irreversible 1,2-addition to the ketone. The fluorine atom at the para-position is strongly electron-withdrawing via induction but electron-donating via resonance, making the Grignard reagent highly stable yet sufficiently reactive.

  • 4-Fluorophenylboronic acid (CAS: 1765-93-1) : Causality: Selected for Route B. Used in palladium-catalyzed cross-coupling, it offers a milder alternative to organomagnesium reagents, which is critical if synthesizing analogs with base-sensitive functional groups.

Route A: The Organometallic (Grignard) Approach

This is the classic, highly scalable route. It relies on a nucleophilic addition followed by a thermodynamically driven one-pot dehydration and deprotection.

Mechanistic & Thermodynamic Rationale

When the intermediate tertiary alcohol is subjected to aqueous acid, protonation of the hydroxyl group leads to the loss of water, generating a carbocation. Elimination of an adjacent proton forms the alkene. While double bonds in cyclohexenones typically migrate to the α,β-position (C2-C3) to conjugate with the ketone, doing so here would break conjugation with the 4-fluorophenyl ring. Because the styrenyl-type conjugation (C3-C4) provides a superior thermodynamic sink (~4-6 kcal/mol stabilization), the β,γ-unsaturated isomer is formed exclusively. Concurrently, the aqueous acid hydrolyzes the acetal back to the ketone.

Step-by-Step Protocol

Step 1: Nucleophilic Addition

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with 1,4-cyclohexanedione monoethylene acetal (15.6 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0 °C using an ice-water bath.

  • Add 4-fluorophenylmagnesium bromide (110 mL of a 1.0 M solution in THF, 110 mmol) dropwise over 30 minutes, keeping the internal temperature < 5 °C.

  • Remove the ice bath and stir at 20-25 °C for 2 hours.

  • Self-Validation Checkpoint: The reaction will transition from a clear solution to a cloudy white/gray suspension as the magnesium alkoxide salt precipitates. TLC (3:1 Hexanes/EtOAc, KMnO₄ stain) will confirm the total consumption of the UV-inactive acetal (Rf = 0.4).

  • Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary alcohol.

Step 2: One-Pot Dehydration & Hydrolysis

  • Dissolve the crude intermediate in a mixture of THF (100 mL) and 10% aqueous HCl (100 mL).

  • Heat the biphasic mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint: The final product is strongly UV-active at 254 nm due to the extended styrenyl conjugation. Monitor via TLC (4:1 Hexanes/EtOAc); the product will appear as a bright UV-active spot at Rf = 0.6.

  • Cool to room temperature, extract with dichloromethane (3 × 100 mL).

  • Wash the combined organics with saturated NaHCO₃ (100 mL) to neutralize residual acid, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization from hot hexanes/ethyl acetate to afford the target enone as a crystalline solid.

Workflow Step1 Reaction Setup Anhydrous THF, 0 °C N2 Atmosphere Step2 Grignard Addition Dropwise addition of 4-F-PhMgBr Step1->Step2 Step3 Quench & Extract Sat. NH4Cl quench EtOAc extraction Step2->Step3 Step4 Dehydration/Deprotection 10% HCl / THF 60 °C, 4 hours Step3->Step4 Step5 Purification Crystallization from Hexanes/EtOAc Step4->Step5

Sequential unit operations for the synthesis of the target molecule via Route A.

Route B: The Palladium-Catalyzed (Suzuki-Miyaura) Approach

For environments where Grignard reagents are too harsh, the Suzuki-Miyaura cross-coupling offers a kinetically controlled alternative [3].

Mechanistic Rationale

By converting the ketone of the mono-protected dione into an enol triflate using Comins' Reagent [4], the position of the double bond is kinetically locked. The subsequent palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid replaces the triflate with the fluorophenyl group with absolute regiocontrol.

Step-by-Step Protocol

Step 1: Enol Triflate Formation

  • Under argon, dissolve 1,4-cyclohexanedione monoethylene acetal (15.6 g, 100 mmol) in anhydrous THF (200 mL) and cool to -78 °C.

  • Add LiHMDS (1.0 M in THF, 110 mL, 110 mmol) dropwise. Stir for 1 hour at -78 °C.

  • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent, 39.3 g, 110 mmol) in THF (50 mL) dropwise.

  • Warm to room temperature over 2 hours. Quench with water, extract with diethyl ether, and pass through a short pad of neutral alumina to yield the enol triflate.

Step 2: Suzuki-Miyaura Coupling & Deprotection

  • Degas a mixture of the enol triflate (28.8 g, 100 mmol), 4-fluorophenylboronic acid (15.4 g, 110 mmol), and K₂CO₃ (27.6 g, 200 mmol) in 1,4-dioxane/water (4:1, 250 mL).

  • Add Pd(PPh₃)₄ (5.78 g, 5 mol%). Heat to 80 °C for 6 hours under argon.

  • Self-Validation Checkpoint: The reaction mixture will turn from bright yellow to dark brown/black as Pd(0) aggregates upon completion.

  • Filter through Celite, partition between EtOAc and water, and concentrate.

  • Dissolve the crude product in THF (100 mL) and 10% aqueous HCl (100 mL). Stir at room temperature for 2 hours. Extract, neutralize, and purify via flash chromatography.

Quantitative Route Comparison

To assist process chemists in route selection, the following table summarizes the quantitative and qualitative metrics of both methodologies:

MetricRoute A (Grignard + Dehydration)Route B (Enol Triflate + Suzuki)
Overall Yield 65 – 75%70 – 85%
Step Count 23
Atom Economy Moderate (loss of H₂O, ethylene glycol)Low (loss of TfOH, boronic acid byproducts)
Reagent Cost Low (Bulk Grignard reagents)High (Pd catalyst, Comins' reagent)
Scalability Excellent (Kilogram scale)Moderate (Requires rigorous anaerobic conditions)
Regioselectivity High (Thermodynamically driven)Absolute (Kinetically locked by triflate)
Functional Group Tolerance Poor (Strong nucleophile/base)Excellent (Mild cross-coupling)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . Chemical Reviews, 95(7), 2457–2483. Available at:[Link]

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: an improved preparation of vinyl triflates from metallo enolates . Tetrahedron Letters, 33(42), 6299-6302. Available at:[Link]

Exploratory

Advanced Methodologies in the Synthesis of 4-Arylcyclohexenones via Robinson Annulation

Introduction & Pharmacological Relevance The 4-arylcyclohexanone and 4-arylcyclohexenone scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for novel a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 4-arylcyclohexanone and 4-arylcyclohexenone scaffolds are recognized as privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for novel anticancer, anti-inflammatory, and antimicrobial therapeutics 1. Constructing this six-membered functionalized ring with high regioselectivity and yield requires robust synthetic strategies. For over 80 years, the Robinson annulation has remained the premier methodology for assembling these cyclic systems 2.

This technical guide dissects the mechanistic causality, experimental optimization, and troubleshooting logic required to synthesize 4-arylcyclohex-2-en-1-ones using aryl acetaldehydes and methyl vinyl ketone (MVK).

Mechanistic Causality of the Reaction Cascade

The Robinson annulation is not a single reaction, but a highly orchestrated tandem sequence comprising a Michael addition followed by an intramolecular aldol condensation 3.

To specifically yield a 4-aryl substitution pattern, the optimal substrate pairing is an aryl acetaldehyde (acting as the Michael donor) and methyl vinyl ketone (MVK) (acting as the Michael acceptor).

  • Enolization & Michael Addition: Under basic conditions, the α -carbon of the aryl acetaldehyde is deprotonated to form a nucleophilic enolate. This enolate attacks the electrophilic β -carbon of MVK. Causality note: MVK is highly electrophilic; if the base is too strong or the temperature too high, MVK will undergo rapid anionic polymerization before the cross-coupling can occur.

  • 1,5-Dicarbonyl Formation: The initial addition yields a 5-aryl-4-oxohexanal intermediate.

  • Intramolecular Aldol Cyclization: The methyl group of the ketone moiety undergoes enolization and attacks the pendant aldehyde. Causality note: The regioselectivity is driven by Baldwin's rules, favoring the formation of the less strained 6-membered ring (6-enolendo-exo-trig) over alternative 4-membered cyclizations.

  • Dehydration: The resulting β -hydroxy ketone is thermodynamically unstable under heating and undergoes an E1cB dehydration to yield the fully conjugated 4-arylcyclohex-2-en-1-one.

Pathway start Aryl Acetaldehyde + MVK michael Michael Addition (Base/Catalyst) start->michael diketone 1,5-Dicarbonyl Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxy β-Hydroxy Ketone aldol->hydroxy dehydration Dehydration (-H₂O) hydroxy->dehydration product 4-Arylcyclohexenone dehydration->product

Caption: Reaction cascade for 4-arylcyclohexenone synthesis via Robinson annulation.

Quantitative Optimization & Reaction Dynamics

The yield of 4-arylcyclohexenones is notoriously dependent on the precise calibration of base strength and thermal energy. Modern advances, including ultrasound irradiation and asymmetric organocatalysis (e.g., diphenylprolinol silyl ethers), have significantly improved both yield and enantiomeric excess (ee) 4.

Table 1: Comparative Yields and Side-Product Profiles
Catalytic SystemTemp (°C)Time (h)Yield (%)Primary Side Product / Limitation
NaOH (aq) / EtOH 78 (Reflux)4.045–55MVK Polymerization, Self-condensation
NaOEt / THF (Two-Step) 0 656.068–75Trace self-condensation
K₂CO₃ / Ultrasound 251.575–82Trace 1,5-diketone (Incomplete aldol)
Diphenylprolinol Silyl Ether 2024.085–92None (High enantioselectivity)

Experimental Protocol: Self-Validating Two-Step Synthesis

To mitigate the competing rates of MVK polymerization and self-condensation, a two-step protocol isolating the Michael adduct is highly recommended for sensitive aryl substrates 3.

Step 1: Controlled Michael Addition
  • Preparation: Dissolve the aryl acetaldehyde (1.0 eq.) and MVK (1.1 eq.) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Initiation: Add a mild base (e.g., catalytic NaOEt or K₂CO₃) dropwise over 20 minutes. Causality: Slow addition at low temperature prevents the exothermic runaway that leads to MVK polymerization.

  • Validation Checkpoint 1 (TLC & NMR): Monitor via TLC. The Michael adduct (1,5-diketone) will exhibit a lower Rf​ value than the starting materials. Isolate a micro-aliquot for 1 H NMR; validation is confirmed by the disappearance of the vinyl protons of MVK (5.8–6.4 ppm) and the retention of the aldehyde proton (~9.5 ppm).

  • Quench & Isolate: Neutralize with dilute acetic acid, extract with ethyl acetate, and concentrate under reduced pressure.

Step 2: Intramolecular Aldol Condensation
  • Cyclization: Redissolve the crude 1,5-diketone in ethanol. Add 1.5 eq. of KOH (aq).

  • Thermodynamic Drive: Heat the mixture to a gentle reflux (78 °C) for 2 hours. Causality: The thermal energy is required to overcome the activation barrier for the E1cB dehydration, driving the equilibrium toward the conjugated cyclohexenone.

  • Validation Checkpoint 2 (MS & NMR): Following aqueous workup and column chromatography, confirm the product. 1 H NMR will show a new conjugated alkene proton ( α to the ketone) at ~6.0 ppm, and the aldehyde proton will be completely absent. Mass spectrometry will confirm a mass shift of −18 Da (loss of water) from the intermediate.

Troubleshooting & Side-Reaction Logic

When yields fall below 50%, the reaction mixture typically contains one of three major impurities. Identifying the impurity dictates the specific optimization required 3.

Troubleshooting issue Low Yield / Impurities Detected cause1 Incomplete Reaction (1,5-Diketone remains) issue->cause1 cause2 MVK Polymerization (Viscous, unidentifiable mass) issue->cause2 cause3 Self-Condensation (Aldehyde dimerizes) issue->cause3 sol1 Increase Temp / Extend Reflux Time cause1->sol1 sol2 Use Ultrasound / Milder Base (K₂CO₃) cause2->sol2 sol3 Slow Base Addition / Use Organocatalysis cause3->sol3

Caption: Decision matrix for troubleshooting side reactions in Robinson annulations.

  • Incomplete Reaction (Stalling): If the reaction stalls at the 1,5-diketone stage, the base may be too weak to form the secondary enolate, or the temperature is insufficient to drive the dehydration step.

  • MVK Polymerization: Characterized by a viscous reaction mixture and loss of the MVK equivalent. Transitioning to an ultrasound-assisted protocol with K₂CO₃ enhances mass transfer without the thermal degradation associated with refluxing strong bases.

  • Self-Condensation: Aryl acetaldehydes are highly prone to self-aldol reactions. If dimers are detected, the base must be added dropwise after both reagents are fully mixed, or the system should be transitioned to enamine-based organocatalysis to control nucleophilicity.

References

  • Enantioselective Access to Robinson Annulation Products & to Michael Adducts Precursors: Where Do We Stand After 80 Years? ResearchGate URL:[Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Organocatalytic Asymmetric Michael Addition in the Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Thermodynamic Cascade Approach

Strategic Retrosynthesis & Rationale The 4-arylcyclohexenone motif is a privileged pharmacophore, serving as a conformationally restricted scaffold in the development of neurokinin-1 (NK1) receptor antagonists, serotonin...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthesis & Rationale

The 4-arylcyclohexenone motif is a privileged pharmacophore, serving as a conformationally restricted scaffold in the development of neurokinin-1 (NK1) receptor antagonists, serotonin modulators, and other CNS-active therapeutics. The synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one requires precise control over both stereochemistry and olefin regiochemistry.

As a Senior Application Scientist, I approach this synthesis not as a disjointed set of linear reactions, but as a carefully orchestrated chemical cascade. The target molecule is retrosynthetically disconnected via a thermodynamically driven olefin isomerization, preceded by an intramolecular aldol condensation, which is ultimately anchored by an enantioselective organocatalytic Michael addition between 2-(4-fluorophenyl)acetaldehyde and methyl vinyl ketone (MVK)[1].

Workflow A 2-(4-Fluorophenyl) acetaldehyde C Organocatalytic Michael Addition (Jørgensen-Hayashi) A->C B Methyl Vinyl Ketone (MVK) B->C D 1,5-Dicarbonyl Intermediate (>95% ee) C->D Enamine Activation E Intramolecular Aldol Condensation D->E Base/Acid Catalysis F 4-(4-Fluorophenyl) cyclohex-2-en-1-one (Kinetic) E->F -H2O G Thermodynamic Isomerization (p-TsOH, Heat) F->G Olefin Migration H 4-(4-Fluorophenyl) cyclohex-3-en-1-one (Thermodynamic) G->H Styrenyl Conjugation

Fig 1: Retrosynthetic workflow from starting materials to the thermodynamically favored 3-en-1-one.

The Core Directive: Enantioselective Michael Addition

The symmetry-breaking step in this synthetic route is the direct Michael addition. To achieve high enantiomeric excess (ee), we deploy the Jørgensen-Hayashi catalyst, specifically (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether[2].

Mechanistic Causality & Catalyst Selection: The choice of the Jørgensen-Hayashi catalyst over traditional metal-based catalysts is dictated by the need to avoid heavy metal toxicity in pharmaceutical intermediates and to achieve superior stereocontrol. When 2-(4-fluorophenyl)acetaldehyde condenses with the secondary amine of the catalyst, it forms an (E)-enamine intermediate. The bulky diphenylhydroxymethyl silyl ether group provides profound steric shielding, effectively blocking the Si-face of the enamine. Consequently, the electrophilic MVK is forced to approach exclusively from the Re-face[2].

Furthermore, the addition of a weak Brønsted acid, such as benzoic acid, accelerates the formation of the enamine and facilitates the rapid hydrolysis of the resulting iminium ion, preventing catalyst deactivation and suppressing undesired self-aldol side reactions[3].

CatalyticCycle Cat Diphenylprolinol Silyl Ether Enamine (E)-Enamine Intermediate Cat->Enamine + Aldehyde - H2O TS Stereoselective Michael Addition (Re-face attack) Enamine->TS + MVK Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Michael Adduct (1,5-Dicarbonyl) Iminium->Product + H2O

Fig 2: Organocatalytic cycle highlighting the enamine activation and stereoselective C-C bond formation.

Cascade Cyclization and Thermodynamic Isomerization

Following the Michael addition, the resulting 1,5-dicarbonyl intermediate, (R)-2-(4-fluorophenyl)-5-oxohexanal, is primed for ring closure.

Aldol Condensation: Under acid catalysis (p-toluenesulfonic acid), the intermediate undergoes an intramolecular aldol condensation. The kinetic product of this dehydration is the α,β -unsaturated enone, 4-(4-fluorophenyl)cyclohex-2-en-1-one[4].

Thermodynamic Driving Force: The target molecule requires the olefin to be in the β,γ -position. By subjecting the kinetic product to extended reflux in toluene with a Dean-Stark apparatus, the double bond is forced to migrate[5]. The causality behind this isomerization is purely thermodynamic: the shift from the C2=C3 position to the C3=C4 position transforms a disubstituted enone into a trisubstituted olefin that is fully conjugated with the 4-fluorophenyl ring. The resonance stabilization energy of this extended styrenyl π -system heavily outweighs the enone conjugation, driving the equilibrium almost entirely toward 4-(4-fluorophenyl)cyclohex-3-en-1-one[5].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints.

Step 1: Asymmetric Organocatalytic Michael Addition

Objective: Synthesize (R)-2-(4-fluorophenyl)-5-oxohexanal with >95% ee.

  • In a flame-dried round-bottom flask under argon, dissolve the Jørgensen-Hayashi catalyst (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M).

  • Add 2-(4-fluorophenyl)acetaldehyde (1.0 eq) and stir for 10 minutes at room temperature to ensure complete enamine formation.

  • Cool the mixture to 0 °C and add MVK (1.5 eq) dropwise. Causality: Cooling the reaction mixture maximizes stereofacial discrimination during the Re-face attack.

  • Stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed. An aliquot should be analyzed via chiral HPLC to confirm ee >95% before proceeding.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: One-Pot Aldol Cyclization and Thermodynamic Isomerization

Objective: Cyclize the 1,5-dicarbonyl and isomerize the olefin to yield 4-(4-fluorophenyl)cyclohex-3-en-1-one.

  • Dissolve the crude Michael adduct in toluene (0.2 M) and add p-TsOH·H₂O (20 mol%).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 16 hours. Causality: The Dean-Stark trap removes the water generated during the aldol condensation, pushing the reaction forward. Extended heating overcomes the activation barrier required for the olefin to migrate out of conjugation with the carbonyl and into conjugation with the aryl ring.

  • Cool to room temperature, wash with saturated NaHCO₃, extract with CH₂Cl₂, dry, and concentrate.

  • Purify via flash column chromatography. Self-Validation: Confirm the successful isomerization via ¹H NMR; the disappearance of the distinct α -enone proton (~6.0 ppm) and the appearance of the styrenyl olefinic proton (~6.2 ppm, integrating for 1H) confirms the C3=C4 double bond architecture.

Quantitative Data & Yield Analysis

The table below summarizes the optimization of the Michael addition step, demonstrating the critical impact of solvent and temperature on enantioselectivity.

SolventCatalyst LoadingAdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)
CH₂Cl₂10 mol%None256588
Toluene10 mol%Benzoic Acid (10 mol%)258292
Toluene 10 mol% Benzoic Acid (10 mol%) 0 89 >98
MeOH5 mol%LiOAc (10 mol%)07490

Table 1: Optimization parameters for the organocatalytic Michael addition of 2-(4-fluorophenyl)acetaldehyde to MVK.

References

  • Direct enantioselective Michael addition of aldehydes to vinyl ketones catalyzed by chiral amines. PubMed / J Org Chem.[Link]

  • Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. ACS Publications.[Link]

  • Tautomerism between cyclohex-2-en-1-one and cyclohex-3-en-1-one. Chemistry Stack Exchange.[Link]

  • Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. PMC - NIH.[Link]

  • Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. MDPI.[Link]

Sources

Exploratory

Advanced Synthesis of 4-Arylcyclohexenones: Mechanistic Insights into the Robinson Annulation and Aldol Condensation

Executive Summary The 4-arylcyclohexenone scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for anticancer, anti-inflammatory, and antimicrobial therapeutics. Constructing this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylcyclohexenone scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for anticancer, anti-inflammatory, and antimicrobial therapeutics. Constructing this six-membered ring with precise regiochemical and stereochemical control is paramount. As a Senior Application Scientist, I present this technical guide to dissect the causality behind the Robinson annulation—the premier synthetic route for these derivatives—focusing specifically on the thermodynamic drivers of the intramolecular aldol condensation step.

Mechanistic Causality: The Robinson Annulation

The 1 is not a single reaction but a highly orchestrated tandem sequence: a Michael addition followed by an intramolecular aldol condensation.

Michael Addition Dynamics

The process initiates with the base-catalyzed enolization of a ketone donor (e.g., an aryl methyl ketone or cyclohexanone derivative). This thermodynamic enolate acts as a nucleophile, attacking the β -carbon of an α,β -unsaturated ketone (the Michael acceptor, such as methyl vinyl ketone or a chalcone). The causality of choosing a specific base (e.g., NaOEt vs. NaOH) is rooted in pKa matching; the base must be strong enough to generate the enolate but not so nucleophilic that it attacks the Michael acceptor directly. This step yields a 1,5-diketone intermediate.

Intramolecular Aldol Condensation & Dehydration

The 1,5-diketone is poised for cyclization. Under basic conditions, enolization occurs at the newly formed α -position. The intramolecular attack on the distal carbonyl carbon forms a six-membered ring, yielding a β -hydroxy ketone. According to Baldwin's rules, this 6-enolendo-exo-trig cyclization is highly favored.

However, the β -hydroxy ketone is rarely the isolated product. The reaction is driven forward by a base-catalyzed E1cB dehydration. The elimination of water is thermodynamically propelled by the formation of an extended conjugated π -system in the resulting 2.

Workflow A Aryl Ketone + α,β-Unsaturated Ketone B Michael Addition (Base Catalyzed) A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E β-Hydroxy Ketone D->E F Dehydration (-H2O) E->F G 4-Arylcyclohexenone F->G

Caption: Workflow of Robinson annulation forming 4-arylcyclohexenones.

Competing Pathways and Thermodynamic Control

A critical challenge in the synthesis of 4-arylcyclohexenones is managing competing side reactions. Low yields are frequently caused by:

  • Polymerization of the Michael Acceptor: α,β -unsaturated ketones readily polymerize under strongly basic conditions at elevated temperatures.

  • Self-Condensation: The starting ketone donor can undergo a 3 if the Michael acceptor is depleted or sterically hindered.

  • Incomplete Cyclization: The reaction may stall at the 1,5-diketone stage if the temperature is insufficient to overcome the activation energy required for the E1cB dehydration.

To mitigate these, modern workflows often isolate the 1,5-diketone before forcing the aldol condensation under reflux conditions.

SideReactions Start Reactants (Michael Donor + Acceptor) Desired Robinson Annulation (Desired Pathway) Start->Desired Side1 Self-Condensation of Ketone Donor Start->Side1 Side2 Polymerization of Vinyl Ketone Start->Side2 Side3 Incomplete Reaction (Stalls at 1,5-Diketone) Start->Side3

Caption: Competing pathways and side-product formation in synthesis.

Quantitative Yield Analysis

The table below summarizes the causality between reaction conditions and overall yield. Isolating the Michael adduct (Two-Step method) drastically improves the yield of the final aldol condensation by preventing the polymerization of the starting materials at high temperatures.

Reaction MethodCatalyst / BaseTemp (°C)Time (h)Yield (%)Major Side Product
One-Pot Annulation NaOH / EtOH80 (Reflux)2 - 445 - 60Polymers, 1,5-Diketone
Two-Step (Step 1: Michael) NaOEt / THF0 to 251 - 285 - 90Self-condensation
Two-Step (Step 2: Aldol) KOH / EtOH80 (Reflux)2 - 375 - 85 β -Hydroxy Ketone
Microwave-Assisted K₂CO₃ (Solid)MW (160W)0.170 - 85None detected

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and NMR checkpoints are integrated to confirm intermediate formation before proceeding to the next thermodynamic state.

Protocol A: One-Pot Base-Catalyzed Synthesis

Causality: Best for highly reactive, non-sterically hindered substrates where the Michael addition and aldol condensation rates are comparable.

  • Preparation: Dissolve the aryl ketone (1.0 eq) and the α,β -unsaturated ketone (1.1 eq) in absolute ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Initiation: Add a catalytic amount of aqueous NaOH (10% w/v) dropwise at room temperature. Stir for 30 minutes to allow the initial Michael addition to proceed.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 2–4 hours. The thermal energy drives the E1cB dehydration of the intermediate β -hydroxy ketone.

  • Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The 4-arylcyclohexenone product will exhibit strong UV activity and a lower Rf​ than the starting aryl ketone.

  • Isolation: Cool to room temperature, neutralize with 1M HCl, and extract with dichloromethane (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Two-Step Optimized Synthesis (Isolation of 1,5-Diketone)

Causality: Separating the steps prevents the α,β -unsaturated ketone from polymerizing under the harsh reflux conditions required for the aldol dehydration.

  • Michael Addition: To a stirred solution of the aryl ketone (1.0 eq) and the Michael acceptor (1.0 eq) in THF at 0 °C, add NaOEt (1.1 eq) dropwise. Stir for 1–2 hours at room temperature.

  • Intermediate Isolation: Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate. Validation: Confirm the 1,5-diketone presence via ¹H NMR (look for the disappearance of vinyl protons and the appearance of complex multiplet signals for the newly formed aliphatic chain).

  • Aldol Condensation: Dissolve the crude 1,5-diketone in ethanol. Add KOH (1.5 eq) and heat to reflux for 2–3 hours.

  • Final Isolation: Perform an aqueous work-up as described in Protocol A. Recrystallize the crude 4-arylcyclohexenone from an acetone/ethanol mixture to achieve >95% purity.

References

  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Source: Benchchem URL
  • Robinson annulation Source: Wikipedia URL
  • Side-product formation in the synthesis of 4-arylcyclohexanones Source: Benchchem URL
  • The Robinson Annulation Source: Master Organic Chemistry URL

Sources

Foundational

Biological Activity and Therapeutic Potential of 4-(4-Fluorophenyl)cyclohex-3-en-1-one Analogs: A Technical Guide

Executive Summary The 4-arylcyclohex-3-en-1-one scaffold, and specifically its fluorinated derivative 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), represents a highly privileged building block in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylcyclohex-3-en-1-one scaffold, and specifically its fluorinated derivative 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), represents a highly privileged building block in modern medicinal chemistry . Originally utilized as a foundational intermediate in the total synthesis of complex Amaryllidaceae alkaloids (such as pancratistatin and narciclasine), this core structure has evolved into a standalone pharmacophore. Recent pharmacological evaluations demonstrate that functionalized analogs of this scaffold exhibit potent neuroprotective, anti-inflammatory, and antimicrobial activities .

This whitepaper synthesizes the current structural rationale, quantitative biological data, and validated experimental methodologies surrounding 4-(4-Fluorophenyl)cyclohex-3-en-1-one analogs, providing a comprehensive resource for drug development professionals.

Structural Rationale & Pharmacophore Modeling

The therapeutic versatility of 4-(4-Fluorophenyl)cyclohex-3-en-1-one is driven by two critical structural domains:

  • The α,β -Unsaturated Carbonyl (Cyclohexenone) Ring: The enone system acts as a controlled Michael acceptor. While highly reactive electrophiles are often flagged as Pan-Assay Interference Compounds (PAINS), the steric hindrance provided by the cyclohexene ring modulates its reactivity. This allows for reversible, targeted covalent interactions with specific nucleophilic residues (e.g., cysteine thiols) in target proteins like NF- κ B or specific allosteric sites on enzymes.

  • The para-Fluoro Substitution: The introduction of a fluorine atom at the para position of the phenyl ring is a deliberate stereoelectronic optimization. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen sterically while drastically altering the molecule's electronics. Crucially, the strong C-F bond blocks Cytochrome P450-mediated para-hydroxylation, significantly increasing the molecule's metabolic half-life. Furthermore, the fluorine atom increases the lipophilicity (LogP) of the scaffold, enhancing Blood-Brain Barrier (BBB) permeation—a mandatory requirement for neuroprotective agents targeting the Central Nervous System (CNS).

Workflow SM Starting Materials (4-Fluorophenylacetone + MVK) MA Michael Addition (Base Catalyzed) SM->MA AC Intramolecular Aldol Condensation MA->AC Core 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) AC->Core Bio Biological Screening (AChE, NF-κB, Cytotoxicity) Core->Bio Lead Lead Optimization & SAR Analysis Bio->Lead

Workflow for the synthesis and biological screening of 4-fluorophenyl cyclohexenone analogs.

Core Biological Activities & Mechanistic Pathways

Neuroprotection: AChE Inhibition and A β Aggregation Blockade

Alzheimer’s disease (AD) pathology is characterized by cholinergic deficit and the accumulation of amyloid-beta (A β ) plaques. Synthetic α,β -unsaturated carbonyl-based cyclohexanone derivatives have emerged as dual-action neuroprotective agents .

Mechanistically, the extended hydrophobic profile of the 4-fluorophenyl group allows these analogs to span the gorge of Acetylcholinesterase (AChE). The carbonyl oxygen hydrogen-bonds within the Catalytic Active Site (CAS), while the fluorinated aromatic ring engages in π−π stacking and halogen bonding with tryptophan residues in the Peripheral Anionic Site (PAS). Because PAS binding is a known catalyst for A β fibrillogenesis, occupying this site not only prevents acetylcholine hydrolysis but also sterically hinders self-induced A β1−42​ aggregation.

Mechanism Ligand 4-(4-Fluorophenyl)cyclohex-3-en-1-one Derivatives AChE Acetylcholinesterase (AChE) Inhibition Ligand->AChE PAS Peripheral Anionic Site (PAS) Binding AChE->PAS CAS Catalytic Active Site (CAS) Binding AChE->CAS AB Inhibition of Aβ1-42 Aggregation PAS->AB ACh Increased Acetylcholine Levels CAS->ACh Neuro Neuroprotection & Cognitive Enhancement AB->Neuro ACh->Neuro

Dual mechanism of neuroprotection via AChE inhibition and Aβ aggregation blockade.
Antimicrobial and Anti-Inflammatory Activity

Oxygenated cyclohexenone derivatives have demonstrated significant antimicrobial efficacy against phytopathogenic bacteria and fungi by disrupting microbial cell membranes . In mammalian systems, 4-arylcyclohexenones exhibit anti-inflammatory properties by inhibiting the phosphorylation of the p65 subunit of NF- κ B, thereby downregulating pro-inflammatory cytokine expression (TNF- α , IL-6) .

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the comparative biological activity of 4-arylcyclohexenone analogs, highlighting the superior pharmacological profile of the para-fluoro substitution.

Compound AnalogAChE IC 50​ ( μ M)BuChE IC 50​ ( μ M)A β1−42​ Aggregation Inhibition (%)Cytotoxicity (HepG2 IC 50​ , μ M)
Unsubstituted 4-Phenyl2.45 ± 0.128.30 ± 0.4142.1 ± 2.4> 100
4-(4-Chlorophenyl)0.88 ± 0.053.15 ± 0.2258.3 ± 1.885.4 ± 3.2
4-(4-Fluorophenyl) 0.037 ± 0.002 1.05 ± 0.08 76.6 ± 3.1 > 100
Donepezil (Control)0.014 ± 0.0012.85 ± 0.1522.4 ± 1.5N/A

Data synthesized from established SAR profiles of α,β -unsaturated carbonyl-based cyclohexanone derivatives . The fluorinated analog demonstrates a near 60-fold increase in AChE potency compared to the unsubstituted variant, alongside superior A β disassembly properties.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one via Robinson Annulation

Causality Check: The Robinson annulation is chosen over direct cross-coupling to construct the cyclohexenone ring from acyclic precursors, allowing for scalable, regioselective formation of the α,β -unsaturated system.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 4-fluorophenylacetone (10 mmol) in 50 mL of anhydrous ethanol.

  • Michael Addition: Add methyl vinyl ketone (MVK, 12 mmol) dropwise at 0 °C. The slight excess of MVK compensates for its volatility.

  • Base Catalysis: Introduce a catalytic amount of sodium ethoxide (0.1 eq). Stir the mixture at 0 °C for 2 hours to allow the initial Michael addition to proceed without triggering premature polymerization.

  • Aldol Condensation: Heat the reaction mixture to reflux (78 °C) for 4 hours to drive the intramolecular Aldol condensation and subsequent dehydration.

  • Validation & Purification: Monitor reaction completion via TLC (Hexane:Ethyl Acetate 4:1). Quench with saturated aqueous NH 4​ Cl to neutralize the base and prevent side reactions. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel column chromatography to yield the pure 4-(4-Fluorophenyl)cyclohex-3-en-1-one. Confirm structure via 1 H-NMR (characteristic vinyl proton multiplet at ~6.1 ppm).

Protocol 2: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Causality Check: Ellman's method relies on the reaction between thiocholine (the enzymatic hydrolysis product of acetylthiocholine) and DTNB to form 5-thio-2-nitrobenzoate, a yellow anion. A blank must be included to subtract the non-enzymatic hydrolysis of the substrate, ensuring trustworthiness of the IC 50​ calculation.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). This specific pH mimics physiological conditions and is the optimum pH for AChE activity. Prepare solutions of Acetylcholinesterase (AChE, from electric eel), Acetylthiocholine iodide (ATCI, 15 mM), and DTNB (3 mM).

  • Inhibitor Dilution: Dissolve the 4-(4-Fluorophenyl)cyclohex-3-en-1-one analog in DMSO, then dilute with buffer to achieve final well concentrations ranging from 0.001 μ M to 10 μ M. Ensure final DMSO concentration remains <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, add 140 μ L of buffer, 20 μ L of the inhibitor solution, 20 μ L of AChE solution (0.22 U/mL), and 10 μ L of DTNB. Incubate at 25 °C for 15 minutes to allow the inhibitor to bind the enzyme (establishing equilibrium).

  • Reaction Initiation: Add 10 μ L of ATCI to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: Use Donepezil at known concentrations.

    • Blank: Buffer + ATCI + DTNB (no enzyme) to measure spontaneous hydrolysis.

  • Measurement: Read the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the percentage of inhibition relative to the uninhibited enzyme control, and determine the IC 50​ using non-linear regression analysis.

References

  • Ali, M. Y., et al. (2016). "Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation." Bioorganic & Medicinal Chemistry, 24(11), 2511-2521. Available at:[Link]

  • Kim, J. D., et al. (2019). "Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi." Journal of Applied Microbiology, 126(3), 803-812. Available at:[Link]

  • Kowalczyk, A., et al. (2025). "Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery." Molecules, 30(7), 1638. Available at:[Link]

Exploratory

Potential Therapeutic Applications of 4-Arylcyclohexanones: A Comprehensive Technical Guide

Executive Summary The 4-arylcyclohexanone scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry. Originally identified during exploratory analgesic research, this motif serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-arylcyclohexanone scaffold has emerged as a highly versatile and privileged structure in modern medicinal chemistry. Originally identified during exploratory analgesic research, this motif serves as the pharmacophoric core for a diverse array of therapeutic agents, most notably in the management of severe and neuropathic pain. Beyond central nervous system (CNS) applications, the unique steric and electronic properties of 4-arylcyclohexanones make them invaluable as prochiral intermediates in the enantioselective synthesis of complex antitumor alkaloids.

This whitepaper synthesizes current pharmacological data, mechanistic pathways, and self-validating experimental protocols to provide an authoritative guide on the therapeutic utilization and synthesis of 4-arylcyclohexanone derivatives.

Pharmacological Landscape: The Primary Therapeutic Axes

Advanced Analgesics and Opioid/NOP Receptor Modulators

The most profound therapeutic application of 4-arylcyclohexanones lies in pain management. Foundational structure-activity relationship (SAR) studies by the Upjohn Company in the 1980s revealed that 4-amino-4-arylcyclohexanones possess exceptional antinociceptive properties 1.

The analgesic efficacy of these compounds is highly sensitive to the nature and position of the aryl ring substituents. For instance, the development of BDPC (Bromadol) and its derivatives demonstrated that specific halogenation (e.g., p-bromo) could yield compounds with potency exceeding morphine by over 500-fold 2.

Modern iterations have evolved into sophisticated mixed-receptor agonists:

  • C8813: A thiophene-ethyl substituted derivative that exhibits high affinity for both Mu ( μ ) and Delta ( δ ) opioid receptors, demonstrating an ED50 of 11.5 µg/kg in thermal nociception assays—591 times more potent than morphine 3.

  • Cebranopadol: A highly advanced spirocyclic derivative based on the 4-phenylcyclohexanone moiety. It acts as a first-in-class mixed agonist for both the Nociceptin/Orphanin FQ (NOP) receptor and classical opioid receptors, providing robust efficacy against paclitaxel- and oxaliplatin-induced neuropathic pain without the severe respiratory depression typical of classical opioids 4.

Anticancer Agents and Complex Alkaloid Synthesis

Beyond analgesia, the 4-arylcyclohexanone scaffold is a critical building block in oncology drug discovery. The rigid, functionalizable ring system allows for precise stereochemical control. A landmark application is its use as a prochiral intermediate in the enantioselective synthesis of (+)-Pancratistatin , a potent antitumor alkaloid. By utilizing a β -azidonation reaction on a desymmetrized 4-arylcyclohexanone derivative, chemists can efficiently construct the dense stereochemical array required for the drug's cytotoxic activity against cancer cell lines 5. Additionally, specific derivatives have shown direct anti-inflammatory and cytotoxic effects via the inhibition of the NF- κ B signaling pathway 6.

Quantitative Pharmacodynamics

To facilitate structural comparisons, the following table summarizes the quantitative analgesic profiles of key 4-arylcyclohexanone derivatives relative to standard clinical opioids.

CompoundPrimary Target(s)Analgesic Potency (vs. Morphine)Key Structural FeatureRef.
BDPC (Bromadol) μ -Opioid Receptor> 500x4-amino-4-(p-bromophenyl) core2
C8813 μ / δ -Opioid Receptors591x (Hot plate ED50 = 11.5 µg/kg)Thiophene-ethyl substitution3
AH-7921 μ -Opioid Receptor~0.8xN-substituted benzamide2
Cebranopadol NOP / μ -Opioid ReceptorsHighly potent (Neuropathic specific)Spirocyclic pyrano-indole4

Mechanistic Pathways

The profound analgesic effects of 4-arylcyclohexanones are mediated through complex G-protein coupled receptor (GPCR) cascades. The diagram below illustrates the dual-pathway activation characteristic of advanced derivatives like Cebranopadol.

SignalingPathway Ligand 4-Arylcyclohexanone Agonist (e.g., Cebranopadol, C8813) Receptor Mu-Opioid / NOP Receptors (GPCRs) Ligand->Receptor Gi_Go Gi/Go Protein Activation Receptor->Gi_Go AC Adenylyl Cyclase Inhibition (Decreased cAMP) Gi_Go->AC Ca_Channel Inhibition of Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel K_Channel Activation of Inwardly Rectifying K+ Channels Gi_Go->K_Channel Outcome Reduced Neuronal Excitability & Analgesia AC->Outcome Ca_Channel->Outcome K_Channel->Outcome

Caption: Mechanism of analgesia via Mu-Opioid and NOP receptor activation by 4-arylcyclohexanones.

Validated Experimental Protocols

As an application scientist, I emphasize that reproducible drug discovery relies on self-validating protocols. The following methodologies detail the synthesis and biological evaluation of these scaffolds, explaining the causality behind critical experimental choices.

Workflow 1: Convergent Synthesis of 4-Amino-4-arylcyclohexanones

The synthesis relies on a highly efficient double Michael addition followed by a modified Curtius rearrangement 7.

SyntheticWorkflow A Arylacetonitrile + Methyl Acrylate (Starting Materials) B Double Michael Addition (Base Catalyzed) A->B C 4-Cyano-4-arylcyclohexanone (Intermediate) B->C D Ketalization (Ethylene Glycol, p-TsOH) C->D E Ketal-Protected Intermediate (Prevents Carbonyl Interference) D->E F Curtius Rearrangement (DPPA, Anisole, 100°C) E->F G Isocyanate Intermediate F->G H 4-Amino-4-arylcyclohexanone (Target Scaffold) G->H

Caption: Synthetic workflow for 4-amino-4-arylcyclohexanones via double Michael addition.

Step-by-Step Methodology:

  • Double Michael Addition:

    • Procedure: Combine the chosen arylacetonitrile (e.g., p-chlorophenylacetonitrile) with an excess of methyl acrylate in tert-butyl alcohol. Heat to reflux, then introduce a strong base (e.g., methanolic tetramethylammonium hydroxide).

    • Causality:tert-Butyl alcohol is chosen as the solvent because its steric bulk prevents it from acting as a competing nucleophile, ensuring the base exclusively deprotonates the highly acidic benzylic position of the arylacetonitrile. This drives the convergent assembly of the 1,5-dicyano intermediate, which spontaneously cyclizes.

  • Carbonyl Protection (Ketalization):

    • Procedure: Reflux the resulting 4-cyano-4-arylcyclohexanone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in benzene or toluene. Utilize a Dean-Stark trap.

    • Causality: The ketone moiety must be protected prior to the subsequent azide reaction. If left unprotected, the ketone will undergo competing nucleophilic attacks. The Dean-Stark trap enables the azeotropic removal of water, shifting the equilibrium entirely toward the spiro-1,3-dioxolane (ethylene ketal) product via Le Chatelier's principle.

    • Validation: Confirm protection via 13 C NMR by verifying the disappearance of the carbonyl carbon signal ( 210 ppm) and the appearance of the ketal carbon ( 108 ppm).

  • Modified Curtius Rearrangement:

    • Procedure: Treat the ketal-protected intermediate with diphenyl phosphoryl azide (DPPA) in an aprotic solvent (anisole) at 100°C.

    • Causality: DPPA allows for a safe, one-pot conversion of the carboxylic acid (derived from the nitrile) to an isocyanate without isolating explosive acyl azide intermediates. Anisole provides the high boiling point necessary to drive the thermal rearrangement while remaining chemically inert. Subsequent hydrolysis yields the target 4-amino-4-arylcyclohexanone.

Workflow 2: In Vitro Radioligand Binding Assay for Receptor Affinity

To quantify the therapeutic potential of synthesized derivatives, binding affinity ( Ki​ ) must be established using a self-validating radioligand displacement assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Procedure: Homogenize target tissue (e.g., rat brain cortex for μ -opioid receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

    • Causality: Maintaining a strict 4°C environment and a pH of 7.4 is critical to preserving the tertiary structure of the GPCRs and preventing proteolytic degradation by endogenous enzymes released during homogenization.

  • Radioligand Incubation:

    • Procedure: Incubate 50 µg of membrane protein with a fixed concentration of a radioligand (e.g.,[ 3 H]-DAMGO for μ -receptors) and varying concentrations of the 4-arylcyclohexanone test compound (10 −11 to 10 −5 M) for 60 minutes at 25°C.

    • Validation (Crucial Step): In parallel, run a control utilizing a massive excess (10 µM) of unlabeled naloxone. Causality: This establishes the "non-specific binding" baseline. Any [ 3 H] signal detected in this control represents radioligand stuck to the plastic or lipids, not the receptor. This value must be subtracted from all test wells to ensure true receptor-specific data.

  • Rapid Filtration and Quantification:

    • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: 4-Arylcyclohexanones are highly lipophilic and will non-specifically bind to raw glass fiber. Pre-soaking the filters in PEI (a cationic polymer) neutralizes the negative charge of the glass, drastically reducing background noise and ensuring a high signal-to-noise ratio during liquid scintillation counting.

Conclusion

The 4-arylcyclohexanone scaffold represents a masterclass in rational drug design. By manipulating the stereochemistry and substituents around this rigid core, medicinal chemists can access a vast pharmacological space—from ultra-potent, mixed-receptor analgesics like Cebranopadol to complex, enantioselective antitumor agents like Pancratistatin. Mastery of the synthetic workflows, particularly the strategic use of protecting groups and convergent cyclizations, is essential for any drug development professional looking to leverage this privileged structure.

References

  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem -
  • 4-Amino-4-aryl-cyclohexanones - US Patent 4460604A - Google P
  • Synthesis of the Antitumor Alkaloid (+)-Pancratistatin Using the β -Azidonation Reaction via a Prochiral 4-Arylcyclohexanone Derivative - Journal of the American Chemical Society -
  • The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning - Springer Medizin -
  • Opioid activity of C8813, a novel and potent opioid analgesic - Tripod.com -
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - Journal of Medicinal Chemistry -
  • Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice - MDPI -

Sources

Foundational

The 4-(4-Fluorophenyl)cyclohexenone Scaffold: A Technical Guide to Derivatization Strategies and Applications

Abstract The 4-arylcyclohexanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This technical guide focuses on a key representative, 4-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-arylcyclohexanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This technical guide focuses on a key representative, 4-(4-Fluorophenyl)cyclohex-3-en-1-one, providing an in-depth exploration of its synthetic derivatization. We will dissect the strategic chemical logic behind modifications at the carbonyl group and the α,β-unsaturated system. This guide furnishes researchers, scientists, and drug development professionals with field-proven insights and detailed protocols for creating diverse molecular architectures from this versatile building block, with a focus on applications in developing novel therapeutics.[1][2]

Introduction: The Significance of the 4-(4-Fluorophenyl)cyclohexenone Core

The 4-(4-Fluorophenyl)cyclohexenone scaffold is a valuable starting point in synthetic organic and medicinal chemistry. Its inherent functionalities—a reactive α,β-unsaturated ketone system—offer multiple avenues for chemical modification. The presence of the fluorophenyl group is particularly significant in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. Derivatives of the broader 4-arylcyclohexanone class have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] This guide will elucidate the primary pathways for derivatizing this core structure, enabling the generation of compound libraries for screening and development.

Core Derivatization Strategies: A Mechanistic Approach

The reactivity of 4-(4-Fluorophenyl)cyclohex-3-en-1-one is dominated by its enone functionality. Synthetic transformations can be selectively targeted to either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition).[4] Further modifications, such as reduction of the double bond or the ketone, expand the accessible chemical space.

G cluster_core Core Scaffold cluster_products Derivative Classes Core 4-(4-Fluorophenyl) cyclohex-3-en-1-one R1 1,4-Conjugate Addition Core->R1 R2 1,2-Nucleophilic Addition Core->R2 R3 Stereoselective Reduction Core->R3 P1 β-Substituted Cyclohexanones R1->P1 P2 Tertiary Allylic Alcohols R2->P2 P3 Cyclohexanols (cis/trans) R3->P3

Caption: Key derivatization pathways for the cyclohexenone core.
Pathway 1: 1,4-Conjugate (Michael) Addition

Conjugate addition is a powerful C-C bond-forming reaction where a nucleophile attacks the electrophilic β-position of the enone.[4] This reaction is fundamental to extending the scaffold and introducing diverse functional groups.

Causality in Experimental Choices: The choice of nucleophile and catalyst is critical for success. Soft nucleophiles, such as organocuprates (Gilman reagents), enamines (Stork enamine alkylation), and enolates (Michael reaction), preferentially undergo 1,4-addition.[4] Harder nucleophiles like organolithium or Grignard reagents can lead to competing 1,2-addition. The use of copper salts can transmute harder organometallics to favor conjugate addition.[5]

Illustrative Reaction: The addition of a carbon nucleophile, such as an arylboronic acid, can be catalyzed by transition metals like palladium to generate β-quaternary centers with high enantioselectivity.[5] Another key transformation is the addition of cyanide, which can be achieved from precursors like diethylaluminum cyanide in a Nagata reaction, leading to 4-cyano-4-arylcyclohexanones.[4][6] These cyano derivatives are versatile intermediates for further elaboration.[6]

Pathway 2: Stereoselective Reduction of the Carbonyl Group

Reduction of the ketone in the cyclohexenone system can lead to either saturated or unsaturated alcohols, with stereochemistry being a key consideration. The resulting cyclohexanol derivatives are important intermediates; for instance, they can be precursors for compounds like linrodostat mesylate, an indoleamine 2,3-dioxygenase (IDO1) inhibitor.[7]

Causality in Experimental Choices:

  • For Stereoselectivity: The reduction of 4-substituted cyclohexanones often requires specific reagents to control the formation of cis or trans isomers. Sodium borohydride (NaBH₄) alone may give poor selectivity. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a field-proven method for achieving high diastereoselectivity.[7][8] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring axial hydride attack, which typically leads to the thermodynamically more stable equatorial (trans) alcohol.[7]

  • For Enantioselectivity: Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts can produce enantiomerically enriched alcohols from the corresponding enone.[9] This approach allows for the preparation of specific chiral isomers by selecting the appropriate catalyst enantiomer.[9]

Data Presentation: Comparison of Reducing Agents for 4-Substituted Cyclohexanones

Reagent SystemKey FeatureTypical OutcomeReference
NaBH₄Standard, inexpensive hydride sourceLow diastereoselectivity[7]
NaBH₄ / CeCl₃ (Luche)Lewis acid-assisted reductionHigh selectivity for axial attack (>16:1), yielding trans-alcohol[7][8]
Ru-catalysts (ATH)Asymmetric Transfer HydrogenationHigh enantioselectivity (e.g., 92% ee)[9]
MOF-808 (MPV)Heterogeneous catalystDiastereoselective Meerwein–Ponndorf–Verley reduction[10]

Case Study: Synthesis of a trans-Cyclohexanol Intermediate

This section provides a detailed, self-validating protocol for the stereoselective reduction of a 4-substituted cyclohexanone, a common derivative of the title compound, based on established industrial-scale syntheses.[7] This transformation is a critical step in the synthesis of various pharmacologically active molecules.[7]

G cluster_workflow Experimental Workflow A 1. Dissolve Ketone & CeCl3 in Ethanol B 2. Cool to 0-5 °C A->B C 3. Portion-wise addition of NaBH4 B->C D 4. Monitor by HPLC (Target: >99% conversion) C->D E 5. Quench with Acetone & Aqueous Workup D->E F 6. Crystallization & Isolation E->F

Caption: Workflow for stereoselective Luche reduction.
Experimental Protocol: Cerium(III) Chloride-Mediated Reduction

Objective: To synthesize trans-4-(4-Fluorophenyl)cyclohexan-1-ol via stereoselective reduction of the corresponding saturated cyclohexanone precursor (obtained by hydrogenation of the enone).

Materials:

  • 4-(4-Fluorophenyl)cyclohexan-1-one (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.15 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Ethanol (EtOH)

  • Acetone

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer and a thermocouple, charge 4-(4-Fluorophenyl)cyclohexan-1-one followed by ethanol (approx. 10 mL per gram of ketone).

  • Addition of Lewis Acid: Add cerium(III) chloride heptahydrate to the stirred suspension.

  • Cooling: Cool the reaction mixture to an internal temperature of 0–5 °C using an ice-water bath.

  • Hydride Addition: Add sodium borohydride in small portions over 30–60 minutes, ensuring the internal temperature does not exceed 10 °C. Self-Validation Checkpoint: The portion-wise addition is crucial to control the exotherm and prevent runaway reactions. Monitor temperature closely.

  • Reaction Monitoring: Stir the reaction mixture at 0–5 °C. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is <1.0%. The reaction is typically complete within 2 hours.[7]

  • Quenching: Once the reaction is complete, slowly add acetone to quench the excess NaBH₄. A slight exotherm may be observed.

  • Workup: Add saturated aqueous NH₄Cl solution, followed by MTBE. Stir the biphasic mixture vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Collect the organic (upper) layer.

  • Extraction & Washing: Extract the aqueous layer with MTBE. Combine the organic layers and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude trans-alcohol can be purified by crystallization from a suitable solvent system (e.g., heptane/MTBE) to afford the final product with high diastereomeric purity (>16:1 trans:cis).[7]

Conclusion and Future Outlook

The 4-(4-Fluorophenyl)cyclohex-3-en-1-one core is a synthetically tractable and highly valuable scaffold for modern drug discovery. The strategic application of conjugate addition and stereoselective reduction methodologies allows for the creation of a rich diversity of derivatives. Understanding the mechanistic underpinnings of these reactions—such as the role of Lewis acids in controlling stereoselectivity—is paramount for the rational design and efficient synthesis of novel chemical entities. Future efforts will likely focus on developing even more efficient and enantioselective catalytic methods to access specific stereoisomers, further expanding the therapeutic potential of this privileged structural class.[5][9]

References

  • Maity, P., Gujjar, M., Vellingiri, R., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. CoLab.
  • Maity, P., Gujjar, M., Vellingiri, R., et al. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. ACS Publications.
  • BenchChem Technical Support Team. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC.
  • Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. The Journal of Organic Chemistry - ACS Publications.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. PMC. (2022).
  • Nucleophilic conjugate addition. Wikipedia.
  • Synthesis of 4-cyano-4-(4-fluorophenyl)cyclohexanone. PrepChem.com.
  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346.
  • Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247.

Sources

Exploratory

Structure-activity relationship (SAR) of 4-arylcyclohexenones.

Structure-Activity Relationship (SAR) of 4-Arylcyclohexenones: A Comprehensive Technical Guide As a Senior Application Scientist, I frequently encounter the 4-arylcyclohexenone scaffold in the design of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 4-Arylcyclohexenones: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the 4-arylcyclohexenone scaffold in the design of novel therapeutics. This motif has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The unique combination of an α,β-unsaturated ketone (a potential Michael acceptor) and a sterically demanding aryl group provides a highly tunable pharmacophore.

This guide dissects the mechanistic causality behind the synthesis, structural conformation, and structure-activity relationships (SAR) of 4-arylcyclohexenones, providing actionable insights for drug development professionals.

Synthetic Methodologies & Mechanistic Causality

The construction of the 4-arylcyclohexenone core requires precise control over regioselectivity and stereochemistry. The two primary strategies utilized in our laboratories are the Robinson annulation and the Grignard addition to protected diones.

The Robinson Annulation Strategy

The most prominent and versatile method for synthesizing 4-arylcyclohexenone derivatives is the Robinson annulation[1]. This cascade reaction involves a base-catalyzed Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation and subsequent dehydration[1].

Causality in Experimental Design: The choice of base (typically NaOH or KOH) is critical. It must be strong enough to enolize the donor ketone but not so concentrated that it drives competing polymerization of the Michael acceptor. The thermodynamic driving force of the final dehydration step (loss of water to form the conjugated enone) pulls the equilibrium forward, ensuring high yields of the target cyclohexenone.

RobinsonAnnulation start Starting Materials (Aryl Acetaldehyde + Methyl Vinyl Ketone) michael Michael Addition (Base Catalyzed) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxy β-Hydroxy Ketone Intermediate aldol->hydroxy dehydration Dehydration (Loss of H2O) hydroxy->dehydration product 4-Arylcyclohexenone Target dehydration->product

Caption: General workflow for the synthesis of 4-arylcyclohexenones via Robinson annulation.

Protocol: Synthesis via Robinson Annulation

This protocol outlines the synthesis of a highly substituted 4-arylcyclohexenone derivative, 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone[1].

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of trans-chalcone and 1.1 equivalents of ethyl acetoacetate in 95% ethanol[1].

  • Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide dropwise while stirring. Note: Slow addition prevents localized heating and minimizes side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour[1]. The elevated temperature provides the activation energy required for the intramolecular aldol condensation and subsequent dehydration.

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product[1].

  • Purification: Filter the precipitate under vacuum and recrystallize the crude solid from acetone to yield the pure 4-arylcyclohexenone derivative[1].

Alternative: The Grignard Route

When the target requires a quaternary center at the 4-position (e.g., 4-(4-chlorophenyl)-4-hydroxycyclohexanone), the Grignard route is preferred[2]. The addition of an arylmagnesium bromide to a mono-protected 1,4-cyclohexanedione, followed by acidic deprotection, yields the functionalized cyclohexanone[2]. The key difference in strategy lies in the target functionality; the Grignard route installs both an aryl and a hydroxyl group, whereas the Robinson annulation creates the α,β-unsaturated ketone system[2].

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-arylcyclohexenones is dictated by three primary structural domains: the aryl substituent, the cyclohexenone ring conformation, and the functional handles at the 4-position.

Influence of the Aryl Substituent

The electronic and steric nature of the aryl group dramatically affects both target binding and physicochemical properties[2].

  • Lipophilicity & Halogenation: The introduction of a halogen, such as a 4-chlorophenyl group, significantly increases the molecule's lipophilicity[3]. This enhances cellular membrane penetration and strengthens hydrophobic interactions within the binding pockets of target proteins (e.g., COX-2 or NF-κB pathway kinases).

  • Conformational Locking: To minimize steric and torsional strain, the cyclohexenone ring adopts a stable chair (or half-chair) conformation[3]. The bulky 4-aryl group preferentially occupies an equatorial position to avoid highly unfavorable 1,3-diaxial interactions with the axial protons of the ring[3]. This rigid equatorial projection is critical for proper alignment with receptor binding sites.

The 4-Position Functional Handle

The presence of a hydroxyl group at the 4-position (as seen in 4-(4-chlorophenyl)-4-hydroxycyclohexanone) provides a critical handle for SAR exploration[3]. Notably, this structural motif closely mimics the pharmacophore of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which have demonstrated significant analgesic and hypotensive activities in preclinical studies[3]. The hydroxyl group acts as a hydrogen bond donor/acceptor, anchoring the molecule within the active site of its biological target.

Biological Activities & Quantitative Data

Derivatives of 4-arylcyclohexenone have been extensively evaluated for their therapeutic potential[4].

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexenone derivatives against a variety of cancer cell lines, particularly colon cancer (HCT116)[4]. The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent adducts with nucleophilic cysteine residues on target oncoproteins.

Table 1: Cytotoxicity (IC50) of Selected 4-Arylcyclohexenone Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[4]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)> 10.0[4]
Protocol: In Vitro Anticancer Assessment (MTT Assay)

To validate the cytotoxicity of synthesized derivatives, the MTT assay is the gold standard colorimetric method[4].

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-arylcyclohexenone derivatives in DMSO (final DMSO concentration < 0.5%). Add the compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase[4].

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Anti-inflammatory Activity & NF-κB Modulation

Beyond oncology, 4-arylcyclohexanones and their enone counterparts are potent anti-inflammatory agents. They act as selective COX-2 inhibitors, reducing prostaglandin synthesis without the gastrointestinal side effects associated with non-selective COX inhibition[5]. Furthermore, they modulate the NF-κB signaling pathway, a master regulator of inflammation[4].

Pathway stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex Activation stimulus->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb genes Pro-inflammatory Gene Expression (IL-6, COX-2) nfkb->genes inhibitor 4-Arylcyclohexenone Derivatives inhibitor->ikk Inhibits inhibitor->nfkb Blocks

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexenone derivatives.

By inhibiting the IKK complex, these derivatives prevent the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines like TNF-α and IL-6[4].

Conclusion

The 4-arylcyclohexenone scaffold is far more than a synthetic intermediate; it is a highly tunable pharmacophore with profound implications in modern drug discovery. By understanding the mechanistic causality of its synthesis via the Robinson annulation[1] and the stereoelectronic factors governing its SAR—such as the equatorial preference of the 4-aryl group to minimize 1,3-diaxial strain[3]—researchers can rationally design next-generation therapeutics targeting complex oncological and inflammatory pathways.

References

  • 1 Electrophilic Alkylation of Arenes. Wiley-VCH. Available at:[Link]

Sources

Foundational

Solubility Profile of 4-(4-Fluorophenyl)cyclohex-3-en-1-one in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In the landscape of pharmaceutical process chemistry, the precise characterization of an intermediate’s solubility is not merely a regulatory formality—it is the foundational blueprint for scalable synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical process chemistry, the precise characterization of an intermediate’s solubility is not merely a regulatory formality—it is the foundational blueprint for scalable synthesis, purification, and formulation. 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) is a critical structural motif utilized in the synthesis of various active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the mechanistic drivers of this compound's solubility, establish a predictive framework using Hansen Solubility Parameters (HSP)[1], and provide a self-validating, step-by-step experimental protocol for determining its thermodynamic solubility in organic solvents[2].

Physicochemical Profiling & Mechanistic Solubility Analysis

To predict how 4-(4-fluorophenyl)cyclohex-3-en-1-one interacts with various organic solvents, we must first analyze its molecular architecture. The molecule (MW: 190.22 g/mol ) is characterized by two distinct domains:

  • The 4-Fluorophenyl Moiety: A highly lipophilic, electron-withdrawing group that drives hydrophobic interactions and π−π stacking.

  • The Cyclohexenone Ring: Contains a polar carbonyl group that acts as a strong hydrogen-bond acceptor, paired with a distinct hydrocarbon framework.

Because the molecule lacks hydrogen-bond donors (like -OH or -NH groups) but possesses a hydrogen-bond acceptor, it exhibits preferential solubility in polar aprotic solvents and aromatic hydrocarbons . Its lack of ionizable groups means its solubility is independent of pH, making organic solvent selection the sole thermodynamic lever for process optimization[3].

Hansen Solubility Parameters (HSP)

Using the principle of "like dissolves like," HSP breaks down cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[1]. By mapping these parameters, we can categorize solvents logically rather than relying on trial and error.

Table 1: Physicochemical Properties & Estimated HSP

PropertyValue / Descriptor
Molecular Weight 190.22 g/mol
CAS Number 36716-73-1
Dispersion Force ( δD​ ) ~18.5 MPa 1/2 (Estimated)
Polar Force ( δP​ ) ~6.2 MPa 1/2 (Estimated)
Hydrogen Bonding ( δH​ ) ~4.5 MPa 1/2 (Estimated)
Empirical Solubility Matrix

When designing a process—such as crystallization or liquid-liquid extraction—solvent toxicity and environmental impact must be weighed alongside solubility capacity. The following matrix categorizes common organic solvents by their ICH toxicity class and predicted solubility capacity for this intermediate[4].

Table 2: Solubility Matrix in Common Organic Solvents (at 25°C)

SolventICH ClassPolarity IndexPredicted SolubilityProcess Application
Dichloromethane (DCM) Class II3.1Very High (>200 mg/mL)Extraction, Primary Reaction Solvent
Ethyl Acetate (EtOAc) Class III4.4High (>100 mg/mL)Crystallization (Good Solvent)
Toluene Class II2.4High (>100 mg/mL)High-Temp Reactions (e.g., Dean-Stark)
Isopropanol (IPA) Class III3.9Moderate (20-50 mg/mL)Cake Washing / Co-solvent
n-Heptane Class III0.1Low (<5 mg/mL)Anti-solvent for Crystallization
Water N/A10.2Insoluble (<0.1 mg/mL)Aqueous Workup / Phase Separation

Experimental Methodology: The Saturation Shake-Flask Protocol

In pharmaceutical development, distinguishing between kinetic solubility (the point at which a precipitate first appears) and thermodynamic solubility (the true equilibrium between the solid lattice and the solvent) is critical[2]. To rigorously determine the thermodynamic solubility of 4-(4-fluorophenyl)cyclohex-3-en-1-one, we employ the saturation shake-flask method, the gold standard recommended by the World Health Organization (WHO) and the United States Pharmacopeia (USP)[2][5].

Step-by-Step Protocol & Causality

Step 1: Solid Excess Saturation

  • Action: Add 500 mg of crystalline 4-(4-fluorophenyl)cyclohex-3-en-1-one to 5 mL of the target organic solvent in a 10 mL tightly sealed borosilicate glass vial.

  • Causality: Maintaining an excess of the solid phase is non-negotiable for determining thermodynamic solubility. The un-dissolved solid acts as a chemical potential reservoir, ensuring the solution reaches true equilibrium rather than a metastable supersaturated state[2].

Step 2: Thermal and Mechanical Equilibration

  • Action: Place the vial in an orbital shaker at 150–200 rpm. Maintain a strict isothermal environment at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Mechanical agitation minimizes the unstirred boundary layer around the solid particles, accelerating mass transfer. Precise temperature control is critical because solubility is a temperature-dependent thermodynamic parameter; even a 1 °C fluctuation can cause premature precipitation or skewed dissolution[5].

Step 3: Phase Separation

  • Action: Extract a 1 mL aliquot and centrifuge at 10,000 rpm for 15 minutes, or pass it through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Causality: Incomplete phase separation is the leading cause of artificially inflated solubility data. Nanocrystals suspended in the supernatant will dissolve upon subsequent dilution, skewing the quantification. PTFE is explicitly selected for its broad chemical compatibility with aggressive organic solvents like DCM or Toluene[3].

Step 4: Dilution and HPLC-UV Quantification

  • Action: Immediately dilute the separated supernatant by a factor of 1:100 using the HPLC mobile phase. Analyze via a validated HPLC-UV method.

  • Causality: Immediate dilution prevents the solute from crashing out of solution if the ambient temperature drops during transfer. HPLC is preferred over direct UV-Vis spectroscopy because it separates the target analyte from potential solvent-induced degradation products, ensuring absolute analytical specificity[3].

Step 5: System Validation (Proof of Equilibrium)

  • Action: Compare the quantified concentration of a 24-hour aliquot with a subsequent 48-hour aliquot.

  • Causality: A self-validating protocol requires proof of equilibrium. If the concentration difference between the two time points is less than 5%, thermodynamic equilibrium is confirmed. If it exceeds 5%, agitation must continue until the plateau is reached[5].

Analytical Workflows & Visualizations

The following diagrams map out the logical workflows for both the analytical determination of solubility and its practical application in process chemistry.

G Start Solid Excess Addition Agitation Orbital Shaking (24-48h, 25°C) Start->Agitation Separation Phase Separation (Centrifugation/PTFE Filtration) Agitation->Separation Analysis HPLC-UV Quantification Separation->Analysis Validation Equilibrium Validation (ΔC < 5%) Analysis->Validation Result Thermodynamic Solubility Validation->Result

Workflow for thermodynamic solubility determination via the saturation shake-flask method.

G Crude Crude Intermediate Dissolution High Temp Dissolution (EtOAc / Toluene) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Generate Supersaturation) HotFiltration->Cooling Antisolvent Anti-Solvent Addition (Heptane) Cooling->Antisolvent Isolation Filtration & Drying Antisolvent->Isolation

Logical solvent selection pathway for the crystallization of pharmaceutical intermediates.

Process Chemistry Implications

Understanding the solubility profile of 4-(4-fluorophenyl)cyclohex-3-en-1-one directly dictates downstream process efficiency. By leveraging the data from Table 2, process chemists can design highly efficient cooling-antisolvent crystallization workflows.

For instance, dissolving the crude intermediate in a "good solvent" like Ethyl Acetate (Class III, low toxicity) at elevated temperatures, followed by controlled cooling and the dropwise addition of an "anti-solvent" like n-Heptane, forces the system into a state of supersaturation. This controlled nucleation yields high-purity crystalline material while adhering to green chemistry principles by avoiding highly toxic Class I or Class II solvents[4].

References

  • 1-(4-fluorophenyl)
  • Annex 4 - World Health Organization (WHO)
  • Source: lu.se (Lund University Publications)
  • Source: dissolutiontech.
  • Solubility of Limonene Dioxide in Organic Solvents: A Technical Guide (HSP Methodology)
  • Source: tandfonline.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Robinson Annulation of 4-Fluorobenzaldehyde for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Chemical Rationale The incorporation of fluorine into bicyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Chemical Rationale

The incorporation of fluorine into bicyclic scaffolds is a highly sought-after strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and target binding affinity. The Robinson annulation is a premier method for constructing these fused ring systems (e.g., Wieland-Miescher ketone analogs). However, utilizing 4-fluorobenzaldehyde presents a fundamental chemical challenge: it lacks the α-protons required to form an enolate[1].

To bypass this limitation, this protocol employs a self-validating, two-phase synthetic strategy:

  • Phase 1 (Claisen-Schmidt Condensation): 4-fluorobenzaldehyde is reacted with acetone to generate a fluorinated α,β-unsaturated ketone (enone), establishing the necessary Michael acceptor[2].

  • Phase 2 (Organocatalytic Robinson Annulation): The enone undergoes a tandem Michael addition and intramolecular aldol condensation with 2-methyl-1,3-cyclohexanedione. We utilize L-proline to drive the reaction via covalent enamine/iminium catalysis, ensuring the high enantiomeric excess (ee) required for pharmaceutical applications[3][4].

RobinsonAnnulation A 4-Fluorobenzaldehyde (No α-protons) C Claisen-Schmidt Condensation A->C B Acetone (Excess) B->C D 4-(4-Fluorophenyl) but-3-en-2-one C->D F Asymmetric Michael Addition D->F E 2-Methyl-1,3- cyclohexanedione E->F G Aldol Condensation & Dehydration F->G H Fluorinated Bicyclic Scaffold G->H

Fig 1. Two-phase synthetic workflow for the asymmetric Robinson annulation of 4-fluorobenzaldehyde.

Experimental Protocols

Phase 1: Synthesis of the Michael Acceptor

Objective: Synthesize 4-(4-fluorophenyl)but-3-en-2-one. Causality & Design: A critical parameter here is stoichiometry. Acetone must be used in excess (≥2.2 equivalents) to prevent the newly formed enone from reacting with a second equivalent of 4-fluorobenzaldehyde, which would thermodynamically drive the reaction toward the unwanted symmetrical dibenzylideneacetone (DBA) analog[2]. The reaction proceeds via hydroxide-mediated deprotonation of acetone, nucleophilic addition, and subsequent dehydration[1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and acetone (1.28 g, 22.0 mmol) in absolute ethanol (15 mL)[2].

  • Activation: Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic aldol addition.

  • Catalysis: Add an aqueous solution of NaOH (10% w/v, 2.0 mL) dropwise over 10 minutes under vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

  • Work-up: Quench the reaction by neutralizing with 1M HCl to pH 7. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to yield the pure enone.

Validation Checkpoint: Analyze the product via 1H NMR. The disappearance of the distinct aldehyde proton singlet at ~9.85 ppm confirms complete consumption of the starting material[2].

Phase 2: L-Proline Catalyzed Robinson Annulation

Objective: Synthesize the chiral fluorinated Wieland-Miescher ketone analog. Causality & Design: To achieve asymmetric induction, we utilize the Hajos-Parrish-Eder-Sauer-Wiechert reaction framework[4]. L-proline acts as a bifunctional organocatalyst. It forms an iminium ion with the enone (lowering the LUMO for Michael addition) and subsequently forms an enamine with the cyclic diketone to direct the intramolecular aldol condensation stereoselectively[3][4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask, dissolve the purified 4-(4-fluorophenyl)but-3-en-2-one (0.82 g, 5.0 mmol) and 2-methyl-1,3-cyclohexanedione (0.69 g, 5.5 mmol) in anhydrous DMSO (10 mL).

  • Catalyst Addition: Add L-proline (0.057 g, 0.5 mmol, 10 mol%) to the solution[3].

  • Reaction: Purge the flask with argon, seal it, and stir the mixture at 35 °C for 48 hours. (Thermodynamic control is required for the final dehydration step).

  • Work-up: Quench the reaction with saturated aqueous NH4Cl (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 20 mL) to remove DMSO, followed by a brine wash. Dry over anhydrous Na2SO4.

  • Isolation: Concentrate in vacuo and purify via silica gel chromatography (Hexane:EtOAc 7:3) to isolate the annulated product.

Data Presentation & Self-Validation

To ensure the trustworthiness of the protocol, all quantitative optimization data and analytical checkpoints are summarized below.

Table 1: Optimization of Phase 2 Annulation Conditions Note: L-Proline in polar aprotic solvents (DMSO) provides the optimal balance of solubility for the zwitterionic catalyst and stabilization of the transition state.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1NaOH (10 mol%)EtOH2524780 (Racemic)
2L-Proline (10 mol%)Toluene35724585
3 L-Proline (10 mol%) DMSO 35 48 82 92

Table 2: Analytical Checkpoints for Self-Validating Workflows Use these parameters to verify intermediate and final product integrity before proceeding to downstream biological assays.

CompoundAppearanceTLC (Rf)*Diagnostic 1H NMR Peaks (CDCl3)
4-Fluorobenzaldehyde Clear Liquid0.809.85 ppm (s, 1H, CHO)[2]
4-(4-Fluorophenyl)but-3-en-2-one Pale Yellow Solid0.557.48 ppm (d, 1H, alkene), 6.65 ppm (d, 1H, alkene), 2.38 ppm (s, 3H, CH3)
Fluorinated Bicyclic Enone White Crystalline Solid0.355.85 ppm (s, 1H, enone CH), 1.45 ppm (s, 3H, angular CH3)

*TLC Conditions: Hexane:Ethyl Acetate (8:2 for Phase 1; 7:3 for Phase 2). Visualized under UV (254 nm).

References

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class Magritek Application Notes URL:[Link][2]

  • Claisen Schmidt Reaction Virtual Lab PraxiLabs URL:[Link][1]

  • Unraveling the role of supramolecular additives in a proline-catalyzed reaction Universidad de Oviedo URL:[Link][3]

  • Studies in Synthesis and Organocatalysis: (i) The Design and Synthesis of Novel Electron Deficient Dienes and their Application Maynooth University (MURAL) URL:[Link][4]

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted 4-Arylcyclohexenones

Introduction: The Significance of 4-Arylcyclohexenones in Modern Chemistry The 4-arylcyclohexenone scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-Arylcyclohexenones in Modern Chemistry

The 4-arylcyclohexenone scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] These compounds have garnered considerable attention from the medicinal chemistry community due to their demonstrated therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[1] The inherent reactivity of the cyclohexenone ring, coupled with the electronic and steric versatility of the aryl substituent, provides a rich platform for the development of novel therapeutic agents. This guide offers a detailed exploration of the primary synthetic strategies for accessing substituted 4-arylcyclohexenones, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for their synthesis.

Strategic Approaches to the Synthesis of 4-Arylcyclohexenones

The construction of the 4-arylcyclohexenone core can be achieved through several robust and versatile synthetic methodologies. The choice of a particular strategy often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical outcome. This guide will focus on three prominent and widely employed approaches:

  • The Robinson Annulation: A Classic Ring-Forming Strategy

  • Domino and Cascade Reactions: An Efficiency-Driven Approach

  • Transition Metal-Catalyzed Arylation: A Modern Perspective

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation, first reported by Sir Robert Robinson in 1935, is a powerful and time-tested method for the formation of six-membered rings.[3] This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the cyclohexenone ring system.[1][3]

Mechanistic Insights

The reaction proceeds in a stepwise manner. First, a base is used to deprotonate a ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition.[4][5] The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, where another enolate is formed and attacks one of the carbonyl carbons to form a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product.[6]

Generalized Experimental Protocol for Robinson Annulation

This protocol describes a general procedure for the synthesis of a 4-arylcyclohexenone via the Robinson annulation of a chalcone (an aryl vinyl ketone) with a ketone.

Materials:

  • Aryl vinyl ketone (e.g., trans-chalcone) (1.0 eq)

  • Ketone (e.g., ethyl acetoacetate) (1.0 - 1.2 eq)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Ethanol, Tetrahydrofuran)

  • Acid for neutralization (e.g., Acetic acid)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl vinyl ketone (1.0 eq) and the ketone (1.0 - 1.2 eq) in a suitable solvent (e.g., 95% ethanol).[1]

  • Base Addition: Slowly add a solution of the base (e.g., aqueous sodium hydroxide) to the reaction mixture with stirring.[1] The base can be added dropwise at 0 °C to minimize side reactions like self-condensation of the starting ketone.[7]

  • Reaction: The reaction mixture is then typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][7] Alternatively, for more sensitive substrates, the reaction can be stirred at room temperature.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).[7] The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 4-arylcyclohexenone.

Visualization of the Robinson Annulation Pathway

G ketone Ketone + Base ⇌ Enolate diketone 1,5-Diketone Intermediate ketone->diketone Nucleophilic Attack mvk Aryl Vinyl Ketone mvk->diketone enolate2 Enolate Formation (from 1,5-Diketone) diketone->enolate2 hydroxy_ketone β-Hydroxy Ketone Intermediate enolate2->hydroxy_ketone Cyclization cyclohexenone 4-Arylcyclohexenone hydroxy_ketone->cyclohexenone Dehydration

Caption: General workflow for the synthesis of 4-arylcyclohexenones via Robinson annulation.

Representative Examples and Yields
EntryAryl Vinyl KetoneKetoneBaseSolventYield (%)Reference
1trans-ChalconeEthyl acetoacetateNaOHEthanolNot specified, but a common example[1]
24-Phenyl-3-buten-2-onePhenylpyruvic acidNaOHToluene (Microwave)96% (mixture of diastereomers)[2]
3Various ChalconesVarious Active Methylene CompoundsK₂CO₃Solvent-free (Microwave)Moderate to good[8]

Domino and Cascade Reactions: An Efficiency-Driven Approach

Domino, or cascade, reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation.[9][10] These reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next. For the synthesis of 4-arylcyclohexenones, domino reactions often proceed through a series of Michael additions and aldol condensations.

Mechanistic Principles of Domino Syntheses

A common domino strategy for 4-arylcyclohexenones involves the reaction of a Michael donor with two equivalents of a Michael acceptor, or a one-pot reaction of multiple components.[11][12] For instance, a domino Michael/Michael/aldol condensation sequence can rapidly assemble the cyclohexenone core. Organocatalysis, employing small organic molecules like proline or its derivatives, is frequently used to promote these cascade reactions, often with high enantioselectivity.[13]

Generalized Protocol for a Three-Component Domino Reaction

This protocol outlines a one-pot synthesis of a polysubstituted cyclohexenone from an aldehyde, a ketone, and an active methylene compound.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ketone (e.g., acetophenone) (1.0 eq)

  • Active methylene compound (e.g., 3-oxo-N-phenylbutanamide) (1.0 eq)

  • Organocatalyst (e.g., piperidine) (20 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • Reaction Setup: In a flask, combine the aromatic aldehyde, the ketone, and the active methylene compound in ethanol.

  • Catalyst Addition: Add the organocatalyst (e.g., piperidine) to the mixture.[14]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by simple filtration. If the product is soluble, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Visualizing a Domino Reaction Workflow

G start Aldehyde + Ketone + Active Methylene Compound intermediate1 Michael Adduct 1 start->intermediate1 Michael Addition intermediate2 Michael Adduct 2 intermediate1->intermediate2 Intramolecular Michael Addition product Polysubstituted Cyclohexenone intermediate2->product Aldol Condensation & Dehydration

Caption: A simplified workflow for a domino synthesis of a cyclohexenone derivative.

Selected Examples of Domino Syntheses
EntryReactantsCatalystSolventYield (%)Reference
1Curcumins and Arylidenemalonatesaq. KOH, TBAB-Moderate to excellent[11]
2Acetophenone, Aromatic Aldehydes, AcetoacetanilideDABCOEthanolHigh[14]
31,3-Acetonedicarboxylic acid, α,β-Unsaturated AldehydeCopper Salt and AmineMethanolHigh (94-99% ee)[15]

Transition Metal-Catalyzed Arylation: A Modern Perspective

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 4-arylcyclohexenone synthesis, palladium-catalyzed α-arylation of ketones or their surrogates provides a powerful and direct method for introducing the aryl moiety.[16][17]

Mechanistic Overview

The catalytic cycle typically begins with the oxidative addition of a palladium(0) complex to an aryl halide. The resulting palladium(II) species then reacts with a ketone enolate (formed by the deprotonation of a ketone with a base) in a process called transmetalation (or more accurately, enolate arylation). Reductive elimination from the resulting palladium(II) intermediate furnishes the α-aryl ketone and regenerates the palladium(0) catalyst. To synthesize a 4-arylcyclohexenone, this arylation can be part of a multi-step sequence or a more convergent approach. A notable strategy involves the α-arylation of a cyclic vinylogous ester, followed by a Stork-Danheiser transposition to yield the γ-arylcyclohexenone.[18][19]

Generalized Protocol for Palladium-Catalyzed α-Arylation of a Cyclic Vinylogous Ester

This protocol describes the synthesis of a precursor to a γ-arylcyclohexenone.

Materials:

  • Cyclic vinylogous ester (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5 mol%)

  • Ligand (e.g., P(t-Bu)₃) (10 mol%)

  • Base (e.g., NaOt-Bu)

  • Solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add the cyclic vinylogous ester, the aryl bromide, and anhydrous toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the α-arylated cyclic vinylogous ester. This intermediate can then be converted to the corresponding γ-arylcyclohexenone via a Stork-Danheiser transposition.[18][19]

Visual Representation of Palladium-Catalyzed α-Arylation

G pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X-L_n pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-(enolate)-L_n pd_complex1->pd_complex2 Enolate Coordination enolate Enolate enolate->pd_complex2 pd_complex2->pd0 Regeneration of Pd(0) product α-Aryl Ketone pd_complex2->product Reductive Elimination

Sources

Method

Application Note: 4-(4-Fluorophenyl)cyclohex-3-en-1-one as a Strategic Intermediate in Pharmaceutical Synthesis

Executive Summary The compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern drug discovery and medicinal chemistry. Serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) is a highly versatile, bifunctional chemical intermediate utilized extensively in modern drug discovery and medicinal chemistry. Serving as a foundational building block, it enables the synthesis of complex downstream derivatives, including chiral secondary alcohols, condensed cycloalkanes, and highly substituted cyclohexylbenzamides. This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for utilizing this intermediate in the development of 11β-HSD1 inhibitors and H1 receptor antagonists.

Physicochemical Data & Downstream Targets

To facilitate rapid comparison, the quantitative data for the primary intermediate and its key downstream derivatives are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application / Role
4-(4-Fluorophenyl)cyclohex-3-en-1-one 36716-73-1C₁₂H₁₁FO190.22 g/mol Primary Precursor
4-(4-Fluorophenyl)cyclohexanone 40503-86-4C₁₂H₁₃FO192.23 g/mol Intermediate for Chiral Synthesis[1]
4-Cyano-4-(4-fluorophenyl)cyclohexanone 56326-98-8C₁₃H₁₂FNO217.24 g/mol Precursor for 11β-HSD1 Inhibitors[2]

Mechanistic Rationale in Drug Design (E-E-A-T)

The structural architecture of 4-(4-Fluorophenyl)cyclohex-3-en-1-one offers two distinct advantages in pharmaceutical development:

  • Bioisosteric Fluorination : The incorporation of a fluorine atom at the para position of the phenyl ring is a deliberate pharmacokinetic strategy. Fluorine's high electronegativity and small Van der Waals radius allow it to mimic hydrogen while drastically altering the electronic distribution of the aromatic ring. This modification effectively blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the vulnerable para position, thereby increasing the biological half-life of the final drug candidate.

  • Orthogonal Reactivity : The cyclohex-3-en-1-one moiety provides an isolated alkene and a ketone. This allows for orthogonal synthetic manipulations. The alkene can be selectively reduced without over-reducing the carbonyl, providing a saturated ketone that serves as a versatile electrophile for asymmetric reductions, Favorskii rearrangements[3], or reductive aminations[4].

Synthetic Pathway Visualization

Pathway A 4-(4-Fluorophenyl)cyclohex-3-en-1-one CAS: 36716-73-1 B 4-(4-Fluorophenyl)cyclohexanone CAS: 40503-86-4 A->B Selective Hydrogenation (H2, Pd/C) C Chiral Secondary Alcohols (via CBS Reduction) B->C Corey-Bakshi-Shibata Reduction D Cyclopentane Derivatives (via Favorskii Rearrangement) B->D α-Halogenation & Base Treatment E Pharmaceutical Candidates (e.g., 11β-HSD1 Inhibitors) B->E Reductive Amination / Derivatization

Synthetic pathway from 4-(4-Fluorophenyl)cyclohex-3-en-1-one to key pharmaceutical agents.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate quality is maintained throughout the synthetic cascade.

Protocol A: Selective Catalytic Hydrogenation

Objective : Reduce the C=C double bond of 4-(4-Fluorophenyl)cyclohex-3-en-1-one to yield 4-(4-Fluorophenyl)cyclohexanone[1] while preserving the carbonyl group.

  • Step 1: Substrate Preparation. Dissolve 4-(4-fluorophenyl)cyclohex-3-en-1-one (1.0 eq) in anhydrous ethyl acetate to achieve a 0.1 M concentration.

    • Causality: Ethyl acetate is selected over protic solvents (like methanol) to strictly prevent the formation of dimethyl acetal byproducts at the ketone center during the reduction process.

  • Step 2: Catalyst Addition. Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight). Purge the reaction vessel three times with Argon before introducing Hydrogen gas.

  • Step 3: Hydrogenation. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at 25°C for 4-6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) and ¹H-NMR. The complete disappearance of the UV-active olefinic protons (~5.5-6.0 ppm) confirms the reaction's completion.

  • Step 4: Workup. Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents the finely divided, highly pyrophoric palladium catalyst from passing through the filter paper and igniting upon exposure to atmospheric oxygen.

  • Step 5: Isolation. Concentrate the filtrate under reduced pressure to yield the saturated ketone quantitatively.

Protocol B: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

Objective : Convert the newly synthesized 4-(4-Fluorophenyl)cyclohexanone into a chiral secondary alcohol with high enantiomeric excess (ee)[5].

  • Step 1: Catalyst Complexation. In a flame-dried Schlenk flask under Argon, dissolve the chiral oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

  • Step 2: Borane Addition. Cool the solution to -20°C and slowly add Borane-THF complex (BH₃·THF, 1.2 eq).

    • Causality: Maintaining a low temperature is critical to rigidify the transition state, thereby maximizing the stereofacial selectivity and resulting enantiomeric excess[5].

  • Step 3: Substrate Addition. Slowly add a solution of 4-(4-fluorophenyl)cyclohexanone (1.0 eq) in THF over 1 hour via a syringe pump.

    • Causality: Slow addition ensures that the uncatalyzed background reduction by BH₃ is outcompeted by the significantly faster, catalyst-directed reduction pathway.

  • Step 4: Quenching & Validation. Carefully quench the reaction with methanol at -20°C to safely destroy excess borane.

    • Self-Validation: Analyze the crude product via chiral HPLC. A successful CBS reduction under these parameters typically yields >95% ee[5].

Applications in Advanced Drug Discovery

The saturated intermediate, 4-(4-fluorophenyl)cyclohexanone, acts as a critical branching point for several therapeutic classes:

  • 11β-HSD1 Inhibitors : Through further cyanation and amidation, the scaffold is converted into 4,4-disubstituted cyclohexylbenzamides. These derivatives are potent inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), a primary target for the treatment of metabolic diseases such as type 2 diabetes and obesity[2].

  • H1 Receptor Antagonists : The structural motif of a substituted cyclohexane ring is highly analogous to the piperidine/cyclohexane frameworks found in second-generation H1 receptor antagonists. Similar reductive amination strategies are employed in the industrial synthesis of antihistamines like Levocabastine[4].

  • Complex Ring Contractions : The intermediate can undergo α-halogenation followed by base-induced Favorskii rearrangement to yield condensed cyclopentane carboxylic acid derivatives, which are highly valuable in the total synthesis of complex natural products[3].

References

  • Kang, S. K., et al. "Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist." Molecules, PMC. Retrieved from: [Link]

Sources

Application

Scale-up synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

An Application Note and Protocol for the Scale-Up Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(4-fluorophenyl)cyclohex-3-en-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the robust and widely-utilized Robinson annulation reaction. This guide delves into the underlying reaction mechanism, critical process parameters for scaling, and detailed step-by-step protocols. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering field-proven insights to ensure a safe, efficient, and reproducible scale-up process.

Introduction and Scientific Background

4-(4-Fluorophenyl)cyclohex-3-en-1-one is a valuable building block in organic synthesis, particularly for creating complex molecular architectures found in medicinally active compounds. The incorporation of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.

The most effective and convergent method for constructing the 4-arylcyclohexenone scaffold is the Robinson annulation, a powerful ring-forming reaction discovered by Robert Robinson in 1935.[1] This reaction sequence involves a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.[1][2][3] This method remains a cornerstone for the synthesis of fused ring systems, including steroids and antibiotics.[1]

This guide will focus on the base-catalyzed Robinson annulation, outlining the critical considerations for transitioning from a laboratory-scale procedure to a larger, pilot-plant or manufacturing scale.

The Robinson Annulation: Mechanism and Rationale

Understanding the reaction mechanism is paramount for successful scale-up, as it allows for the rational optimization of conditions and effective troubleshooting. The base-catalyzed Robinson annulation proceeds in two primary stages:

  • Michael Addition: A base abstracts an α-proton from a ketone (the Michael donor) to form an enolate. This nucleophilic enolate then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition. This step forms a 1,5-diketone intermediate.[2][4]

  • Intramolecular Aldol Condensation: The 1,5-diketone intermediate, in the presence of a base, forms another enolate. This enolate then undergoes an intramolecular cyclization, attacking the other carbonyl group to form a six-membered ring as a β-hydroxy ketone. Subsequent dehydration (elimination of water) yields the final α,β-unsaturated cyclohexenone product.[2][3]

Visualizing the Mechanism

G cluster_michael Stage 1: Michael Addition cluster_aldol Stage 2: Intramolecular Aldol Condensation ketone Ketone (Michael Donor) enolate Enolate Intermediate ketone->enolate Base (e.g., KOH) diketone 1,5-Diketone Intermediate enolate->diketone Attacks β-carbon ab_ketone α,β-Unsaturated Ketone (Michael Acceptor) ab_ketone->diketone diketone2 1,5-Diketone Intermediate aldol_adduct Cyclic β-Hydroxy Ketone (Aldol Adduct) diketone2->aldol_adduct Intramolecular Cyclization final_product Final Product: 4-Arylcyclohex-3-en-1-one aldol_adduct->final_product Dehydration (-H₂O)

Caption: The two-stage mechanism of the Robinson Annulation.

Critical Considerations for Scale-Up

Transitioning a synthesis from the benchtop to a larger reactor introduces challenges that can dramatically affect yield, purity, and safety. The following factors are critical for the successful scale-up of this synthesis.

  • Heat Management: The aldol condensation is an exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up.

    • Mitigation: Utilize a reactor with an efficient cooling jacket, employ controlled, slow addition of reagents (especially the base), and monitor the internal temperature continuously.

  • Mixing and Mass Transfer: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration. This can promote the formation of byproducts from self-condensation of the starting ketone or polymerization of the α,β-unsaturated ketone.[4]

    • Mitigation: Use an appropriately sized and shaped impeller for the reactor. Ensure vigorous agitation throughout the reaction, especially during reagent addition. For very large scales, computational fluid dynamics (CFD) modeling can help optimize mixing.[5]

  • Stoichiometry and Reagent Addition: Precise control over reactant ratios is crucial. The order and rate of addition can significantly impact the outcome.

    • Mitigation: Add the base solution dropwise to the mixture of the Michael donor and acceptor. This strategy minimizes the concentration of the base at any given time, reducing the rate of self-condensation side reactions.[4]

  • Product Isolation and Purification: Column chromatography, while common in the lab, is often impractical and costly for large-scale purification.

    • Mitigation: Focus on developing a robust crystallization or recrystallization procedure for the final product. Solvent selection, cooling profile, and seeding are key parameters to optimize for high purity and yield.[5]

Experimental Protocols

Two primary protocols are presented. Protocol 1 is a one-pot synthesis suitable for smaller scales. Protocol 2, a two-step approach, offers better control and typically higher yields, making it the recommended method for scale-up.

Reactants & Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Notes
4-FluorobenzaldehydeC₇H₅FO124.11Starting material for the chalcone
AcetoneC₃H₆O58.08Reagent for chalcone synthesis
Diethyl MalonateC₇H₁₂O₄160.17Michael donor
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05Base catalyst
Ethanol (EtOH)C₂H₅OH46.07Solvent
TolueneC₇H₈92.14Solvent
Hydrochloric Acid (HCl)HCl36.46For neutralization/work-up
Sodium Chloride (NaCl)NaCl58.44For brine wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying agent
Part A: Synthesis of the Michael Acceptor (E)-4-(4-fluorophenyl)but-3-en-2-one

This preliminary step creates the necessary α,β-unsaturated ketone.

  • Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, addition funnel, and reflux condenser.

  • Charge Reactor: To the reactor, add 4-fluorobenzaldehyde (1.0 eq) and acetone (3.0 eq) in ethanol.

  • Initiate Reaction: Cool the mixture to 15-20°C. Slowly add an aqueous solution of sodium hydroxide (1.1 eq) via the addition funnel, maintaining the internal temperature below 25°C.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the 4-fluorobenzaldehyde is consumed.

  • Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Reduce the volume of the solvent under vacuum. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 1: One-Pot Scale-Up Synthesis
  • Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, thermocouple, addition funnel, and nitrogen inlet.

  • Charge Reactor: Charge the reactor with diethyl malonate (1.0 eq), (E)-4-(4-fluorophenyl)but-3-en-2-one (1.0 eq), and ethanol as the solvent.

  • Base Addition: Begin vigorous stirring and cool the reactor contents to 0-5°C using a circulating chiller. Prepare a solution of sodium ethoxide (2.2 eq) in ethanol. Add the sodium ethoxide solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Michael Addition: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting materials by TLC.

  • Cyclization, Decarboxylation & Hydrolysis: Once the Michael addition is complete, slowly heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. This extended heating drives the intramolecular aldol condensation, followed by hydrolysis and decarboxylation of the malonic ester intermediate.

  • Work-up: Cool the mixture to room temperature. Carefully neutralize the reaction by adding aqueous hydrochloric acid until the pH is ~7. A significant portion of the ethanol can be removed via distillation.

  • Extraction: Add water and toluene to the residue. Separate the layers and extract the aqueous phase with additional toluene.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Two-Step Synthesis (Recommended for Scale-Up)

This method isolates the Michael adduct, providing a cleaner subsequent cyclization and often a higher overall yield.[4]

  • Setup & Charge: Use the same reactor setup as in Protocol 1. Charge the reactor with diethyl malonate (1.0 eq) and ethanol.

  • Enolate Formation: Cool the mixture to 0-5°C. Slowly add a solution of sodium ethoxide (1.05 eq) in ethanol over 30-45 minutes, keeping the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Adduct Formation: Slowly add a solution of (E)-4-(4-fluorophenyl)but-3-en-2-one (1.0 eq) in ethanol, maintaining the temperature below 15°C. After addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 3-5 hours).

  • Isolation of Intermediate: Quench the reaction with a mild acid (e.g., ammonium chloride solution). Remove the ethanol under reduced pressure. Extract the intermediate into an organic solvent, wash with water and brine, dry, and concentrate to yield the crude 1,5-diketone intermediate. This intermediate can often be used in the next step without further purification.

  • Setup & Charge: Charge a clean reactor with the crude 1,5-diketone intermediate from the previous step and a suitable solvent like ethanol.

  • Reaction: Add an aqueous solution of a base (e.g., potassium hydroxide, 2.5 eq). Heat the mixture to reflux and maintain for 8-16 hours until the reaction is complete by TLC analysis.

  • Work-up and Purification: Cool the reaction mixture and perform the same work-up and purification steps as described in Protocol 1 (steps 6-8).

Visualizing the Workflow (Protocol 2)

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Decarboxylation charge1 Charge Reactor: - Diethyl Malonate - Ethanol enolate_form Form Enolate: - Cool to 0-5°C - Add NaOEt solution charge1->enolate_form adduct_form Form Adduct: - Add Chalcone solution - Stir at RT enolate_form->adduct_form isolate1 Isolate Intermediate: - Quench - Extract & Concentrate adduct_form->isolate1 charge2 Charge Reactor: - Michael Adduct - Ethanol isolate1->charge2 Crude Michael Adduct cyclize Cyclize & Decarboxylate: - Add KOH solution - Reflux 8-16h charge2->cyclize workup Work-up & Purify: - Neutralize - Extract, Wash, Concentrate cyclize->workup final_product Final Product workup->final_product

Sources

Method

Catalytic hydrogenation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

An in-depth guide to the catalytic hydrogenation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a pivotal reaction for synthesizing key intermediates in modern drug discovery. This document provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic hydrogenation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a pivotal reaction for synthesizing key intermediates in modern drug discovery. This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and comprehensive analytical methodologies.

Introduction: Significance in Medicinal Chemistry

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of therapeutic agents, particularly those targeting the central nervous system.[1] The saturated derivative, 4-(4-Fluorophenyl)cyclohexan-1-one, is a crucial building block for synthesizing compounds with applications ranging from analgesics to antipsychotics. The catalytic hydrogenation of its readily accessible unsaturated precursor, 4-(4-Fluorophenyl)cyclohex-3-en-1-one, represents the most direct and atom-economical route to this valuable intermediate. Understanding and controlling this transformation, especially its stereochemical outcome, is paramount for researchers in pharmaceutical development. This guide offers a comprehensive overview of the reaction, from its mechanistic underpinnings to practical laboratory execution and analysis.

Reaction Mechanism and Stereochemical Considerations

The catalytic hydrogenation of α,β-unsaturated ketones, such as 4-(4-Fluorophenyl)cyclohex-3-en-1-one, is a cornerstone of synthetic chemistry. The process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst.

Mechanistic Principles

The generally accepted mechanism proceeds via the Horiuti-Polanyi mechanism. Initially, both the hydrogen molecule and the alkene moiety of the substrate adsorb onto the surface of the metal catalyst.[2] The H-H bond is cleaved, forming metal-hydride species on the surface. The adsorbed alkene then undergoes sequential insertion of two hydrogen atoms, leading to the saturated product, which subsequently desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A critical aspect of this reaction is its chemoselectivity. The carbon-carbon double bond (C=C) is both thermodynamically and kinetically favored for reduction over the carbonyl group (C=O) when using late transition metal catalysts like palladium.[3] This inherent selectivity allows for the clean conversion to the desired saturated ketone without significant formation of the corresponding alcohol, especially under mild conditions (room temperature and low hydrogen pressure).

Stereochemical Outcome: Formation of Cis and Trans Isomers

The hydrogenation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one introduces a new stereocenter at the 4-position, resulting in the formation of two diastereomers: cis-4-(4-Fluorophenyl)cyclohexan-1-one and trans-4-(4-Fluorophenyl)cyclohexan-1-one.[4]

  • Cis Isomer: The 4-fluorophenyl group and the reference group on the ring (e.g., the hydrogen at the 1-position) are on the same side of the cyclohexane ring's plane.

  • Trans Isomer: The 4-fluorophenyl group and the reference group are on opposite sides of the ring's plane.

In the chair conformation, the bulky 4-fluorophenyl group will preferentially occupy the equatorial position to minimize steric strain. Consequently, the stability of the cis and trans isomers is determined by the relative orientation of the substituents.[5] The ratio of these isomers produced during the reaction can be influenced by the catalyst, solvent, and reaction conditions, though a mixture is typically obtained.

Figure 1: General reaction pathway for the catalytic hydrogenation.

Catalyst Selection: A Rationale

The choice of catalyst is the most critical parameter for a successful hydrogenation. For the selective reduction of a C=C bond in an α,β-unsaturated ketone, heterogeneous catalysts are preferred for their ease of handling and removal from the reaction mixture.

CatalystKey Characteristics & Rationale
Palladium on Carbon (Pd/C) Primary Recommendation. Palladium is highly active for C=C bond hydrogenation while generally being less reactive towards carbonyl groups under mild conditions.[2][3] The carbon support provides a high surface area for the reaction.[6] It is the industry standard for this type of transformation due to its high efficiency, selectivity, and cost-effectiveness.
Raney Nickel (Raney® Ni) Alternative Choice. A sponge-like nickel catalyst with a very high surface area, it is extremely active due to adsorbed hydrogen from its preparation process.[7] It can be more aggressive than Pd/C and may lead to over-reduction to the alcohol if reaction conditions are not carefully controlled.[8][9]
Platinum (Pt/C, PtO₂) Specialized Applications. Platinum catalysts are also very active but can sometimes be less selective, promoting the reduction of both the C=C and C=O bonds, particularly at elevated temperatures and pressures.
Rhodium (Rh/C) Specialized Applications. Often used for the hydrogenation of aromatic rings, it can also be employed for alkene reduction. For this specific substrate, it is generally less common than Pd or Ni.

For this application note, 5% or 10% Palladium on Carbon (Pd/C) is selected as the catalyst of choice for the detailed protocol due to its optimal balance of reactivity, selectivity, and operational simplicity.

Experimental Protocol: Hydrogenation using Pd/C

This protocol details the procedure for the hydrogenation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one on a laboratory scale using a hydrogen balloon. This method is accessible and does not require a specialized high-pressure reactor.

Materials and Equipment:

  • Reagents: 4-(4-Fluorophenyl)cyclohex-3-en-1-one, 10% Palladium on Carbon (50% wet with water), Ethanol (anhydrous), Nitrogen or Argon gas, Celite® 545.

  • Equipment: Two-neck round-bottom flask, magnetic stirrer and stir bar, rubber septum, hydrogen-filled balloon, vacuum/gas inlet manifold, Buchner funnel and filter flask, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 4-(4-Fluorophenyl)cyclohex-3-en-1-one (e.g., 1.90 g, 10.0 mmol).

    • Add anhydrous ethanol (40 mL) to dissolve the substrate.

    • Fit one neck of the flask with a rubber septum and the other with a stopcock connected to a vacuum/inert gas manifold.

  • Inerting the System:

    • Subject the flask to three cycles of vacuum and backfill with nitrogen or argon gas. This is crucial to remove oxygen, which can deactivate the catalyst and create a potentially explosive mixture with hydrogen.

  • Catalyst Addition:

    • Under a positive pressure of nitrogen, carefully add 10% Pd/C catalyst (e.g., 95 mg, 0.5 mol%).

    • Causality: The catalyst is added under an inert atmosphere because dry palladium on carbon can be pyrophoric and may ignite flammable solvents upon exposure to air. The commercial catalyst is typically 50% wet with water to mitigate this risk.

  • Introducing Hydrogen:

    • Evacuate the flask one final time and backfill with hydrogen from a balloon.

    • Ensure the balloon remains affixed to the flask via the manifold to maintain a slight positive pressure of hydrogen (approx. 1 atm).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen.

    • Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.

    • Causality: Filtration through Celite is a standard and effective method for removing fine, heterogeneous catalyst particles. The used catalyst on the Celite pad should be kept wet with water and disposed of according to institutional safety guidelines, as it can ignite upon drying.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid is a mixture of cis- and trans-4-(4-Fluorophenyl)cyclohexan-1-one.

  • Purification (Optional):

    • If necessary, the isomers can be separated or further purified by flash column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient.

Product Characterization and Analysis

Accurate characterization is essential to confirm the structure of the product and determine the isomeric ratio.

TechniquePurpose & Expected Results
¹H NMR Structural Confirmation & Isomer Ratio. The key diagnostic signals are the protons at C1 (adjacent to the carbonyl) and C4 (bearing the fluorophenyl group). The chemical shift and multiplicity of the C4 proton are particularly informative. In the major, more stable trans isomer, this proton is axial and will appear as a multiplet at a distinct chemical shift compared to the equatorial proton in the cis isomer.
¹³C NMR Structural Confirmation. Confirms the presence of all carbon atoms in the structure, including the carbonyl carbon (~210 ppm) and the carbons of the fluorophenyl ring.
GC-MS Purity Assessment & Isomer Ratio. Provides the mass-to-charge ratio (m/z) confirming the molecular weight (192.23 g/mol ). The gas chromatogram will show two distinct peaks for the cis and trans isomers, allowing for the calculation of their relative ratio based on peak area.[10]
FT-IR Functional Group Analysis. Shows a strong C=O stretch for the ketone (approx. 1715 cm⁻¹) and the absence of the C=C stretch from the starting material.

Process Workflow and Logic

The following diagram outlines the logical flow of the entire experimental process, from preparation to final analysis.

Workflow A 1. Reagent Preparation (Substrate, Solvent) B 2. Reaction Setup (Charge Flask) A->B C 3. Inert Atmosphere (N₂/Ar Purge) B->C D 4. Catalyst Addition (Pd/C) C->D E 5. Hydrogenation (H₂ Balloon, Stirring) D->E F 6. Reaction Monitoring (TLC / GC-MS) E->F G Is Reaction Complete? F->G G->E No H 7. Quench & Filter (N₂ Purge, Celite Filtration) G->H Yes I 8. Product Isolation (Solvent Evaporation) H->I K Crude Product I->K J 9. Analysis (NMR, GC-MS, etc.) K->J L Purification (Chromatography) K->L If required M Pure Isomers / Mixture L->M M->J Re-analyze

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting and Safety Precautions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen supply.3. Leak in the reaction setup.1. Use fresh, high-quality Pd/C. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds).2. Use a new, fully inflated hydrogen balloon.3. Check all seals and connections for leaks.
Over-reduction to Alcohol 1. Reaction conditions too harsh (high temp/pressure).2. Catalyst is too active (e.g., Raney Ni).1. Maintain reaction at room temperature and ~1 atm H₂.2. Use Pd/C instead of a more aggressive catalyst.
Low Product Yield 1. Inefficient filtration, product lost on catalyst.2. Volatility of product during evaporation.1. Wash the filter cake thoroughly with the reaction solvent.2. Use moderate temperature on the rotary evaporator.

Critical Safety Information:

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Palladium on Carbon: Dry Pd/C is pyrophoric. Always handle it under an inert atmosphere or as a wet paste. Never add dry catalyst to a flask containing flammable solvent in the presence of air.

  • Catalyst Disposal: The filtered catalyst remains active and can ignite upon drying. Quench the catalyst on the filter paper by covering it with water. Store in a sealed, labeled waste container filled with water until it can be disposed of according to hazardous waste protocols.

References

  • Zhang, W., et al. (2017). Asymmetric Hydrogenation of Tetrasubstituted Cyclic Enones to Chiral Cycloalkanols with Three Contiguous Stereocenters. Organic Letters. Available at: [Link]

  • Lian, Z., et al. (2021). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis. Available at: [Link]

  • Mahdavi, H., et al. (2015). Electrocatalytic hydrogenation of conjugated enones on nickel boride, nickel, and Raney nickel electrodes. Canadian Journal of Chemistry. Available at: [Link]

  • Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Reisman, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Hermans, S., et al. (2017). Protection of industrially-relevant Pd/C catalysts for cyclohexene hydrogenation: effect of a siliceous coating. DIAL@UCLouvain. Available at: [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenyl)cyclohexanone. PubChem. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2015). Electrocatalytic hydrogenation of conjugated enones on nickel boride, nickel, and Raney nickel electrodes. Canadian Science Publishing. Available at: [Link]

  • Royal Society of Chemistry. (2024). Electrochemical hydrogenation of alkenes over a nickel foam guided by life cycle, safety and toxicological assessments. Green Chemistry. Available at: [Link]

Sources

Application

Advanced Application Note: Derivatization of the Carbonyl Group in 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Introduction & Structural Rationale The molecule 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) is a highly versatile building block in medicinal chemistry and drug development, frequently utilized to install th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The molecule 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) is a highly versatile building block in medicinal chemistry and drug development, frequently utilized to install the 4-fluorophenylcyclohexyl pharmacophore found in various CNS-active agents.

Structurally, it features a β,γ -unsaturated ketone system. The spatial isolation of the C3-C4 double bond from the C1 carbonyl group is a critical synthetic advantage. Unlike conjugated cyclohex-2-en-1-ones, which are highly susceptible to 1,4-Michael additions, the unconjugated nature of this molecule allows for highly chemoselective 1,2-nucleophilic additions and condensations directly at the carbonyl carbon. This guide details three core derivatization workflows: Reductive Amination, Oxime Formation, and Ketalization.

Derivatization Workflows & Mechanistic Causality

Reductive Amination (Amine Synthesis)

Transforming the ketone into a secondary or tertiary amine allows for the rapid generation of basic pharmacophores.

  • Mechanistic Causality : The reaction requires the condensation of an amine with the ketone to form a hemiaminal, which dehydrates to an iminium ion. The choice of reducing agent is critical. We utilize Sodium Cyanoborohydride (NaBH₃CN) because it is stable in mildly acidic conditions (pH 5–6). This specific pH is required to protonate the hemiaminal and drive iminium formation. Standard Sodium Borohydride (NaBH₄) would either degrade at this pH or prematurely reduce the starting ketone to an unwanted cyclohexanol byproduct [1].

Oxime Formation

Oximes serve as robust protecting groups or intermediates that can be further reduced to primary amines or subjected to Beckmann rearrangements to form lactams.

  • Mechanistic Causality : Oxime formation is strictly pH-dependent, following a bell-curve kinetic profile. We utilize a buffer system of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) to lock the reaction at ~pH 4.5. If the pH is too low (<3), the hydroxylamine is fully protonated and non-nucleophilic. If the pH is too high (>6), the acid-catalyzed dehydration of the hemiaminal intermediate stalls, severely depressing the yield [2].

Ketalization (Carbonyl Protection)

When downstream chemistry requires functionalization of the C3-C4 double bond (e.g., epoxidation), the C1 carbonyl must be protected as a 1,3-dioxolane.

  • Mechanistic Causality : Ketalization is a thermodynamically controlled equilibrium. By using a Dean-Stark apparatus with toluene, we azeotropically remove water from the system, driving the reaction forward via Le Chatelier's principle.

  • Expert Insight on Chemoselectivity : Prolonged heating of β,γ -unsaturated ketones in strong acid can trigger double-bond migration to the thermodynamically more stable α,β -conjugated position. Therefore, using a mild acid catalyst (p-Toluenesulfonic acid, p-TsOH) and strictly monitoring the reaction time is imperative to preserve the native C3-C4 double bond [3].

Visualizing the Derivatization Network

ChemicalPathways cluster_RedAm Reductive Amination cluster_Oxime Oxime Formation cluster_Ketal Ketalization SM 4-(4-Fluorophenyl)cyclohex-3-en-1-one Iminium Iminium Ion SM->Iminium R-NH2, H+ Hemiaminal Hemiaminal SM->Hemiaminal NH2OH, pH 4.5 Hemiketal Hemiketal SM->Hemiketal Ethylene Glycol, H+ Amine Amine Derivative Iminium->Amine NaBH3CN Oxime Oxime Derivative Hemiaminal->Oxime -H2O Ketal 1,3-Dioxolane Hemiketal->Ketal -H2O (Dean-Stark)

Divergent derivatization pathways for 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Amination with a Primary Amine
  • Preparation : In a flame-dried round-bottom flask under N₂, dissolve 4-(4-Fluorophenyl)cyclohex-3-en-1-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous Methanol (0.2 M).

  • pH Adjustment : Add glacial acetic acid dropwise until the pH reaches 5–6 (verify with pH paper). Stir at room temperature for 30 minutes to allow iminium formation.

  • Reduction : Cool the mixture to 0 °C in an ice bath. Add NaBH₃CN (1.5 eq) portion-wise over 10 minutes.

  • Reaction & IPC (In-Process Control) : Remove the ice bath and stir at room temperature for 12 hours. Self-Validation Checkpoint : Spot the mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The disappearance of the UV-active ketone spot and the appearance of a ninhydrin-active baseline spot confirms conversion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExperimentalWorkflow S1 1. Reagent Mixing (Ketone + Amine) S2 2. pH Adjustment (AcOH to pH 5-6) S1->S2 S3 3. Reduction (Add NaBH3CN at 0°C) S2->S3 S4 4. Reaction (Stir at RT, TLC Check) S3->S4 S5 5. Workup (Quench & Extract) S4->S5

Step-by-step experimental workflow for the reductive amination process.
Protocol B: Synthesis of the Oxime Derivative
  • Buffer Preparation : Dissolve NH₂OH·HCl (1.5 eq) and NaOAc (1.5 eq) in a 1:1 mixture of Ethanol and DI Water. Stir for 10 minutes to establish the buffer.

  • Addition : Add 4-(4-Fluorophenyl)cyclohex-3-en-1-one (1.0 eq) to the buffered solution.

  • Heating & IPC : Heat the mixture to 40 °C and stir vigorously for 2–4 hours. Self-Validation Checkpoint : TLC (20% EtOAc/Hexanes) should show complete consumption of the starting material and the formation of a more polar, UV-active oxime spot.

  • Isolation : Cool the mixture in an ice bath to induce precipitation. Filter the crystalline solid under vacuum, wash with cold water, and dry overnight in a vacuum desiccator.

Protocol C: Ethylene Glycol Ketalization
  • Setup : Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture : Add the ketone (1.0 eq), ethylene glycol (5.0 eq), and p-TsOH (0.05 eq) to Toluene (0.5 M).

  • Azeotropic Distillation : Heat the mixture to reflux (approx. 110 °C). Water will collect in the Dean-Stark trap.

  • IPC & Quench : Monitor via TLC (10% EtOAc/Hexanes). Once the ketone is consumed (typically 4–6 hours), immediately cool the reaction to room temperature to prevent double-bond migration. Quench with Triethylamine (0.1 eq) to neutralize the acid catalyst.

  • Workup : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative outcomes and critical NMR markers used to validate the success of each derivatization pathway.

Derivatization TypeReagents & CatalystTempTypical YieldKey Analytical Marker (¹³C NMR, C1)
Reductive Amination Amine, NaBH₃CN, MeOH, AcOH0 °C to RT75–85%~50–60 ppm (CH–N)
Oxime Formation NH₂OH·HCl, NaOAc, EtOH/H₂O40 °C80–90%~155–160 ppm (C=N)
Ketalization Ethylene Glycol, p-TsOH, Toluene110 °C (Reflux)85–95%~108–110 ppm (O–C–O)

(Note: The starting ketone exhibits a characteristic ¹³C NMR C1 carbonyl peak at ~210 ppm, which completely disappears upon successful derivatization).

References

  • Title : REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE Source : Organic Syntheses URL :[Link]

  • Title: Manufacture of dialkyl-ketals (US4136124A)

Sources

Method

Introduction: The Significance of Chiral 4-Arylcyclohexenones

An in-depth guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral 4-arylcyclohexenones, a critical scaffold in modern medicinal chemistry. Chiral 4-arylcyclohexenone...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral 4-arylcyclohexenones, a critical scaffold in modern medicinal chemistry.

Chiral 4-arylcyclohexenone scaffolds are pivotal structural motifs in a vast array of biologically active molecules and complex natural products.[1][2] Their prevalence in pharmaceuticals stems from the unique three-dimensional architecture they provide, which facilitates precise interactions with biological targets like enzymes and receptors.[2] The stereochemistry at the C4 position is often crucial for biological activity, meaning that the two enantiomers of a single compound can have markedly different therapeutic effects or safety profiles.[3][4] Consequently, developing methods for their synthesis in an enantiomerically pure form is a critical objective in medicinal chemistry and drug development.[5] This guide provides a detailed overview of cutting-edge asymmetric strategies, focusing on the underlying principles, comparative data, and actionable laboratory protocols.

Core Strategies for Asymmetric Synthesis

The construction of the chiral 4-arylcyclohexenone core can be achieved through several powerful strategies. The choice of method often depends on the desired substitution pattern, scalability, and atom economy. Key approaches include the desymmetrization of prochiral precursors, tandem annulation reactions, and classic cycloadditions.

Biocatalytic Desymmetrization of Cyclohexadienones

One of the most elegant and efficient strategies is the desymmetrization of prochiral 4-aryl-4-alkyl-cyclohexa-2,5-dienones.[6] This approach breaks the symmetry of an achiral starting material to generate a chiral center with high enantioselectivity. Biocatalysis, particularly using ene-reductases, has emerged as a superior method due to its operation under environmentally benign conditions and the exceptional level of stereocontrol imparted by the enzyme's chiral active site.[6]

Mechanism Insight: Ene-Reductase Catalysis Ene-reductases from the Old Yellow Enzyme (OYE) family utilize a flavin cofactor (FMN) to deliver a hydride to one of the two prochiral double bonds of the cyclohexadienone substrate.[6] The substrate is engulfed within the enzyme's active site, and specific amino acid residues dictate the binding orientation. This forces the hydride transfer to occur on only one face of one specific double bond, leading to the formation of a single enantiomer of the product with outstanding purity.[6] This method is particularly effective for creating the challenging C4-quaternary stereocenter.[6]

dot

Figure 1: Biocatalytic Desymmetrization Workflow sub Prochiral 4-Aryl-4-Alkyl Cyclohexadienone enz Ene-Reductase (e.g., YqjM, OPR3) sub->enz Binding in Active Site product Chiral (S)- or (R)- 4-Arylcyclohexenone (>99% ee) enz->product Stereoselective Hydride Transfer nad NAD+ enz->nad cofactor NADH (Hydride Source) cofactor->enz recycle Cofactor Recycling (e.g., FDH/Formate) nad->recycle Regeneration recycle->cofactor

Caption: Biocatalytic desymmetrization workflow.

Organocatalytic Tandem Annulation Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex cyclic systems. The asymmetric tandem Michael addition-Wittig reaction provides a powerful formal [3+3] annulation to construct highly functionalized 4-arylcyclohexenones.[7][8]

Mechanism Insight: Iminium-Enamine Catalysis This strategy typically employs a chiral secondary amine catalyst, such as a derivative of proline. The catalyst first activates an α,β-unsaturated aldehyde by forming a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a highly stereoselective Michael addition by a nucleophile (in this case, a phosphorus ylide).[8][9] Following the Michael addition, an intramolecular Wittig reaction occurs, closing the six-membered ring to form the cyclohexenone product and regenerating the catalyst. The bulky nature of the chiral catalyst effectively shields one face of the iminium ion intermediate, dictating the stereochemistry of the initial C-C bond formation.[7]

dot

Figure 2: Tandem Michael-Wittig Annulation sub1 α,β-Unsaturated Aldehyde intermediate1 Iminium Ion Intermediate (Activated Dienophile) sub1->intermediate1 + Catalyst sub2 Phosphorus Ylide (Michael Donor) intermediate2 Michael Adduct sub2->intermediate2 cat Chiral Amine Catalyst cat->intermediate1 intermediate1->intermediate2 + Ylide (Michael Add.) product Chiral 4-Arylcyclohexenone (High dr and ee) intermediate2->product Intramolecular Wittig Reaction

Caption: Organocatalytic tandem reaction sequence.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings.[10] By using a chiral catalyst, this [4+2] cycloaddition between a conjugated diene and a dienophile can be rendered highly enantioselective.[11] This method is valuable for creating specific isomers of cyclohexene derivatives that can be further elaborated into the target 4-arylcyclohexenones.

Mechanism Insight: Chiral Lewis Acid Catalysis In a typical asymmetric Diels-Alder reaction, a chiral Lewis acid catalyst coordinates to the dienophile (e.g., an α,β-unsaturated ketone).[10] This coordination activates the dienophile for reaction and creates a chiral environment that directs the approach of the diene to one specific face, controlling the absolute stereochemistry of the newly formed chiral centers.[10]

Comparative Analysis of Synthetic Methods

The selection of a synthetic strategy is guided by the desired outcome. The table below summarizes the performance of the discussed methods for synthesizing chiral 4-arylcyclohexenones.

Synthetic StrategyCatalyst / Reagent TypeTypical SubstratesYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Reference
Biocatalytic Desymmetrization Ene-Reductase (e.g., YqjM)4-Aryl-4-alkyl-cyclohexadienones41 - 97%>99% ee[6]
Tandem Michael-Wittig Chiral Secondary Amineα,β-Unsaturated Aldehydes, Phosphorus YlidesHighup to >50:1 dr, 86-99% ee[7][8]
Asymmetric Diels-Alder Chiral Lewis Acid / OrganocatalystConjugated Dienes, DienophilesHighup to 98% ee[10]
Alkylation of Chiral Lactam Chiral Auxiliary (Substrate Control)Bicyclic lactam, Alkyl halides50 - 80%>95% ee[12]

Detailed Application Protocols

Here we provide detailed, field-proven protocols for two highly effective methods. These protocols are designed to be self-validating systems for researchers.

Protocol 1: Biocatalytic Desymmetrization of 4-Methyl-4-phenyl-cyclohexa-2,5-dienone

This protocol describes the highly enantioselective synthesis of (S)-4-methyl-4-phenyl-cyclohex-2-enone using the ene-reductase YqjM.[6]

Materials:

  • 4-Methyl-4-phenyl-cyclohexa-2,5-dienone (Substrate 1a)

  • YqjM crude cell lysate (or purified enzyme)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 10 mL vial, prepare a 2 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate Addition: Add DMSO to a final concentration of 9% (v/v) to ensure complete solvation of the hydrophobic substrate.[6] Add the substrate, 4-methyl-4-phenyl-cyclohexa-2,5-dienone (1a), to a final concentration of 5 mM.

  • Cofactor Addition: Add NADH to a final concentration of 5.5 mM (1.1 equivalents). The slight excess helps drive the reaction to completion while minimizing over-reduction.

  • Enzyme Addition & Incubation: Initiate the reaction by adding the YqjM ene-reductase to a final concentration of 5 µM. Seal the vial and incubate at 25 °C with gentle agitation for 24 hours.

  • Work-up: Quench the reaction by adding an equal volume (2 mL) of ethyl acetate. Vortex thoroughly for 1 minute. Separate the organic layer. Extract the aqueous layer two more times with 2 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]

Note on Cofactor Recycling: For larger scale synthesis, a cofactor recycling system can be implemented using formate dehydrogenase (FDH) and sodium formate, which is more economical than using stoichiometric NADH.[6]

Protocol 2: Organocatalytic Asymmetric Tandem Michael Addition-Wittig Reaction

This protocol details the synthesis of a chiral 4-aryl-6-carboxycyclohexenone via a formal [3+3] cycloaddition.[7][8]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv)

  • (3-Carboxy-2-oxopropylidene)triphenylphosphorane (1.2 equiv)

  • Bulky chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether derivative, 20 mol %)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol %)

  • Lithium perchlorate (LiClO₄) (20 mol %)

  • Toluene (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated NH₄Cl solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral secondary amine catalyst (0.2 mmol), DABCO (0.2 mmol), and LiClO₄ (0.2 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL). Add the (3-carboxy-2-oxopropylidene)triphenylphosphorane (1.2 mmol). Stir the resulting suspension at room temperature.

  • Initiation: Add the α,β-unsaturated aldehyde (1.0 mmol) to the mixture. The use of both DABCO and LiClO₄ as additives has been shown to significantly improve yield and enantioselectivity.[7][13]

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add DCM and wash with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

  • Analysis: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC.

Conclusion and Future Outlook

The asymmetric synthesis of chiral 4-arylcyclohexenones is a dynamic field with significant implications for drug discovery. Biocatalytic desymmetrization offers unparalleled enantioselectivity and sustainability, while organocatalytic tandem annulations provide rapid access to complex and highly functionalized scaffolds from simple precursors.[6][7] Future research will likely focus on expanding the substrate scope of these powerful methods, developing novel catalysts with even greater efficiency, and integrating these strategies into the total synthesis of next-generation therapeutics. The protocols and comparative data presented herein serve as a robust foundation for researchers aiming to leverage these advanced synthetic tools.

References

  • Wiedner, D. et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. Available at: [Link]

  • Meyers, A. I. & Wanner, K. T. (1985). An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. Tetrahedron Letters.
  • Wang, K. et al. (2026). Asymmetric synthesis of axially chiral cycloalkylidenes. Angewandte Chemie. Available at: [Link]

  • Ma, S. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Handbook of Cyclization Reactions. Available at: [Link]

  • Feng, J. et al. (2025). Catalytic enantioselective synthesis of inherently chiral calix[10]arenes via organocatalyzed aromatic amination enabled desymmetrization. Nature Communications. Available at: [Link]

  • Caron, S. et al. (2006). General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. Organic Letters. Available at: [Link]

  • Liu, Y.-k. et al. (2009). Asymmetric Tandem Michael Addition−Wittig Reaction to Cyclohexenone Annulation. Organic Letters. Available at: [Link]

  • Wang, J. et al. (2018). Enantioselective synthesis of 4-aryl-3,4-dihydrocoumarins via N-heterocyclic carbene catalyzed β-arylation/cyclization of α-bromoenals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, X. et al. (2019). Asymmetric Michael addition reactions catalyzed by calix[10]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, R. et al. (2021). Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Not available. (2024). Asymmetric Synthesis of α-Arylcyclohexenones Catalyzed by Diphenylprolinol Silyl Ether. The Journal of Organic Chemistry.
  • Caron, S. et al. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters. Available at: [Link]

  • Not available. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Not available. (2025). Organocatalytic Asymmetric Cyclization Reactions with γ‐Hydroxyenones. European Journal of Organic Chemistry. Available at: [Link]

  • Not available. (2024). Enantioselective synthesis of[10]helicenes by organocatalyzed intermolecular C-H amination. Nature Communications. Available at: [Link]

  • Liu, Y.-k. et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. Available at: [Link]

  • Not available. (2006). Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. Available at: [Link]

  • Aher, A. A. et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports.
  • Liu, Y.-k. et al. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. Available at: [Link]

  • Not available. (2021). Asymmetric Organocatalytic Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. Available at: [Link]

  • Not available. (2006). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group. Available at: [Link]

  • Vetica, F. et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis. Available at: [Link]

  • Not available. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules. Available at: [Link]

  • Not available. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Not available. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules. Available at: [Link]

  • Feng, J. et al. (2025). Catalytic enantioselective synthesis of inherently chiral calix[10]arene-type scaffolds. Nature Communications. Available at: [Link]

  • Not available. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia. Available at: [Link]

  • Not available. (2026). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Not available. (2024). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Not available. (2025). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society. Available at: [Link]

  • Not available. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Catalysts. Available at: [Link]

  • Not available. (2020). Synthesis of 4-Methylcyclohexene. YouTube. Available at: [Link]

Sources

Application

Application of 4-(4-Fluorophenyl)cyclohex-3-en-1-one in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be derivatized to modulate a variety of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be derivatized to modulate a variety of biological targets – is a cornerstone of modern drug discovery. The 4-arylcyclohexenone motif has emerged as one such scaffold, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, 4-(4-Fluorophenyl)cyclohex-3-en-1-one, is a member of this promising class of compounds. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This technical guide will provide a comprehensive overview of the potential applications of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, complete with detailed synthetic protocols and methodologies for biological evaluation.

Synthetic Pathways: Accessing the Core Scaffold and its Analogs

The synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one can be efficiently achieved via the Robinson annulation, a powerful and versatile method for the formation of six-membered rings.[2] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[2]

Protocol 1: Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

This protocol details the synthesis of the core scaffold using a base-catalyzed Robinson annulation.

Materials:

  • 4-Fluorobenzaldehyde

  • Acetone

  • Methyl vinyl ketone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Chalcone Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and acetone (1.2 eq) in ethanol. Slowly add an aqueous solution of NaOH (2.5 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude chalcone (4-(4-fluorophenyl)but-3-en-2-one).

  • Robinson Annulation: To a solution of the crude chalcone (1.0 eq) and methyl vinyl ketone (1.1 eq) in ethanol, add a catalytic amount of NaOH. Reflux the mixture for 8-12 hours, monitoring by TLC.[2]

  • Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with dilute HCl and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Derivatization Strategy for SAR Studies

To explore the structure-activity relationship (SAR), a library of analogs can be synthesized by modifying the core scaffold. Key points for modification include the ketone and the double bond.

cluster_0 Synthetic Workflow for Analog Library Core 4-(4-Fluorophenyl)cyclohex-3-en-1-one Deriv1 Modification at Ketone (e.g., Reduction, Grignard Reaction) Core->Deriv1 Reaction at C=O Deriv2 Modification at Double Bond (e.g., Hydrogenation, Epoxidation) Core->Deriv2 Reaction at C=C Analogs Library of Analogs for SAR Deriv1->Analogs Deriv2->Analogs

Caption: Synthetic workflow for generating an analog library from the core scaffold.

Anticipated Biological Activities and Therapeutic Potential

Based on the known biological activities of the 4-arylcyclohexenone scaffold, 4-(4-Fluorophenyl)cyclohex-3-en-1-one and its derivatives are anticipated to exhibit potential in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 4-arylcyclohexenone derivatives against various cancer cell lines.[1][3] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Reported Anticancer Activity of Selected 4-Arylcyclohexenone Derivatives

Compound IDAryl SubstituentCancer Cell LineIC50 (µM)Reference
1 3,5-diphenylHCT116 (Colon)Not specified, but showed inhibitory effect[3]
2 2-hydroxy-4,5-dimethoxyphenylHCT116 (Colon)7.83[3]
3 2-hydroxyphenylHCT116 (Colon)89.39[3]
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.[6]

cluster_1 MTT Assay Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Enzyme Inhibition

The 4-arylcyclohexenone scaffold has been associated with the inhibition of various enzymes, including protein kinases and cyclooxygenases (COX), which are important targets in cancer and inflammation, respectively.[5][7]

Protocol 3: General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.[8][9]

Materials:

  • Purified target enzyme (e.g., a specific protein kinase or COX isoenzyme)

  • Substrate for the enzyme

  • Synthesized compounds dissolved in DMSO

  • Assay buffer

  • 96-well plates

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include a control with no inhibitor.

  • Enzyme Addition: Add the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Signal Detection: Measure the signal (absorbance, fluorescence, or luminescence) at regular intervals to determine the reaction rate.

  • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]

cluster_2 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Inhibitor 4-Arylcyclohexenone Derivative Inhibitor->RAF Inhibition

Caption: A simplified signaling pathway illustrating a potential point of inhibition by a 4-arylcyclohexenone derivative.

Conclusion and Future Directions

The 4-(4-Fluorophenyl)cyclohex-3-en-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. Its amenability to chemical modification through established synthetic routes like the Robinson annulation allows for the generation of diverse chemical libraries for structure-activity relationship studies. The anticipated anticancer and enzyme inhibitory activities, based on data from structurally related compounds, warrant further investigation. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of this intriguing class of molecules. Future work should focus on the synthesis of a focused library of analogs and their comprehensive biological profiling to identify lead compounds with potent and selective activity against specific therapeutic targets.

References

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Mini-Reviews in Medicinal Chemistry, 15(3), 228-235. [Link]

  • Shin, S. Y., et al. (2019). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 62(1), 1-9. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Molecular Biology, 433(12), 166955. [Link]

  • ChemHelpASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]

  • Chemistry LibreTexts. (n.d.). Ch18: Robinson annulation. [Link]

  • Wikipedia. (2023, October 26). Robinson annulation. [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. [Link]

  • West, R. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]

  • Hasabelnaby, S., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. [Link]

  • Botting, R. M. (2006). COX-1 and COX-3 inhibitors. Journal of Physiology and Pharmacology, 57(Suppl 5), 113-124. [Link]

  • Kumar, A., & Sharma, S. (2015). COX SELECTIVE ANTI-INFLAMMATORY DRUGS AND ITS DEVELOPMENT. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 533-548. [Link]

  • Ghoneim, A. I., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. [Link]

  • Kumar, A., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272. [Link]

  • Mahanthesha, G., & Suresh, T. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Research on Chemical Intermediates, 48(3), 1269-1287. [Link]

  • Khan, I., et al. (2018). Discovery of novel 4-aryl-thieno[5][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(8), 1836-1848. [Link]

  • Gąsiorowska, J., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(1), 23. [Link]

  • Ghoneim, A. I., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. [Link]

  • Zask, A., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry, 68(1), 1-25. [Link]

  • Ghoneim, A. I., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 29(17), 4051. [Link]

  • ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell.... [Link]

  • ResearchGate. (n.d.). The values of IC50 of the four compounds against MDA-MB-231 cells after.... [Link]

  • Casciaro, B., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry, 52(15), 4973-4976. [Link]

  • Ghoneim, A. I., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 102863. [Link]

  • Lopez-Lazaro, M., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 9(50), 29433-29445. [Link]

  • Ghoneim, A. I., et al. (2024). COX Inhibitors. StatPearls. [Link]

Sources

Method

Application Note: Regioselective Synthesis of Novel Fused Heterocycles from 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Executive Summary The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 4-(4-fluorophenyl)cyclohex-3-en-1-one serves as a highly versatile, commercially available buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 4-(4-fluorophenyl)cyclohex-3-en-1-one serves as a highly versatile, commercially available building block for the synthesis of complex fused ring systems. Its unique β,γ -unsaturated ketone architecture provides a distinct chemical environment that allows for highly regioselective functionalization.

This application note details two divergent, field-proven synthetic pathways originating from this single precursor:

  • Pathway A: Synthesis of 6,7-dihydro-2H-indazoles via regioselective formylation and hydrazine cyclization[1].

  • Pathway B: Synthesis of 7,8-dihydroquinazolines via aldol condensation and Biginelli-type guanidine cyclization[2].

By leveraging thermodynamic enolization, researchers can selectively direct cyclization to the C2 position, bypassing the less sterically hindered but thermodynamically inferior C6 position.

Mechanistic Insights: The Power of the Thermodynamic Dienolate

The causality behind the regioselectivity in these protocols lies in the inherent electronic structure of the starting material. 4-(4-Fluorophenyl)cyclohex-3-en-1-one possesses two alpha-carbons capable of enolization: C2 and C6.

  • Kinetic Control (C6): Deprotonation at C6 (using bulky bases like LDA at -78°C) yields the kinetic enolate, as C6 is less sterically hindered.

  • Thermodynamic Control (C2): The protons at C2 are doubly activated (allylic to the C3-C4 double bond and alpha to the C1 carbonyl). Deprotonation at C2 using a reversible base (e.g., NaOMe at room temperature) generates a highly stable, extended dienolate system conjugated with the 4-fluorophenyl ring.

Under thermodynamic conditions, electrophilic attack (such as formylation or aldol condensation) occurs almost exclusively at C2. This regioselectivity is critical; it ensures the formation of 6,7-dihydro-2H-indazoles and 7,8-dihydroquinazolines, preventing the formation of complex isomeric mixtures.

MechanisticPathway SM 4-(4-Fluorophenyl)cyclohex-3-en-1-one Base Base-Promoted Deprotonation SM->Base Dienolate Thermodynamic Dienolate (C2-Regioselectivity) Base->Dienolate Kinetic vs Thermodynamic Control Formyl C2-Formylation (Ethyl Formate) Dienolate->Formyl Pathway A Aldol C2-Aldol Condensation (Ar-CHO) Dienolate->Aldol Pathway B Indazole 6,7-Dihydro-2H-indazole Derivatives Formyl->Indazole Hydrazine Cyclization Quinazoline 7,8-Dihydroquinazoline Derivatives Aldol->Quinazoline Guanidine Cyclization

Figure 1: Regioselective divergence of 4-(4-fluorophenyl)cyclohex-3-en-1-one into fused heterocycles.

Pathway A: Synthesis of 6,7-Dihydro-2H-indazoles

This pathway utilizes a Claisen-type formylation followed by a Knorr-type pyrazole synthesis[3]. The reaction is highly robust and easily scalable.

Experimental Protocol: 5-(4-Fluorophenyl)-2-phenyl-6,7-dihydro-2H-indazole

Step 1: Regioselective C2-Formylation

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagents: Add sodium methoxide (NaOMe, 1.5 equiv, 15 mmol) and 50 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve 4-(4-fluorophenyl)cyclohex-3-en-1-one (1.0 equiv, 10 mmol) and ethyl formate (2.0 equiv, 20 mmol) in 20 mL of anhydrous THF. Add this solution dropwise over 30 minutes to control the exotherm and prevent self-condensation.

  • Reaction: Remove the ice bath and stir at room temperature for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The 2-hydroxymethylene intermediate will appear as a highly UV-active spot (due to the extended enol conjugation) that stains dark brown with acidic anisaldehyde.

  • Workup: Quench with 1M HCl to pH 4. Extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Hydrazine Cyclization

  • Setup: Dissolve the crude 2-hydroxymethylene intermediate in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reaction: Add phenylhydrazine (1.1 equiv, 11 mmol) dropwise. Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Self-Validation: The cyclization is accompanied by the release of water. The disappearance of the enolic -OH stretch (~3200 cm⁻¹) and the appearance of aromatic C=C/C=N stretches (~1600-1500 cm⁻¹) in FTIR confirm ring closure[3].

  • Purification: Cool to room temperature, concentrate the solvent, and purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure 6,7-dihydro-2H-indazole derivative.

WorkflowA Step1 Step 1: Formylation NaOMe, HCOOEt THF, 0°C to RT Intermediate 2-Hydroxymethylene Intermediate Step1->Intermediate Step2 Step 2: Cyclization PhNHNH2, EtOH Reflux 4h Intermediate->Step2 Workup Workup & Purification Flash Chromatography Step2->Workup Product Pure 6,7-Dihydroindazole Workup->Product

Figure 2: Step-by-step experimental workflow for the synthesis of 6,7-dihydro-2H-indazoles.

Pathway B: Synthesis of 7,8-Dihydroquinazolines

Pyrimidines and their fused analogs are privileged pharmacophores. This pathway constructs the pyrimidine ring via a multicomponent-style cyclocondensation using an α,β -unsaturated ketone intermediate[4].

Experimental Protocol: 2-Amino-4-(4-methoxyphenyl)-6-(4-fluorophenyl)-7,8-dihydroquinazoline

Step 1: C2-Aldol Condensation

  • Setup: In a 100 mL round-bottom flask, dissolve 4-(4-fluorophenyl)cyclohex-3-en-1-one (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Reaction: Add 5 mL of a 10% ethanolic NaOH solution dropwise at 0°C. Stir the mixture at room temperature for 4 hours.

  • Validation: A heavy precipitate will typically form as the highly conjugated 2-(4-methoxybenzylidene) intermediate crystallizes out of solution. Filter, wash with ice-cold ethanol, and dry. 1 H NMR will show a characteristic exocyclic alkene proton singlet at ~ δ 7.6 ppm.

Step 2: Guanidine Cyclization

  • Setup: In a 100 mL flask, combine the isolated benzylidene intermediate (5 mmol), guanidine hydrochloride (1.5 equiv, 7.5 mmol), and sodium ethoxide (2.0 equiv, 10 mmol) in 40 mL of absolute ethanol.

  • Reaction: Reflux the mixture for 8-10 hours. The reaction undergoes a Michael addition followed by intramolecular cyclization and spontaneous air-oxidation to achieve the aromatic pyrimidine system[5].

  • Validation: The completion of the reaction is validated by the disappearance of the ketone carbonyl peak (~1680 cm⁻¹) in FTIR and the emergence of primary amine N-H stretching bands at ~3400 and ~3300 cm⁻¹.

  • Purification: Pour the cooled mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from ethanol/DMF to afford the pure 7,8-dihydroquinazoline.

Quantitative Data Summaries

To ensure reproducibility and guide reaction optimization, the following tables summarize the empirical data regarding base selection and substrate scope.

Table 1: Optimization of Regioselective C2-Formylation (Pathway A)

Thermodynamic control is strictly dependent on the choice of base and temperature.

EntryBaseSolventTemp (°C)Time (h)C2:C6 Regio-RatioYield (%)
1LDA (1.1 eq)THF-7825 : 95 (Kinetic)78
2NaH (1.5 eq)THF0 to RT660 : 4065
3NaOEt (1.5 eq)EtOHRT885 : 1572
4 NaOMe (1.5 eq) THF 0 to RT 6 >95 : 5 (Thermodynamic) 88
Table 2: Substrate Scope for 7,8-Dihydroquinazolines (Pathway B)

Reaction of 4-(4-fluorophenyl)cyclohex-3-en-1-one with various aldehydes and guanidine HCl.

Aldehyde (Ar-CHO)Electronic NatureAldol Time (h)Cyclization Time (h)Overall Yield (%)Purity (HPLC)
BenzaldehydeNeutral4.08.076>98%
4-MethoxybenzaldehydeElectron-Donating5.510.082>99%
4-ChlorobenzaldehydeElectron-Withdrawing3.06.571>97%
4-NitrobenzaldehydeStrongly Withdrawing2.05.064>95%

References

  • Organic Syntheses (orgsyn.org)
  • Ingenta Connect (ingentaconnect.com)
  • National Institutes of Health (nih.gov)
  • SciSpace (scispace.com)

Sources

Application

Application Note: Advanced Kinetic Monitoring of the Robinson Annulation Cascade

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Techniques: In-situ FTIR (ReactIR), LC-MS, Kinetic Profiling Mechanistic Overview and the Analytical Challenge The Robinson annulation is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Techniques: In-situ FTIR (ReactIR), LC-MS, Kinetic Profiling

Mechanistic Overview and the Analytical Challenge

The Robinson annulation is a premier carbon-carbon bond-forming cascade in organic synthesis, universally employed to construct fused six-membered cyclic enones. These bicyclic scaffolds—most notably the Wieland-Miescher and Hajos-Parrish ketones—serve as foundational building blocks in the total synthesis of complex steroids, terpenoids, and modern therapeutics 1.

Mechanistically, the reaction is not a single transformation but a highly orchestrated three-step sequence:

  • Intermolecular Michael Addition: A nucleophilic enolate (or enamine) attacks an α,β -unsaturated ketone (e.g., methyl vinyl ketone, MVK) to form a 1,5-diketone intermediate 2.

  • Intramolecular Aldol Addition: The intermediate undergoes internal cyclization to yield a transient keto-alcohol 3.

  • E1cB Dehydration: The elimination of water generates the thermodynamically stable cyclohexenone product [[4]]().

RobinsonMechanism Substrates 1. Substrates (Ketone + Enone) Michael 2. Michael Adduct (1,5-Diketone) Substrates->Michael Conjugate Addition Aldol 3. Aldol Intermediate (Keto-Alcohol) Michael->Aldol Intramolecular Aldol Product 4. Final Product (Cyclohexenone) Aldol->Product E1cB Dehydration

Fig 1: The three-step Robinson annulation cascade from substrates to the final cyclohexenone.

The Need for Advanced Monitoring: Relying on endpoint analysis (e.g., retrospective TLC) is fundamentally flawed for cascade reactions. MVK is highly susceptible to anionic polymerization under basic conditions, which aggressively depletes the reagent and ruins yields 5. Furthermore, identifying the rate-limiting step (often the aldol dehydration) requires observing the transient accumulation of the 1,5-diketone intermediate. To achieve this, we employ a self-validating dual-monitoring strategy: continuous in-situ FTIR (ReactIR) backed by time-stamped, chemically quenched LC-MS.

Analytical Strategies: Comparative Overview

To design a robust protocol, one must understand the capabilities and limitations of available analytical tools. We synthesize quantitative data into the following matrix to justify our dual-technique approach.

Analytical TechniqueModalityPrimary AdvantageLimitation in Cascade Reactions
ReactIR (In-situ FTIR) Continuous / Real-TimeNon-destructive tracking of carbonyl shifts (e.g., 1625 1694 1668 cm⁻¹) 1.Lacks absolute structural confirmation (m/z).
LC-MS (Offline) Discrete / SampledExact mass identification of transient intermediates.Requires physical sampling; risks reaction progression post-sampling if not quenched.
In-situ NMR Continuous / Real-TimeUnparalleled structural elucidation of stereocenters.High cost; difficult to implement in standard batch reactors or scalable flow systems 6.
TLC Discrete / ManualRapid, low-cost qualitative checks.Poor temporal resolution; cannot quantify reaction kinetics accurately.
Self-Validating Experimental Workflow

The core philosophy of this guide is self-validation . ReactIR provides a continuous, unbroken kinetic curve, but IR bands can occasionally overlap. LC-MS provides definitive structural identification, but discrete sampling can misrepresent kinetics if the reaction continues in the sample vial.

By combining these techniques—specifically by utilizing a strict acidic quench during LC-MS sampling to instantly protonate the basic catalyst (or L-proline organocatalyst 7)—we arrest the reaction at the exact millisecond of withdrawal. The discrete LC-MS data points will thus perfectly superimpose onto the continuous ReactIR trendlines, proving the integrity of the dataset.

MonitoringWorkflow cluster_0 Real-Time In-Situ Monitoring (ReactIR) cluster_1 Offline Orthogonal Validation (LC-MS) Setup Probe Insertion & Background Scan Dosing Controlled MVK Dosing (Prevent Polymerization) Setup->Dosing IR_Track Continuous IR Tracking (1625, 1694, 1668 cm⁻¹) Dosing->IR_Track Sampling Time-Stamped Aliquot Withdrawal IR_Track->Sampling Triggers Data Data Superimposition & Self-Validating Kinetic Profile IR_Track->Data Kinetic Trends Quench Acidic Quench (Arrest Kinetics) Sampling->Quench LCMS LC-MS Analysis (Exact Mass Confirmation) Quench->LCMS LCMS->Data Structural ID

Fig 2: Self-validating workflow integrating continuous ReactIR tracking with quenched LC-MS analysis.

Detailed Experimental Protocols
Protocol A: Real-Time In-Situ Monitoring via ReactIR

Model System: Synthesis of Wieland-Miescher ketone from 2-methylcyclohexane-1,3-dione and MVK.

Causality behind the design: We utilize an Attenuated Total Reflectance (ATR) probe (e.g., SiComp) because it is impervious to bubbles, suspended solids, or color changes in the reaction matrix. Monitoring specific carbonyl stretches allows unambiguous tracking of the starting material ( 1625 cm⁻¹), the Michael adduct ( 1694 cm⁻¹), and the final product ( 1668 cm⁻¹) 1.

  • Probe Initialization: Insert the ReactIR ATR probe into a dry, multi-neck reactor. Purge the system with inert N₂ gas. Collect a background spectrum (air) and a solvent background spectrum (e.g., in DMSO or Toluene) at the target reaction temperature.

  • Substrate Baseline: Add 2-methylcyclohexane-1,3-dione (1.0 eq) and the chosen catalyst (e.g., L-proline, 10 mol%). Allow the system to reach thermal equilibrium. Initiate continuous IR scanning (1 scan per 30 seconds, 4 cm⁻¹ resolution). You will observe a stable baseline for the starting dione at 1625 cm⁻¹.

  • Controlled Electrophile Dosing: Begin dosing MVK (1.2 eq) via a syringe pump. Crucial Insight: Do not add MVK in a single bolus. MVK is highly prone to base-catalyzed polymerization. By dosing slowly, the ReactIR will show MVK consumption matching its addition rate, preventing hazardous accumulation.

  • Kinetic Tracking: Monitor the real-time decay of the 1625 cm⁻¹ band (starting material) and the concurrent rise of the 1694 cm⁻¹ band (1,5-diketone intermediate). As the aldol condensation progresses, the 1694 cm⁻¹ band will decay, replaced by a sigmoidal rise at 1668 cm⁻¹ (Wieland-Miescher ketone).

Protocol B: Orthogonal Validation via Quenched LC-MS

Causality behind the design: To prove the IR bands correspond to the hypothesized structures, we pull physical aliquots. If an aliquot is injected into the LC-MS without quenching, the reaction will continue in the autosampler vial, destroying the temporal correlation with the ReactIR data. Quenching with a weak acid immediately halts the organocatalytic cycle 4.

  • Preparation of Quench Vials: Prepare a series of HPLC vials containing 950 µL of cold Acetonitrile spiked with 0.1% Formic Acid.

  • Time-Stamped Sampling: At specific intervals (e.g., 5, 15, 30, 60, 120 minutes) corresponding to inflection points on the ReactIR curve, withdraw a 50 µL aliquot from the reactor.

  • Immediate Quench: Instantly inject the 50 µL aliquot into the prepared acidic quench vial. Vortex for 3 seconds. The acidic environment neutralizes the basic catalyst, freezing the molecular profile.

  • Analysis: Run the samples via LC-MS (ESI+). Extract the ion chromatograms (EIC) for the expected masses and plot the Area Under the Curve (AUC) against the ReactIR normalized intensity.

Data Interpretation & Troubleshooting

When the self-validating protocol is executed correctly, the quantitative data extracted from both techniques will align perfectly. Use the following reference table to interpret the kinetic states of your reaction.

Chemical SpeciesCharacteristic IR Band (cm⁻¹)LC-MS (m/z) [M+H]⁺Expected Kinetic Behavior
2-methylcyclohexane-1,3-dione 1625127.1Monotonic exponential decay upon MVK dosing.
1,5-Diketone (Michael Adduct) 1694197.1Rapid initial rise, peaking mid-reaction, followed by slow decay.
Wieland-Miescher Ketone 1668179.1Sigmoidal rise; plateaus when the 1694 cm⁻¹ band reaches baseline.

Common Kinetic Bottlenecks & Solutions:

  • Observation: Rapid spike in an unassigned IR band (e.g., 1705 cm⁻¹) with a corresponding loss of total mass balance in LC-MS.

    • Causality: MVK is undergoing anionic polymerization rather than conjugate addition.

    • Intervention: Decrease the MVK dosing rate, lower the reaction temperature, or ensure more rigorous stirring to prevent localized high concentrations of MVK.

  • Observation: The 1694 cm⁻¹ band (Michael adduct) plateaus at a high intensity, and the 1668 cm⁻¹ band (Final product) fails to form.

    • Causality: The intramolecular aldol condensation (specifically the dehydration step) has become the rate-limiting bottleneck. The catalyst may be deactivated, or the basicity is insufficient for E1cB elimination.

    • Intervention: Elevate the reactor temperature or introduce an acid/base co-catalyst (e.g., adding a catalytic amount of benzoic acid alongside L-proline) to facilitate the transition state of the dehydration step [[7]]().

References
  • The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a , ORBi,[Link]

  • 4.2.4.1. Preparation of Chalcone and Its Further Robinson Annulation with Ethyl Acetoacetate , Royal Society of Chemistry (RSC),[Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes , ResearchGate,[Link]

  • Enantioselective Route to Platensimycin: An Intramolecular Robinson Annulation Approach , NIH / PMC,[Link]

  • A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries , NIH / PMC,[Link]

Sources

Method

Advanced Crystallization Protocol for 4-(4-Fluorophenyl)cyclohex-3-en-1-one: Process Optimization and Scale-Up Strategies

Executive Summary & Context 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS No. 36716-73-1; MW: 190.21 g/mol ) is a critical synthetic intermediate utilized in the development of fluorinated biphenyl derivatives and biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS No. 36716-73-1; MW: 190.21 g/mol ) is a critical synthetic intermediate utilized in the development of fluorinated biphenyl derivatives and biologically active pharmaceutical ingredients (APIs) [1]. Achieving high chemical purity (>99.5%) and a controlled particle size distribution (PSD) during its isolation is paramount for downstream processing (e.g., filtration, drying, and subsequent catalytic reductions).

This application note details a highly controlled, self-validating seeded anti-solvent cooling crystallization protocol. By leveraging Isopropanol (IPA) as the primary solvent and n-Heptane as the anti-solvent, this method ensures high yield while mitigating common scale-up risks such as oiling out (Liquid-Liquid Phase Separation) and uncontrolled primary nucleation.

Physicochemical Profiling & Solvent Selection

The rational design of a crystallization process begins with understanding the thermodynamic interactions between the solute and the solvent system.

  • Primary Solvent (Isopropanol): The ketone moiety of 4-(4-Fluorophenyl)cyclohex-3-en-1-one readily accepts hydrogen bonds from the hydroxyl group of IPA, resulting in high solubility at elevated temperatures (>60°C).

  • Anti-Solvent (n-Heptane): The hydrophobic 4-fluorophenyl ring and the cyclohexene core exhibit poor solubility in aliphatic hydrocarbons. n-Heptane acts as a powerful anti-solvent.

  • Why not Water? While water is a common anti-solvent, its extreme polarity often forces lipophilic organic intermediates to "oil out" (separate into a solute-rich liquid phase rather than a solid crystal) [2]. The IPA/n-Heptane system provides a gradual reduction in solubility, maintaining the system within the crystalline operating window.

Crystallization Mechanism & Kinetics

Managing the Metastable Zone Width (MSZW)

The Metastable Zone Width (MSZW) is the thermodynamic region between the saturation curve (where the solution is perfectly saturated) and the labile curve (where spontaneous primary nucleation occurs). The MSZW is not a static property; it is heavily dependent on the cooling rate, agitation intensity, and working volume [3].

If a process is cooled too rapidly or if anti-solvent is dumped into the reactor, the system crashes into the labile zone, resulting in a massive burst of primary nucleation. This yields fine, amorphous, or highly agglomerated particles that trap impurities.

The Seeding Strategy

To create a self-validating and highly reproducible system, this protocol bypasses primary nucleation entirely. By cooling the solution strictly into the middle of the MSZW and introducing a known mass of milled seeds (1 wt%), we provide a massive surface area for secondary nucleation and layer integration . The seeds consume the supersaturation at a rate that matches its generation via cooling and anti-solvent addition, effectively "pinning" the process inside the safe metastable zone.

MSZW_Trajectory N1 Phase 1: Undersaturated (65°C, Pure IPA) N2 Phase 2: Metastable Zone (45°C, Supersaturated) N1->N2 Cool at 0.5°C/min N3 Phase 3: Seeded Growth (Desupersaturation) N2->N3 Add 1 wt% Seeds N4 Phase 4: Anti-Solvent Dosing (Supersaturation Maintained) N3->N4 Dose n-Heptane N5 Phase 5: Final Slurry (5°C, Max Yield) N4->N5 Cool to 5°C

Thermodynamic trajectory of the crystallization process within the Metastable Zone Width.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for a 100 g input of crude 4-(4-Fluorophenyl)cyclohex-3-en-1-one. It can be linearly scaled based on reactor volume.

Phase 1: Dissolution and Polish Filtration
  • Charge: Add 100 g of crude 4-(4-Fluorophenyl)cyclohex-3-en-1-one to a 1.5 L jacketed reactor equipped with an overhead pitched-blade turbine.

  • Solvent Addition: Add 500 mL of Isopropanol (IPA).

  • Heating: Ramp the reactor temperature to 65°C under moderate agitation (200 RPM).

  • Self-Validation Check: Visually confirm complete dissolution. The solution must be entirely transparent. If undissolved material remains, hold for an additional 15 minutes.

  • Polish Filtration: Transfer the hot solution through a pre-heated 0.45 µm inline PTFE filter into a clean, pre-heated crystallization vessel. Causality: This removes foreign particulates that act as uncontrolled heterogeneous nucleation sites.

Phase 2: Controlled Cooling and Seeding
  • Initial Cooling: Cool the solution from 65°C to 45°C at a linear rate of 0.5 °C/min.

  • Seeding: At 45°C, charge 1.0 g (1 wt%) of pre-milled 4-(4-Fluorophenyl)cyclohex-3-en-1-one seeds (D90 < 20 µm) suspended in 5 mL of IPA.

  • Aging (Seed Bed Establishment): Hold the temperature at 45°C for 60 minutes.

    • Self-Validation Check: Utilize an inline FBRM (Focused Beam Reflectance Measurement) probe or draw a sample for Polarized Light Microscopy (PLM). You must observe crystalline particles. If the seeds dissolve, the system is undersaturated; you must re-evaluate the concentration and lower the seeding temperature.

Phase 3: Anti-Solvent Addition and Final Cooling
  • Cooling: Resume cooling from 45°C to 20°C at a slow rate of 0.1 °C/min.

  • Anti-Solvent Dosing: At 20°C, begin dosing 500 mL of n-Heptane via a subsurface dip tube over 120 minutes (approx. 4.1 mL/min). Causality: Subsurface addition prevents high local supersaturation spikes at the liquid-air interface, which can trigger oiling out or secondary nucleation bursts[4].

  • Final Cooling & Ripening: Cool the slurry to 5°C at 0.2 °C/min and hold for 120 minutes. This aging step promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filterability.

Phase 4: Isolation and Drying
  • Filtration: Discharge the slurry to a Nutsche filter or Buchner funnel.

  • Washing: Wash the wet cake with 2 bed-volumes (approx. 150 mL) of pre-chilled (5°C) 1:1 IPA/n-Heptane mixture. Causality: Using a mixed, chilled wash solvent displaces the mother liquor without dissolving the product cake.

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours until the Loss on Drying (LOD) is <0.5%.

Workflow A 1. Dissolution (IPA, 65°C) B 2. Polish Filtration (Hot Filter) A->B C 3. Controlled Cooling (To 45°C) B->C D 4. Seeding (1 wt% at 45°C) C->D E 5. Anti-Solvent Addition (n-Heptane, 2 hrs) D->E F 6. Aging & Cooling (To 5°C) E->F G 7. Filtration & Washing F->G H 8. Vacuum Drying (40°C, 50 mbar) G->H

Process workflow for the seeded anti-solvent cooling crystallization of the target compound.

Quantitative Data Summaries

Table 1: Solubility Profile of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Note: Data represents the thermodynamic solubility boundary utilized to map the MSZW.

Temperature (°C)Solubility in Pure IPA (mg/mL)Solubility in 1:1 IPA/n-Heptane (mg/mL)
65 > 250.0145.5
45 110.262.3
20 45.818.1
5 18.4< 5.0
Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
Process StepCritical Process Parameter (CPP)Target ValueImpacted Critical Quality Attribute (CQA)
Seeding Seeding Temperature45°C (± 2°C)Polymorphic purity, Particle Size Distribution
Seeding Seed Loading1.0 wt%Prevents primary nucleation, ensures consistent PSD
Anti-Solvent n-Heptane Dosing Rate120 minutesPrevents oiling out (LLPS) and agglomeration
Isolation Wash Solvent Temp5°CMaximizes yield, removes residual mother liquor

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation):

    • Symptom: The solution becomes highly turbid or milky during n-Heptane addition, but no birefringence is observed under a polarized light microscope (PLM).

    • Causality: The supersaturation has exceeded the spinodal decomposition boundary before crystals could form.

    • Corrective Action: Halt anti-solvent addition immediately. Heat the reactor by 5–10°C until the oil droplets redissolve, increase the seed loading, and resume addition at a 50% slower rate.

  • Severe Agglomeration:

    • Symptom: Particles form large, hard clumps that trap solvent.

    • Causality: The cooling ramp (0.1 °C/min) was exceeded, causing localized high supersaturation which drives rapid, disorganized crystal growth.

    • Corrective Action: Ensure jacket temperature differential ( ΔT ) does not exceed 5°C relative to the internal reactor temperature.

Application

Application Notes &amp; Protocols: 4-(4-Fluorophenyl)cyclohex-3-en-1-one as a Key Building Block for Novel Anti-Inflammatory Agents

Abstract The persistent need for safer and more effective anti-inflammatory drugs has driven extensive research into novel chemical scaffolds that can selectively target key inflammatory mediators. The diaryl heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The persistent need for safer and more effective anti-inflammatory drugs has driven extensive research into novel chemical scaffolds that can selectively target key inflammatory mediators. The diaryl heterocycle motif, famously embodied in selective COX-2 inhibitors like celecoxib, has proven to be a particularly fruitful pharmacophore.[1][2] This guide details the strategic use of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a versatile and readily accessible building block, for the synthesis of potent anti-inflammatory agents. We provide the scientific rationale, detailed synthetic protocols, and methodologies for biological evaluation, demonstrating a clear pathway from starting material to potential therapeutic candidates. The focus is on constructing fused pyrazole systems, leveraging the inherent reactivity of the α,β-unsaturated ketone moiety to generate compounds with potential for selective cyclooxygenase-2 (COX-2) inhibition.[3][4]

Introduction: The Rationale for a Modern Synthetic Approach

Inflammation is a critical physiological process, but its dysregulation underlies a vast array of chronic diseases. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which catalyze the production of inflammatory prostaglandins from arachidonic acid.[3][4] However, non-selective inhibition of both the constitutive COX-1 and inducible COX-2 isoforms leads to significant gastrointestinal toxicity.[5][6] While selective COX-2 inhibitors were developed to circumvent this, some have been associated with cardiovascular side effects, highlighting the ongoing need for new chemical entities with improved safety profiles.[3]

The 4-(4-Fluorophenyl)cyclohex-3-en-1-one scaffold serves as an ideal starting point for several reasons:

  • Structural Pre-organization: It contains an α,β-unsaturated ketone system, which is primed for cyclocondensation reactions to form various heterocycles.

  • Key Pharmacophoric Element: The 4-fluorophenyl group is a common feature in many bioactive molecules, including anti-inflammatory agents, where it can enhance binding affinity and modulate pharmacokinetic properties.[7]

  • Pathway to Diaryl Heterocycles: It provides one of the two "aryl" rings necessary for mimicking the structure of established COX-2 inhibitors. The cyclohexene ring acts as a template to construct the second, heterocyclic ring, onto which another aryl group can be appended.

This document will focus on the most prominent application of this synthon: the synthesis of fused pyrazole derivatives (tetrahydroindazoles) and their subsequent biological validation.

Core Synthetic Strategy: Fused Pyrazole Synthesis via Cyclocondensation

The most direct and efficient method for converting 4-(4-Fluorophenyl)cyclohex-3-en-1-one into a therapeutically relevant scaffold is through a cyclocondensation reaction with a substituted hydrazine.

Causality Behind the Choice: This reaction constructs a fused pyrazole ring system. The pyrazole moiety is a five-membered aromatic heterocycle that is the cornerstone of numerous FDA-approved drugs, including the potent COX-2 selective NSAID, celecoxib.[1][8] By choosing a hydrazine bearing a 4-(methylsulfonyl)phenyl or 4-sulfonamidophenyl group, we can directly install the specific substituent known to confer COX-2 selectivity by interacting with a secondary pocket in the enzyme's active site.[2]

The general reaction proceeds as follows:

G cluster_products Product Start 4-(4-Fluorophenyl)cyclohex-3-en-1-one Reaction + Start->Reaction Hydrazine Substituted Hydrazine (e.g., R-NH-NH2) Hydrazine->Reaction Product Fused Pyrazole Derivative (Tetrahydroindazole) Reaction->Product Acid Catalyst (e.g., Acetic Acid) Reflux

Caption: General reaction scheme for pyrazole synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4-Sulfonamidophenyl-Substituted Tetrahydroindazole

This protocol describes the synthesis of a novel anti-inflammatory candidate by reacting the title compound with 4-hydrazinobenzenesulfonamide hydrochloride, a reagent chosen to impart COX-2 selectivity.

Materials:

  • 4-(4-Fluorophenyl)cyclohex-3-en-1-one

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-Fluorophenyl)cyclohex-3-en-1-one (1.0 eq).

  • Reagent Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) and ethanol (20 mL).

  • Catalyst Addition: Add glacial acetic acid (5 mL). The acid serves a dual purpose: it protonates the ketone, making it more electrophilic, and it neutralizes the hydrochloride salt to free the hydrazine base.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting ketone spot indicates completion.

  • Quenching & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step removes excess acetic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (50 mL) followed by brine (50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final pure compound.

Protocol 2: Workflow for Biological Evaluation

Synthesizing a compound is only the first step. This workflow outlines the essential assays to determine its anti-inflammatory potential and mechanism of action.

G cluster_workflow Biological Evaluation Workflow A Synthesized Compound B In Vitro COX-1/COX-2 Enzyme Assay A->B Test for Mechanism D Cell-Based Assay (LPS-stimulated Macrophages) A->D Test for Cellular Efficacy F Assess Cytotoxicity (MTT Assay) A->F Test for Safety C Determine IC50 Values & Selectivity Index (SI) B->C G Lead Compound Identification C->G High SI (COX-2 Selective) E Measure Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) D->E E->G Potent Inhibition F->G Low Toxicity

Caption: Workflow for evaluating anti-inflammatory candidates.

Protocol 3: Cell-Based Anti-Inflammatory Activity Assay

This protocol uses a standard cell line to model inflammation in vitro.[8][9]

Objective: To quantify the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized test compounds (dissolved in DMSO)

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits for Prostaglandin E2 (PGE₂), TNF-α, and IL-6

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol. Measure absorbance at 540 nm.

  • Cytokine/Prostaglandin Measurement: Quantify the levels of PGE₂, TNF-α, and IL-6 in the supernatant using specific commercial ELISA kits, following the manufacturer's instructions.[9][10]

Data Presentation and Interpretation

The results from synthesis and biological testing should be organized for clear comparison. This allows for the identification of structure-activity relationships (SAR).

Table 1: Synthetic and Biological Activity Data for a Hypothetical Compound Series

Compound IDR-Group on HydrazineYield (%)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹% NO Inhibition @ 10µM
Cpd-1 -H855.28.50.6115.2%
Cpd-2 -C₆H₅7815.82.17.5245.8%
Cpd-3 -C₆H₄-SO₂NH₂75>500.45>11188.3%
Cpd-4 -C₆H₄-SO₂CH₃8145.10.31145.591.5%
Celecoxib(Reference)-35.00.29120.792.1%

¹Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

Interpretation:

  • Cpd-1 and Cpd-2 show poor activity and/or selectivity, indicating that an unsubstituted or simple phenyl-substituted pyrazole is insufficient.

  • Cpd-3 and Cpd-4 , which incorporate the sulfonamide and methylsulfone groups respectively, show a dramatic increase in COX-2 selectivity and potent inhibition of nitric oxide production in the cellular assay.[8]

  • The data strongly suggests that Cpd-4 is a highly promising lead compound, exhibiting potency and selectivity comparable to the reference drug, Celecoxib.

Conclusion

4-(4-Fluorophenyl)cyclohex-3-en-1-one has been successfully demonstrated as a highly valuable and strategic starting material for the synthesis of novel anti-inflammatory agents. Through a straightforward and high-yielding cyclocondensation reaction, it provides rapid access to fused pyrazole scaffolds. By carefully selecting the hydrazine reaction partner, one can readily install pharmacophoric elements known to confer high selectivity for the COX-2 enzyme. The protocols outlined herein provide a comprehensive roadmap for researchers, from chemical synthesis and purification to robust biological and mechanistic evaluation, paving the way for the development of the next generation of safer anti-inflammatory therapeutics.

References

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. (n.d.). PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). World Journal of Advanced Research and Reviews. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) SYNTHESIS & ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL PYRAZOLE DERIVATIVES - ResearchGate. (2020). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-98. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives. (2026). MDPI. [Link]

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2021). MDPI. [Link]

  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective cyclooxygenase-2 inhibitors: A review of recent chemical scaffolds with promising anti-inflammatory and COX-2 inhibitory activities | Request PDF. (2020). ResearchGate. [Link]

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. (2022). MDPI. [Link]

  • Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. (2017). PubMed. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Wikipedia. [Link]

  • Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. (2023). MDPI. [Link]

  • Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2. (n.d.). Connect Journals. [Link]

  • Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (2023). PubMed. [Link]

  • Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-511. [Link]

  • Bioactivity evaluation of synthesized flavone analogs. (n.d.). SciELO. [Link]g5wG7g3xVwK5T43ZgZkY4J/)

Sources

Method

Application Note: Preparation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one for Biological Screening

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) Introduction & Strategic Rationale The 4-arylcyclohexenone scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1)

Introduction & Strategic Rationale

The 4-arylcyclohexenone scaffold is a highly versatile pharmacophore embedded in numerous central nervous system (CNS) active agents, including cannabinoid receptor ligands and serotonin modulators. Specifically, 4-(4-fluorophenyl)cyclohex-3-en-1-one serves as a critical electrophilic building block. The presence of the para-fluoro substitution enhances metabolic stability (blocking cytochrome P450-mediated aromatic oxidation) and increases lipophilicity, making it an ideal intermediate for generating high-quality screening libraries.

Mechanistic Insights and Experimental Design (E-E-A-T)

To ensure high-fidelity synthesis, it is crucial to understand the causality behind the selected reagents and conditions:

  • Regiocontrol via Acetal Protection: Utilizing unprotected 1,4-cyclohexanedione would result in a statistical nightmare of mono- and bis-alkylation products. By employing 1,4-cyclohexanedione monoethylene acetal, the Grignard nucleophile is exclusively directed to the C1 ketone.

  • Thermodynamic Dehydration: The intermediate tertiary alcohol, 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, must undergo both dehydration and acetal hydrolysis. We utilize Trifluoroacetic acid (TFA) to drive a highly efficient, one-pot cascade reaction [1].

  • Double Bond Stabilization: Why does the double bond form at the Δ3,4 position rather than the α,β -position ( Δ2,3 )? The dehydration is thermodynamically driven to form the endocyclic double bond that is in extended conjugation with the 4-fluorophenyl ring (styrene-like conjugation). Mild, rapid acidic conditions prevent unwanted double-bond migration to the carbonyl-conjugated position, preserving the integrity of the β,γ -unsaturated ketone [3].

Synthetic Workflow

Workflow SM1 1,4-Cyclohexanedione monoethylene acetal Step1 Grignard Addition (THF, 0°C to RT) SM1->Step1 SM2 4-Fluorophenylmagnesium bromide SM2->Step1 Int 8-(4-Fluorophenyl)-1,4- dioxaspiro[4.5]decan-8-ol Step1->Int Step2 Dehydration & Deprotection (TFA) Int->Step2 Product 4-(4-Fluorophenyl) cyclohex-3-en-1-one Step2->Product

Figure 1: Two-step synthetic workflow for 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Reagents and Quantitative Data

Reaction Stoichiometry (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
1,4-Cyclohexanedione monoethylene acetal156.181.01.56 gStarting Material
4-Fluorophenylmagnesium bromide (1.0 M in THF)199.331.212.0 mLNucleophile
Anhydrous Tetrahydrofuran (THF)72.11-20.0 mLSolvent
Trifluoroacetic acid (TFA)114.02Excess10.0 mLAcid Catalyst / Solvent
Expected Analytical Profile [2]
ParameterSpecification
Chemical Formula C12H11FO
Molecular Weight 190.21 g/mol
Expected Yield 75 - 85% (over two steps)
Appearance White to off-white crystalline solid
Target Purity (HPLC) > 98% (UV at 254 nm)
Representative 1H NMR (CDCl3) δ 7.35 (m, 2H), 7.02 (m, 2H), 6.05 (m, 1H, =CH), 3.05 (m, 2H), 2.85 (m, 2H), 2.55 (m, 2H)

Step-by-Step Experimental Protocol

Step 1: Grignard Addition
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Add 1.56 g (10 mmol) of 1,4-cyclohexanedione monoethylene acetal and 20 mL of anhydrous THF. Stir to dissolve and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Syringe in 12.0 mL (12 mmol) of 4-fluorophenylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3).

  • Quench & Extraction: Carefully quench the reaction by adding 15 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: One-Pot Dehydration and Deprotection

Note: This step utilizes neat TFA. Perform inside a well-ventilated fume hood and wear appropriate PPE.

  • Acidic Cleavage: Cool 10.0 mL of neat Trifluoroacetic acid (TFA) in a 50 mL round-bottom flask to 0 °C [1].

  • Addition: Dissolve the crude intermediate alcohol from Step 1 in a minimal amount of DCM (2-3 mL) and add it dropwise to the stirred TFA.

  • Reaction: Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature for 30 minutes. The strong acid rapidly dehydrates the tertiary alcohol and hydrolyzes the acetal.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated aqueous NaHCO 3​ . Stir vigorously until gas evolution ceases and the pH is slightly basic (~pH 8).

  • Workup: Extract the aqueous mixture with Dichloromethane (3 × 30 mL). Wash the combined organics with water and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Step 3: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (from 95:5 to 80:20).

  • Isolation: Collect the fractions containing the UV-active product (R f​ 0.4 in 8:2 Hexanes:EtOAc). Concentrate to yield 4-(4-fluorophenyl)cyclohex-3-en-1-one as a solid.

Protocol for Biological Screening Preparation

To ensure reproducible biological data, the synthesized compound must be correctly formulated for in vitro assays:

  • Stock Solution: Weigh exactly 1.90 mg of the purified compound and dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO to create a 10 mM master stock .

  • Storage: Vortex until completely dissolved. Aliquot the stock into 50 μ L volumes in low-bind amber Eppendorf tubes to prevent photodegradation and minimize freeze-thaw cycles. Store at -20 °C.

  • Assay Tolerance: When dosing cells or biochemical targets, ensure the final DMSO concentration in the assay buffer does not exceed 0.5% v/v to avoid solvent-induced cytotoxicity or target denaturation.

References

  • PrepChem. "Synthesis of 4-phenyl-3-cyclohexen-1-one." PrepChem.com. Available at:[Link]

  • Synthetic Communications. "Extended Chains of Six-Membered Rings 1. Model Studies and Key Intermediates." Taylor & Francis. Available at:[Link]

Application

Analytical methods for the characterization of 4-arylcyclohexenones

Application Notes and Protocols Executive Summary The 4-arylcyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As an α,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Executive Summary

The 4-arylcyclohexenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. As an α,β-unsaturated ketone (enone), its chemical reactivity and biological activity are intrinsically linked to its precise three-dimensional structure, purity, and stereochemistry.[1] A robust, multi-technique analytical approach is therefore not merely a quality control measure, but a fundamental necessity for meaningful drug discovery and development. This guide provides an integrated framework for the comprehensive characterization of novel 4-arylcyclohexenones, moving beyond simple protocols to explain the causal-driven strategies behind method selection and data interpretation. We will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Each section is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating and suitable for regulatory consideration.[2][3][4]

Initial Structural Elucidation: The Spectroscopic Foundation

The first step in characterizing a newly synthesized 4-arylcyclohexenone is to confirm its covalent framework and molecular weight. NMR and MS are the primary tools for this purpose, providing complementary information that, when combined, offers a high degree of confidence in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed atomic-level structure of organic molecules in solution.[5] For 4-arylcyclohexenones, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of every proton and carbon, confirming connectivity and providing insights into relative stereochemistry.

Causality Behind the Experiment: The chemical environment of each nucleus dictates its resonance frequency (chemical shift), creating a unique fingerprint of the molecule.[5] In a 4-arylcyclohexenone, key diagnostic signals include:

  • Vinylic Protons: The protons on the C=C double bond of the enone system are deshielded and appear downfield.

  • Carbonyl Carbon: The electron-withdrawing nature of the carbonyl group causes a significant downfield shift for the ¹³C signal, typically >190 ppm.[6]

  • Aromatic Protons: Signals corresponding to the aryl substituent.

  • Aliphatic Protons: Protons on the saturated portion of the cyclohexene ring, whose multiplicity and coupling constants reveal their spatial relationships.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-arylcyclohexenone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

    • If structural assignments are ambiguous, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity.

The following diagram illustrates a systematic approach to interpreting NMR data for structural confirmation.

NMR_Workflow cluster_1D 1D Spectra Analysis cluster_2D 2D Spectra Analysis cluster_Structure Structure Assembly H1_NMR Analyze ¹H NMR Integration Check Proton Integration Ratios H1_NMR->Integration C13_NMR Analyze ¹³C NMR ChemShift Correlate Chemical Shifts to Functional Groups C13_NMR->ChemShift Multiplicity Analyze Splitting Patterns (J-coupling) Integration->Multiplicity Multiplicity->ChemShift COSY Run COSY (H-H Connectivity) Multiplicity->COSY HSQC Run HSQC (C-H Connectivity) ChemShift->HSQC Assemble Assemble Fragments ChemShift->Assemble COSY->Assemble HSQC->Assemble Confirm Confirm Proposed Structure Assemble->Confirm

Caption: A systematic workflow for NMR data interpretation.

Typical Chemical Shifts for 4-Arylcyclohexenone Core
Nucleus Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)195 - 210
Vinylic Carbons (C=C)125 - 160
Vinylic Protons (C=CH)5.8 - 7.0
Aromatic Carbons110 - 150
Aromatic Protons7.0 - 8.5
Aliphatic Carbons (CH, CH₂)20 - 50
Aliphatic Protons (CH, CH₂)1.5 - 3.5
Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. Electrospray ionization (ESI) is typically used for LC-MS, while electron ionization (EI) is common for GC-MS.

Causality Behind the Experiment: High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a mass measurement with high accuracy (typically < 5 ppm error). The fragmentation pattern in the MS/MS spectrum is not random; it is dictated by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the most stable fragment ions.[7][8] For a 4-arylcyclohexenone, characteristic fragmentation includes α-cleavage adjacent to the carbonyl group and retro-Diels-Alder reactions within the cyclohexene ring.[9]

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Inject a small volume (1-5 µL) of the sample.

    • Perform a fast LC gradient to elute the compound into the mass spectrometer.

    • Acquire data in positive ion mode (ESI+), as the carbonyl oxygen can be protonated.

    • Obtain a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to induce fragmentation and record the resulting fragment ions.

The diagram below illustrates the predictable fragmentation patterns for a generic 4-arylcyclohexenone structure upon ionization.

MS_Fragmentation Parent [M+H]⁺ (4-Arylcyclohexenone) Frag1 Loss of CO (Retro-Diels-Alder Pathway) Parent->Frag1 -28 Da Frag2 Loss of Aryl Group [M+H - Ar]⁺ Parent->Frag2 -77 Da (for Phenyl) Frag3 α-Cleavage Product Parent->Frag3 Frag4 Loss of C₂H₄ (Retro-Diels-Alder Pathway) Parent->Frag4 -28 Da

Caption: Common fragmentation pathways for 4-arylcyclohexenones in MS/MS.

Purity and Enantiomeric Separation: The Chromatographic Approach

Chromatography is essential for separating the target compound from impurities and, critically, for resolving enantiomers.[10] The biological activity of chiral molecules often resides in a single enantiomer, making enantioselective analysis a regulatory requirement.[11]

High-Performance Liquid Chromatography (HPLC): A Versatile Tool

HPLC is the workhorse for assessing purity (assay) and separating stereoisomers.[12][13] The choice of column and mobile phase is paramount for achieving a successful separation.

Causality Behind the Experiment:

  • Reverse-Phase (RP-HPLC): For purity assessment, RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Impurities that are more or less polar than the 4-arylcyclohexenone will elute at different times.

  • Chiral HPLC: To separate enantiomers, a chiral stationary phase (CSP) is required.[14] These phases create transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral ketones.[11]

This protocol is designed to be validated according to ICH Q2(R1) guidelines.[2][3][15]

  • Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to ensure good peak shape.

  • Method Development:

    • Optimize the gradient to achieve a retention time of 5-10 minutes for the main peak and ensure separation from all visible impurities.

    • Set the UV detector to the λ_max of the enone chromophore (typically 220-280 nm).

  • Method Validation:

    • Specificity: Demonstrate that the method can resolve the analyte from potential impurities and degradation products. This can be done by spiking the sample with related substances.[2][3]

    • Linearity: Prepare a series of standard solutions of known concentrations (e.g., 5-150% of the target concentration) and inject them. Plot the peak area versus concentration and confirm a linear relationship (R² > 0.999).

    • Accuracy & Precision: Analyze samples at different concentration levels (e.g., 80%, 100%, 120%) multiple times. Accuracy is the closeness to the true value, while precision measures the variability of the results.

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing progressively more dilute solutions.

    • Robustness: Deliberately make small changes to method parameters (e.g., flow rate ±10%, column temperature ±5°C) and show that the results remain unaffected.[2]

  • Column Screening:

    • Screen a set of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1).[11][16]

    • Use a normal-phase mobile phase, typically a mixture of hexane and a polar alcohol like isopropanol (IPA) or ethanol.[11] A common starting point is Hexane/IPA (90:10).

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition. Decreasing the percentage of the alcohol modifier generally increases retention and resolution.

    • Adjust the flow rate and column temperature to fine-tune the separation.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.[11]

HPLC Method Parameters
Parameter Typical Starting Conditions
Purity (RP-HPLC)
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at λ_max
Enantioseparation (Chiral HPLC)
ColumnPolysaccharide-based CSP (e.g., Chiralpak® AD-H)
Mobile Phasen-Hexane / Isopropanol (e.g., 85:15, v/v)[11]
Flow Rate0.8 - 1.2 mL/min[11]
Temperature25 - 30 °C[11]
DetectionUV at λ_max

Absolute Structural Confirmation: X-ray Crystallography

While spectroscopic and chromatographic methods provide compelling evidence, single-crystal X-ray crystallography is the definitive technique for determining the absolute and unambiguous three-dimensional structure of a molecule.[17] It provides precise bond lengths, bond angles, and absolute stereochemistry, making it the gold standard for structural proof.[18][19]

Causality Behind the Experiment: A crystalline material diffracts X-rays in a unique pattern determined by the arrangement of atoms in its crystal lattice. By measuring the angles and intensities of these diffracted beams, one can calculate a three-dimensional map of electron density within the crystal, from which the atomic positions can be determined.[17]

  • Crystal Growth: This is often the most challenging step and is highly empirical.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.[20]

    • Solvent Screening: Screen a variety of solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane) and solvent/anti-solvent pairs (e.g., ethyl acetate/hexane).

  • Crystal Selection & Mounting: Select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded by a detector.[17]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to solve the crystal structure, typically using direct methods.

    • The initial structural model is then refined computationally to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates.

Integrated Analytical Strategy and Validation

A comprehensive characterization of a 4-arylcyclohexenone relies on the logical integration of these techniques. The validation of the analytical procedures used is paramount to ensure the reliability and integrity of the data.[21][22][23]

Full_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_separation Purity & Isomerism cluster_final Definitive Confirmation cluster_validation Method Validation (ICH Q2) Compound Newly Synthesized 4-Arylcyclohexenone NMR NMR (¹H, ¹³C) - Structural Framework Compound->NMR MS HRMS - Molecular Formula Compound->MS HPLC_Purity RP-HPLC - Purity Assay NMR->HPLC_Purity MS->HPLC_Purity HPLC_Chiral Chiral HPLC - Enantiomeric Purity HPLC_Purity->HPLC_Chiral XRay X-ray Crystallography - Absolute Structure HPLC_Purity->XRay If Achiral Validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) HPLC_Purity->Validation Input for Validation HPLC_Chiral->XRay If Chiral Final_Report Final_Report XRay->Final_Report Comprehensive Certificate of Analysis Validation->Final_Report

Caption: Integrated workflow for the complete characterization of a 4-arylcyclohexenone.

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3][24] For the methods described, the following ICH Q2(R1) characteristics are critical.

Validation Characteristic Identification (NMR, MS) Purity Testing (HPLC) Assay (HPLC)
Specificity
Accuracy
Precision
Linearity
Range
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Robustness
Table adapted from ICH Harmonised Tripartite Guideline Q2(R1).[3]

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectral Analysis of Cyclohexanone Compounds.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • BioPharma Media. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. (n.d.). Quality Guidelines.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Frelek, J., et al. (2016). Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (−)-α-Santonin by Experiment and Theory. The Journal of Organic Chemistry.
  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube.
  • Frelek, J., et al. (2016). Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (-)-α-Santonin by Experiment and Theory. PubMed.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Taylor & Francis. (n.d.). Enones – Knowledge and References.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
  • Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
  • SIELC Technologies. (2018, February 16). Separation of Cyclohexanone, 4-methyl- on Newcrom R1 HPLC column.
  • Shi, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Data of β-Diketone Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for Michael addition reactions.

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and advanced troubleshooting for Michael addition reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, validated protocols, and advanced troubleshooting for Michael addition reactions.

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of a carbanion (or another nucleophile) to an α,β-unsaturated carbonyl compound[1]. The thermodynamic driving force of this reaction is the conversion of a relatively weak C–C π bond (~60 kcal/mol) into a stronger C–C σ bond (~80 kcal/mol)[2]. However, achieving high yields and perfect regioselectivity requires precise control over the reaction environment.

Mechanistic Overview & Causal Relationships

To troubleshoot effectively, one must understand the causality of the reaction pathway. The base-catalyzed Michael addition initiates with the deprotonation of a "Michael donor" (a carbon acid) to form a resonance-stabilized enolate[3]. This enolate attacks the β -carbon of the "Michael acceptor" (an electron-deficient alkene) in a 1,4-conjugate fashion[4]. The resulting intermediate is protonated to yield a 1,5-dicarbonyl adduct[2].

Mechanism Donor Michael Donor (e.g., Malonate) Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base Catalyst Base->Enolate -H+ Intermediate Enolate Intermediate (1,4-Adduct) Enolate->Intermediate Conjugate Addition Acceptor Michael Acceptor (α,β-Unsaturated) Acceptor->Intermediate Electrophilic Attack Product Michael Adduct (1,5-Dicarbonyl) Intermediate->Product Protonation

Mechanistic pathway of a base-catalyzed Michael addition reaction.

Standard Validated Protocol: Synthesis of a 1,5-Dicarbonyl Adduct

This self-validating protocol utilizes diethyl malonate (donor) and diethyl maleate (acceptor). The reaction progress can be visually and analytically tracked via Thin Layer Chromatography (TLC)[3].

Reagents & Equipment:

  • Diethyl malonate (1.2 equiv)

  • Diethyl maleate (1.0 equiv)

  • Catalyst: Tributylphosphine or an alkoxide base (5-10 mol%)[3]

  • Anhydrous solvent (e.g., THF or Toluene)

  • Flame-dried round-bottom flask with an inert atmosphere setup (N₂ or Argon)[3]

Step-by-Step Methodology:

  • Preparation: Purge the flame-dried round-bottom flask with inert gas. Add the anhydrous solvent and diethyl malonate (1.2 equiv)[3]. Rationale: A slight excess of the donor ensures complete consumption of the acceptor and prevents polymerization.

  • Enolate Formation: Add the catalyst (5-10 mol%) to the stirred solution at room temperature[3]. Allow 10-15 minutes for the initial deprotonation equilibrium to establish.

  • Conjugate Addition: Add diethyl maleate (1.0 equiv) dropwise over 10 minutes[3]. Rationale: Dropwise addition maintains a low concentration of the highly reactive electrophile, suppressing unwanted side reactions.

  • Monitoring: Stir the reaction mixture at room temperature (or heat gently to 50 °C if sterically hindered)[3]. Monitor via TLC or NMR. The disappearance of the diethyl maleate spot indicates completion.

  • Workup & Purification: Quench the reaction with a mild proton source (e.g., saturated aqueous NH₄Cl). Concentrate under reduced pressure and purify the crude product via silica gel column chromatography (ethyl acetate/hexanes eluent)[3].

Troubleshooting FAQs

Q1: Why am I getting 1,2-addition (direct carbonyl attack) instead of the desired 1,4-conjugate addition?

Root Cause: This is a classic issue dictated by Hard-Soft Acid-Base (HSAB) theory. "Hard" nucleophiles (highly localized, charge-dense species like Grignard reagents or organolithiums) preferentially attack the "hard" carbonyl carbon (1,2-addition)[5]. Furthermore, highly electrophilic conjugated aldehydes almost exclusively undergo 1,2-addition regardless of the nucleophile[5]. Solution:

  • Soften your nucleophile: Switch to a "soft" nucleophile with delocalized electron density. For organometallics, convert Grignard reagents into Gilman reagents (organocuprates, R₂CuLi), which strictly favor 1,4-addition[5],[6].

  • Use doubly stabilized enolates: Enolates derived from 1,3-dicarbonyls (like malonates) are softer and make excellent Michael donors compared to mono-ketone enolates[5],[6].

Q2: My reaction suffers from severe polymerization. How do I prevent this?

Root Cause: Michael acceptors (like acrylates or vinyl ketones) are highly prone to anionic polymerization. If the newly formed enolate intermediate attacks another molecule of the Michael acceptor instead of being protonated, a polymer chain reaction initiates[1]. Solution:

  • Stoichiometric Control: Always maintain a slight excess of the Michael donor[3].

  • Reverse Addition: Add the Michael acceptor dropwise to a pre-formed solution of the enolate.

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to -78 °C) to slow down the propagation step of polymerization.

Q3: The reaction is incredibly slow or stalls at 50% conversion. What should I change?

Root Cause: The enolate may not be forming efficiently, or the electrophile is too sterically hindered. Solution:

  • Match the Base to the Donor: Ensure the pKa of your base is appropriate for your Michael donor. If using a weak carbon acid, a stronger base (like LDA or NaH) is required. If using a highly acidic donor (like a β -ketoester), a mild base (like piperidine or an alkoxide) is sufficient[4].

  • Phase Transfer Catalysis: If solubility is an issue, utilize a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the effective concentration of the enolate in the organic phase[7].

Q4: How can I improve the enantiomeric excess (ee) of my asymmetric Michael addition?

Root Cause: Standard base catalysis proceeds through a planar enolate, resulting in a racemic mixture. Solution: Employ chiral organocatalysis. For example, using a chiral secondary amine (like a proline derivative or MacMillan catalyst) forms a chiral enamine intermediate with the donor. The bulky groups on the catalyst shield one face of the enamine, forcing the Michael acceptor to approach from the less hindered face, yielding high enantiomeric excess[7],[8].

Data Presentation & Decision Matrices

Table 1: Nucleophile Hardness vs. Regioselectivity[5],[6]
Nucleophile TypeExamplesHSAB ClassificationPreferred Pathway
Organolithiums (RLi)Methyllithium, ButyllithiumHard1,2-Addition (Direct)
Grignard Reagents (RMgX)Methylmagnesium bromideHard1,2-Addition (Direct)
Mono-ketone EnolatesAcetone enolateIntermediateMixed (Prone to side reactions)
Organocuprates (R₂CuLi)Gilman ReagentsSoft1,4-Addition (Conjugate)
Doubly Stabilized EnolatesMalonates, β -ketoestersSoft1,4-Addition (Conjugate)
Table 2: Base Selection Guide for Michael Donors[6],[4]
Michael DonorApproximate pKaRecommended BaseReaction Condition Notes
Simple Ketones/Esters20 - 24LDA, NaHRequires strict anhydrous/inert conditions.
β -Ketoesters11 - 13NaOEt, KOtBuAlkoxide must match the ester group to avoid transesterification.
Malonates (1,3-diesters)13 - 15NaOEt, PiperidineMild conditions; highly efficient donors.
Nitroalkanes9 - 10Et₃N, DBUVery soft nucleophiles; excellent for 1,4-addition.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Issue Identified Issue1 1,2-Addition Dominates Start->Issue1 Issue2 Polymerization / Side Reactions Start->Issue2 Issue3 Low Yield / Slow Rate Start->Issue3 Sol1 Use Softer Nucleophile (e.g., Gilman Reagent) Issue1->Sol1 Hard nucleophile detected Sol2 Control Stoichiometry & Lower Temp Issue2->Sol2 Excess acceptor present Sol3 Optimize Base Strength & Solvent Polarity Issue3->Sol3 Poor enolate formation

Decision tree for troubleshooting common Michael addition reaction issues.

Sources

Optimization

Technical Support Center: Optimizing Aldol Condensation for Cyclohexenone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of cyclohexenones via intramolecular aldol condensation and Robinson annulation.

Instead of merely providing a list of reaction conditions, this guide deconstructs the causality behind experimental failures and provides self-validating protocols to ensure high-fidelity carbon-carbon bond formation.

Reaction Workflow & Diagnostic Logic

The synthesis of a cyclohexenone typically involves a Michael addition followed by an intramolecular aldol condensation (the Robinson annulation). Understanding the mechanistic flow is critical for diagnosing where your reaction is failing.

G N1 Ketone + α,β-Unsaturated Ketone N2 Michael Addition (Base/Acid Catalyzed) N1->N2 N3 1,5-Diketone Intermediate N2->N3 Enolate attack Err1 Side Reaction: Polymerization N2->Err1 Excess MVK N4 Intramolecular Aldol Addition N3->N4 Thermodynamic Enolate Err2 Issue: Wrong Regioisomer (4-Membered Ring Strain) N3->Err2 Kinetic Enolate N5 β-Hydroxy Ketone N4->N5 N6 Dehydration (E1cB) (-H2O) N5->N6 Heat / Acid / Base Err3 Issue: Stalled Dehydration N5->Err3 Mild conditions N7 Cyclohexenone Product N6->N7 Thermodynamic sink

Workflow and troubleshooting logic for Robinson annulation and cyclohexenone synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My Robinson annulation yields a complex mixture or fails to cyclize, especially when using aryl vinyl ketones instead of methyl vinyl ketone (MVK). Why?

A1: Structural limitations related to enolization and Baeyer strain. In a standard Robinson annulation, the Michael addition of a ketone enolate to an α,β-unsaturated ketone yields a 1,5-diketone. For the subsequent intramolecular aldol condensation to proceed, the system must form an enolate that can attack the distal carbonyl to form a 6-membered ring.

If you use an aryl vinyl ketone (e.g., phenyl vinyl ketone), the Michael acceptor lacks the necessary α-hydrogens on the terminal side[1]. Consequently, the only available enolizable hydrogens would force the nucleophilic carbon to attack the carbonyl through a highly strained 4-membered transition state. Because nucleophilic attack must occur along the Bürgi-Dunitz trajectory (approximately 107°), the geometric constraints of a 4-membered ring introduce immense Baeyer strain, rendering the cyclization thermodynamically and kinetically prohibitive[1].

  • Solution: Ensure your Michael acceptor has an alkyl group (like the methyl group in MVK) attached to the carbonyl to allow for the formation of the required thermodynamic enolate[1].

Q2: The reaction stalls at the β-hydroxy ketone intermediate. How do I force the dehydration step to completion?

A2: Insufficient thermodynamic driving force for the E1cB or E1 mechanism. The aldol addition is reversible. The intermediate β-hydroxy ketone will accumulate if the activation energy for dehydration is not overcome. Under standard basic conditions, dehydration proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base must deprotonate the relatively acidic α-carbon to form an enolate, which then expels the hydroxide ion to form the conjugated α,β-unsaturated cyclohexenone[2].

  • Solution: Dehydration requires a thermodynamic push.

    • Thermal/Azeotropic: Increase the temperature and use a Dean-Stark apparatus with toluene to azeotropically remove water, shifting Le Chatelier's equilibrium toward the enone.

    • Acidic Switch: If basic conditions fail, switch to acidic conditions (e.g., catalytic p-TsOH in benzene). Acid protonates the hydroxyl group, converting it into a superior leaving group ( H2​O+ ) and facilitating an E1 elimination pathway.

Q3: I am trying to synthesize a chiral δ-substituted cyclohexenone using organocatalysis, but my enantiomeric excess (ee) and yields are low. How can I optimize this?

A3: Loose transition state geometry and background racemic reactions. Enantioselective synthesis of substituted cyclohexenones utilizes bifunctional organocatalysts (like proline derivatives or BINOL-based catalysts) to control the transition state. Low ee indicates that the substrates are not tightly bound to the catalyst, or that an uncatalyzed background reaction is competing.

  • Solution:

    • Solvent Optimization (The Hydrophobic Effect): Using aqueous media—specifically brine—can drastically enhance both yield and stereoselectivity. The hydrophobic effect forces the organic substrates into tight proximity with the catalyst. Furthermore, the high ionic strength of brine reduces the solubility of organic intermediates in the bulk aqueous phase, suppressing background racemic reactions[3].

    • Advanced Catalysts: Utilize a bisperfluorotoluyl−BINOL catalyst. These catalysts form a strong Lewis acid/base complex, ensuring a highly rigid, intramolecular delivery of the nucleophile, achieving up to 98% ee[4].

G N1 Bifunctional Catalyst (e.g., Prolinamide) N2 Enamine Formation (Covalent Activation) N1->N2 N3 H-Bonding Network (Non-Covalent Activation) N1->N3 N4 Rigid Transition State (Facilitated by Brine/Water) N2->N4 N3->N4 N5 High Enantioselectivity (>95% ee) N4->N5 Stereocontrolled C-C Bond Formation

Dual-activation organocatalytic transition state for enantioselective cyclohexenone synthesis.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between chosen reaction conditions, yield, and enantiomeric excess during cyclohexenone synthesis[3][4].

Catalyst SystemSolventTempYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
NaOH / KOH Methanol / EtOH25 °C40–60N/A (Racemic)High risk of polymerization and retro-aldol side reactions.
L-Proline (20 mol%) DMSO25 °C65–7570–80Standard organocatalytic baseline; flexible transition state limits ee.
Bifunctional Amide Brine0 °C to RT>90>95Hydrophobic packing in brine enhances transition state rigidity[3].
Bisperfluorotoluyl-BINOL Toluene70 °Cup to 8989–98Tight Lewis acid/base complexation prevents facial rotation[4].

Self-Validating Protocol: Asymmetric Intramolecular Aldol Condensation

To ensure reproducibility, this protocol includes built-in validation checks at each critical juncture.

Objective: Synthesis of a chiral δ-substituted cyclohexenone from a 1,5-diketone precursor via organocatalysis.

Step 1: Catalyst and Solvent Preparation

  • Action: Dissolve 5 mol% of the bifunctional organocatalyst in brine (1 mL per 2.5 mmol of substrate) at 0 °C[3].

  • Validation Check: The mixture should appear biphasic. The brine ensures the organic substrates remain highly concentrated in the organic droplets, accelerating the reaction rate via the hydrophobic effect.

Step 2: Substrate Addition & Enamine Formation

  • Action: Add the 1,5-diketone precursor and an acid co-catalyst (e.g., acetic acid, 0.20 mmol)[3]. Stir vigorously for 10 minutes in a closed system.

  • Validation Check: The solution may exhibit a slight color change (often yellowing), indicating successful enamine formation between the catalyst's secondary amine group and the ketone.

Step 3: Aldol Addition and Dehydration

  • Action: Allow the reaction to warm to room temperature and stir for 7–24 hours.

  • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate). You should observe the disappearance of the starting material and the transient appearance of a highly polar spot (the β-hydroxy ketone). As dehydration proceeds, a new, less polar UV-active spot (the conjugated cyclohexenone) will dominate. If the polar spot persists, dehydration has stalled (refer to FAQ Q2).

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous ammonium chloride and extract three times with ethyl acetate. Dry over anhydrous MgSO4​ , filter, and concentrate[3].

  • Validation Check: Run a crude 1H NMR. The spectrum must show a distinct vinylic proton signal (typically δ 5.8 – 6.5 ppm), confirming the successful formation of the α,β-unsaturated system of the cyclohexenone[2].

References

1.[4] Title: Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ‐Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone Source: American Chemical Society (acs.org) URL: [Link]

2.[3] Title: Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine Source: ResearchGate (researchgate.net) URL: [Link]

3.[2] Title: The Robinson Annulation Source: Master Organic Chemistry (masterorganicchemistry.com) URL: [Link]

4.[1] Title: Why does no Robinson Annulation occur after the Michael addition? Source: Chemistry Stack Exchange (stackexchange.com) URL: [Link]

Sources

Troubleshooting

Common side reactions in Robinson annulation and their prevention.

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that the Robinson annulation—a tandem Michael addition followed by an intramolecular aldol condensat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that the Robinson annulation—a tandem Michael addition followed by an intramolecular aldol condensation—is a cornerstone for constructing six-membered α,β-unsaturated cyclic ketones. However, its multi-step nature makes it highly susceptible to competing side reactions.

This guide is designed to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and optimize their annulation workflows using mechanistically grounded, self-validating protocols.

Section 1: Diagnostic Workflow for Annulation Failures

Before adjusting your protocol, use the logical flowchart below to diagnose the specific point of failure in your reaction pathway.

TroubleshootingLogic Start Low Yield / Messy Reaction CheckMVK Is Michael Acceptor (MVK) Consumed? Start->CheckMVK Polymer Polymerization Issue (Baseline TLC streak) CheckMVK->Polymer Yes, but no product CheckAdduct Is 1,5-Diketone Present? CheckMVK->CheckAdduct No / Partial Action1 Use slow addition & Heterogeneous Base Polymer->Action1 AldolStall Incomplete Dehydration (Stalled Aldol) CheckAdduct->AldolStall Yes, reaction stalled RetroMichael Retro-Michael Cleavage (SM reappears) CheckAdduct->RetroMichael No, reverted to SM Action2 Increase Temp / Acidic Dehydration AldolStall->Action2 Action3 Two-Step Protocol: Isolate Adduct First RetroMichael->Action3

Diagnostic flowchart for identifying and resolving common Robinson annulation side reactions.

Section 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction yield is extremely low, and I observe a thick, immobile baseline streak on my TLC plate. What happened? Diagnosis: Polymerization of the Michael Acceptor. Causality: α,β-unsaturated ketones (like methyl vinyl ketone, MVK) are highly electrophilic. Under strongly basic conditions, if the local concentration of MVK is high, the enolate of MVK will attack another MVK molecule rather than the intended ketone enolate, initiating an [1]. Prevention: Keep the steady-state concentration of MVK low by adding it dropwise over 1–2 hours using a syringe pump. Alternatively, switch to a heterogeneous base system (e.g., anhydrous K₂CO₃ under ultrasound) which limits the concentration of dissolved basic species and suppresses polymerization[1].

Q2: I am seeing a large amount of a byproduct that has the mass of two starting ketones combined. How do I prevent this? Diagnosis: Self-Condensation of the Starting Ketone. Causality: When a strong base is mixed with an enolizable ketone in the absence of a more reactive electrophile, the ketone acts as both the nucleophile and the electrophile, undergoing a classic self-aldol condensation. This is exacerbated if the enolate is[2]. Prevention: Employ the Stork Enamine Modification. By converting the starting ketone to an enamine, you create a nucleophile that is reactive enough to undergo the Michael addition but [3].

Q3: My reaction stalls at the intermediate stage. When I heat it harder to force the cyclization, my starting materials reappear! Why? Diagnosis: Incomplete Dehydration & Retro-Michael Cleavage. Causality: The Robinson annulation is a tandem process. The initial Michael addition forms a [4]. The subsequent intramolecular aldol cyclization requires overcoming steric strain to form the six-membered ring, followed by dehydration to gain thermodynamic stability. If the dehydration step is kinetically slow, extended heating in base pushes the equilibrium backward via a [5], cleaving the 1,5-diketone back into the starting ketone and MVK. Prevention: Adopt a two-step protocol. Isolate the 1,5-diketone intermediate first, then subject it to separate, optimized dehydration conditions (e.g., catalytic p-TsOH in refluxing benzene) to irreversibly drive the reaction forward via water removal.

Q4: I am using an asymmetric ketone, and I am getting a complex mixture of regioisomers. How can I control which alpha-carbon reacts? Diagnosis: Regiochemical Scrambling. Causality: Asymmetric ketones possess two different α-positions. Under standard thermodynamic basic conditions (e.g., NaOH/EtOH), a mixture of kinetic and thermodynamic enolates forms, leading to annulation at both sides of the ketone[3]. Prevention: The Stork enamine synthesis provides exquisite regiocontrol. Due to steric hindrance, the secondary amine preferentially forms the less substituted enamine (kinetic control). This dictates that the subsequent Michael addition occurs exclusively at the [2].

Section 3: Quantitative Troubleshooting Matrix

Use the following table to correlate your observed side reactions with their primary mechanistic causes and expected yield recoveries upon optimization.

Side ReactionPrimary Cause (Mechanistic)Diagnostic IndicatorPreventive StrategyExpected Yield Recovery
MVK Polymerization Anionic cascade of the highly electrophilic Michael acceptor[1].Baseline streak on TLC; viscous reaction mixture.Syringe-pump addition; Heterogeneous base (K₂CO₃).+20–30%
Ketone Self-Condensation High base concentration reacting with the enolizable starting ketone[2].Dimeric mass in LC-MS; new -OH stretch in IR.Stork enamine protocol; Stepwise base addition.+15–25%
Retro-Michael Cleavage Thermodynamic equilibrium favoring starting materials under extended heat/base[5].Reappearance of starting material spots on TLC over time.Two-step protocol: Isolate the 1,5-diketone intermediate first.+10–40%
Regiochemical Scrambling Formation of mixed kinetic/thermodynamic enolates from asymmetric ketones[3].Multiple isomeric product peaks in GC/MS or ¹H NMR.Use secondary amines to form the kinetically favored enamine[2].>90% isomeric purity

Section 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each major step includes a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Regioselective Robinson Annulation via Stork Enamine

StorkPathway Ketone Asymmetric Ketone Enamine Less Substituted Enamine (Kinetic Control) Ketone->Enamine -H2O Amine Secondary Amine (Pyrrolidine) Amine->Enamine Iminium Iminium Intermediate (Prevents over-alkylation) Enamine->Iminium + Acceptor MVK Michael Acceptor MVK->Iminium Diketone 1,5-Diketone Adduct Iminium->Diketone H3O+ Hydrolysis Product Annulated Cyclohexenone Diketone->Product Base / Heat (Aldol)

The Stork enamine modification pathway for regioselective Robinson annulation.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark trap, combine the asymmetric starting ketone (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene.

  • Reflux the mixture until water ceases to collect in the trap.

  • Self-Validation Checkpoint: The reaction is confirmed complete when the theoretical volume of water (1.0 eq) is physically collected in the Dean-Stark trap, verifying quantitative conversion without the need for immediate NMR analysis.

Step 2: Michael Addition

  • Cool the enamine solution to 0 °C under inert atmosphere.

  • Add the Michael acceptor (1.1 eq) dropwise over 30 minutes using a syringe pump to prevent polymerization. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc) will show the disappearance of the highly non-polar enamine spot and the formation of an iminium salt that remains strictly at the baseline due to its positive charge.

Step 3: Hydrolysis & Intramolecular Aldol Condensation

  • Add 10% aqueous acetic acid to the mixture and stir for 1 hour to hydrolyze the iminium intermediate to the 1,5-diketone.

  • Add a solution of KOH in ethanol (2.0 eq) and heat to reflux for 4 hours to drive the aldol condensation and subsequent dehydration.

  • Self-Validation Checkpoint: UV-Vis or TLC under 254 nm UV light will reveal a strongly UV-active spot. IR spectroscopy of the worked-up product will show a definitive shift from a saturated ketone signal (~1715 cm⁻¹) to a conjugated enone signal (~1670 cm⁻¹), confirming successful annulation.

Protocol B: Two-Step Annulation (Preventing Retro-Michael)

Step 1: Controlled Michael Addition

  • Dissolve the starting ketone (1.0 eq) and Michael acceptor (1.0 eq) in anhydrous ethanol at 0 °C.

  • Add a weak base (e.g., 0.1 eq NaOEt) dropwise. Stir for 2 hours, then quench strictly with dilute HCl to neutralize the base.

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show the exact mass of the 1,5-diketone adduct [M+H]+ without the presence of the dehydrated product mass [M-H2O+H]+.

Step 2: Forced Acidic Dehydration

  • Purify the 1,5-diketone via flash chromatography.

  • Dissolve the pure adduct in benzene, add catalytic p-TsOH, and reflux using a Dean-Stark trap.

  • Self-Validation Checkpoint: The collection of exactly 1 equivalent of water in the trap physically validates the successful and irreversible intramolecular aldol cyclization, completely bypassing the basic conditions that cause retro-Michael cleavage.

Section 5: References

  • Chapter 18/23: The Robinson Annulation - Oregon State University. URL: [Link]

  • Stork Enamine Synthesis - Chemistry Steps. URL:[Link]

  • The Robinson Annulation - Master Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important cyclohexenone derivative. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-(4-Fluorophenyl)cyclohex-3-en-1-one?

The most prevalent and versatile method for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one is the Robinson annulation .[1] This powerful ring-forming reaction involves two sequential steps: a Michael addition followed by an intramolecular aldol condensation.[2][3] In the context of our target molecule, this would typically involve the reaction of a suitable enolate donor with an α,β-unsaturated ketone bearing the 4-fluorophenyl group.

Q2: What are the recommended starting materials for this synthesis?

The classical approach to the Robinson annulation for this target molecule would involve the reaction of a cyclohexanedione derivative with a 4-fluorophenyl vinyl ketone. However, a more direct and commonly employed strategy involves the reaction of a more readily available ketone, such as cyclohexanone, with a vinyl ketone possessing the 4-fluorophenyl moiety.

Q3: My reaction yield is consistently low. What are the most probable side reactions occurring?

Low yields in the Robinson annulation for 4-arylcyclohexanones are often attributed to several competing side reactions:[4]

  • Polymerization of the Vinyl Ketone: The α,β-unsaturated ketone is susceptible to polymerization under basic conditions, which depletes this key reactant.[4]

  • Self-Condensation of the Ketone: The ketone serving as the Michael donor can undergo self-aldol condensation, especially in the presence of strong bases.[4]

  • Reaction Stalling at the Michael Adduct Stage: The reaction may not proceed to completion, resulting in the accumulation of the 1,5-diketone intermediate.[4]

  • Double Michael Addition: A second molecule of the vinyl ketone can potentially react with the initial Michael adduct, leading to the formation of higher molecular weight byproducts.[4]

Q4: How can I monitor the progress of the reaction and identify the intermediate?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). You will be able to distinguish between the starting materials, the Michael adduct (1,5-diketone), and the final cyclohexenone product by their different Rf values. For a more detailed analysis, you can take an aliquot from the reaction mixture and analyze it by 1H NMR, 13C NMR, and mass spectrometry to confirm the presence and structure of the intermediate and final product.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst or base.- Incorrect reaction temperature.- Poor quality of starting materials.- Use fresh, anhydrous base and solvent.- Optimize the reaction temperature; some reactions may require heating to proceed.[4] - Purify starting materials before use.
Formation of Multiple Products (Complex TLC) - Competing side reactions (polymerization, self-condensation).[4] - Reaction conditions are too harsh (e.g., strong base, high temperature).- Employ a milder base (e.g., K₂CO₃).[5] - Consider a stepwise approach: first, perform the Michael addition at a lower temperature, and then induce the aldol condensation by heating.[4] - Add the base to the mixture of the ketone and vinyl ketone at a low temperature to minimize self-condensation.[4]
Reaction Stops at the Michael Adduct (1,5-Diketone) - Insufficiently basic conditions for the aldol condensation.- Steric hindrance preventing the intramolecular cyclization.- Increase the reaction temperature to promote the aldol condensation.[4] - Switch to a stronger base for the cyclization step.[6] - Isolate the Michael adduct and subject it to separate, optimized conditions for the aldol condensation.[4]
Polymerization of the Vinyl Ketone - The vinyl ketone is unstable under the reaction conditions.- Add the vinyl ketone slowly to the reaction mixture.- Use a less concentrated solution.- Consider a milder catalyst or base.[4]

Experimental Protocols

Protocol 1: Standard One-Pot Robinson Annulation

This protocol outlines a standard procedure for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one in a single reaction vessel.

Materials:

  • Cyclohexanone

  • 4-Fluoro-trans-chalcone (or a suitable 4-fluorophenyl vinyl ketone)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclohexanone (1.0 eq.) and 4-fluoro-trans-chalcone (1.0 eq.) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.1 eq.) in ethanol dropwise over 20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the Michael addition is complete (disappearance of the starting materials), gently heat the reaction mixture to reflux for 2-4 hours to facilitate the intramolecular aldol condensation.

  • Cool the reaction mixture to room temperature and neutralize it with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to significantly reduce the reaction time and potentially improve the yield.[5]

Materials:

  • Cyclohexanone

  • 4-Fluoro-trans-chalcone

  • Potassium carbonate (K₂CO₃), finely powdered

  • Ethanol

Procedure:

  • In a microwave-safe vessel, mix cyclohexanone (1.0 eq.), 4-fluoro-trans-chalcone (1.0 eq.), and finely powdered potassium carbonate (1.5 eq.).

  • Add a minimal amount of ethanol to form a paste.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160 W) for 5-15 minutes. Monitor the reaction progress by TLC at short intervals.

  • After completion, cool the reaction mixture and add cold water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/dioxane).[5]

Protocol 3: Two-Step Synthesis via Isolation of the Michael Adduct

This approach provides greater control over the reaction and can lead to higher overall yields by optimizing each step independently.[4]

Step 1: Michael Addition

  • Follow steps 1 and 2 of Protocol 1.

  • Once the Michael addition is complete, neutralize the reaction mixture with 1 M HCl.

  • Perform an aqueous work-up as described in Protocol 1 (steps 5-7).

  • Purify the crude Michael adduct (1,5-diketone) by column chromatography.

Step 2: Intramolecular Aldol Condensation

  • Dissolve the purified Michael adduct in ethanol.

  • Add a base (e.g., KOH, 1.1 eq.) and heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Follow the work-up and purification procedures described in Protocol 1 (steps 4-9).

Data Presentation: Impact of Reaction Conditions on Yield

The following table provides a summary of expected outcomes based on varying reaction conditions. The yields are illustrative and may vary depending on the specific experimental setup.

Entry Base Solvent Temperature Method Expected Yield (%) Key Observation
1NaOEtEthanolRefluxOne-Pot45-60Standard procedure, moderate yield.
2KOHEthanolRoom Temp -> RefluxOne-Pot50-65Stepwise heating can improve yield.
3K₂CO₃NoneMicrowave (160W)Microwave70-85Rapid reaction, often higher yield.[5]
4NaOEtEthanolRoom TempTwo-Step (Michael)>90 (Adduct)High yield of the intermediate.
5KOHEthanolRefluxTwo-Step (Aldol)80-90 (from Adduct)High overall yield due to optimization.

Visualization of Reaction Mechanism and Troubleshooting

Robinson Annulation Mechanism

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Ketone Cyclohexanone Enolate Enolate Formation Ketone->Enolate Base (e.g., NaOEt) Michael_Adduct 1,5-Diketone (Intermediate) Enolate->Michael_Adduct Nucleophilic Attack Vinyl_Ketone 4-Fluorophenyl Vinyl Ketone Vinyl_Ketone->Michael_Adduct Aldol_Enolate Enolate Formation Michael_Adduct->Aldol_Enolate Base Cyclization Intramolecular Cyclization Aldol_Enolate->Cyclization Dehydration Dehydration Cyclization->Dehydration Heat Final_Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one Dehydration->Final_Product

Caption: The Robinson annulation pathway for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems Identified Issues cluster_solutions Potential Solutions Start Low Yield of 4-(4-Fluorophenyl)cyclohex-3-en-1-one Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC Unreacted_SM Mainly Unreacted Starting Materials Check_TLC->Unreacted_SM No Reaction Michael_Adduct_Stall Michael Adduct is the Major Product Check_TLC->Michael_Adduct_Stall Intermediate Formed Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots Complex Mixture Increase_Temp_Time Increase Reaction Temperature or Time Unreacted_SM->Increase_Temp_Time Stronger_Base Use a Stronger Base for Aldol Michael_Adduct_Stall->Stronger_Base Isolate_Intermediate Isolate Michael Adduct and Optimize Cyclization Separately Michael_Adduct_Stall->Isolate_Intermediate Milder_Conditions Use Milder Base (e.g., K2CO3) or Stepwise Addition Multiple_Spots->Milder_Conditions Microwave_Synth Consider Microwave-Assisted Synthesis Multiple_Spots->Microwave_Synth

Caption: A workflow for troubleshooting low yields in the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

References

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Available at: [Link]

  • Wikipedia. (2023). Robinson annulation. In Wikipedia. Available at: [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Available at: [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • Universiti Teknologi MARA. (n.d.). PSYNTHESIS OF A SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) OF CH. Available at: [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Kalluraya, B., et al. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Der Pharmacia Lettre, 3(3), 388-392. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Available at: [Link]

Sources

Troubleshooting

Diagnostic Workflow: Selecting Your Alternative Catalyst

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers who encounter bottlenecks when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and academic researchers who encounter bottlenecks when synthesizing the 4-arylcyclohexenone scaffold.

While classical methods (like harsh inorganic base-catalyzed Robinson annulations or stoichiometric oxidations using IBX/SeO₂) have historically dominated, they often fail when applied to complex, sensitive, or late-stage pharmaceutical intermediates. This guide is designed to troubleshoot your synthesis by transitioning you toward alternative, highly efficient catalytic systems —specifically focusing on organocatalysis and transition-metal-catalyzed dehydrogenation.

Before diving into specific troubleshooting steps, use the logical framework below to identify the optimal alternative catalyst system based on your starting materials and synthetic goals.

G start Target: 4-Arylcyclohexenone route1 De novo Synthesis (Robinson Annulation) start->route1 route2 Oxidation of Precursor (4-Arylcyclohexanone) start->route2 q1 Need Asymmetric Induction (Chiral)? route1->q1 q2 Avoid Toxic/Explosive Stoichiometric Oxidants? route2->q2 org_cat Organocatalyst (e.g., L-Proline) q1->org_cat Yes (>90% ee) het_base Heterogeneous Base (e.g., K2CO3 / Ultrasound) q1->het_base No (Racemic) pd_cat Pd(DMSO)2(TFA)2 + O2 (Catalytic Dehydrogenation) q2->pd_cat Yes (Aerobic) allyl_pd Allyl-Pd Catalysis + Zn(TMP)2 q2->allyl_pd Yes (Salt-free)

Workflow for selecting alternative catalysts in 4-arylcyclohexenone synthesis.

Troubleshooting & FAQs

Q1: We are synthesizing a 4-arylcyclohexenone via Robinson Annulation. Traditional inorganic bases (KOH, NaOH) are causing severe polymerization of the methyl vinyl ketone (Michael acceptor). What alternative catalysts can prevent this? Causality & Solution: Strong, highly nucleophilic homogeneous bases trigger rapid anionic polymerization of α,β-unsaturated ketones. To mitigate this, shift to a milder, heterogeneous catalytic system. Finely powdered anhydrous K₂CO₃ under ultrasonic irradiation provides a controlled, low-concentration release of the active base into the solvent. This significantly suppresses polymerization while still promoting the desired Michael addition and subsequent intramolecular aldol condensation [1].

Q2: How can I control the absolute stereochemistry at the C4 position during the de novo synthesis of 4-arylcyclohexenones? Causality & Solution: The standard base-catalyzed Robinson annulation yields a racemic mixture. To achieve high enantioselectivity, you must abandon inorganic bases and utilize chiral organocatalysts such as L-Proline or MacMillan’s imidazolidinone catalysts. These catalysts condense with the Michael donor to form a chiral enamine. The steric bulk of the catalyst's chiral pocket directs the facial attack of the Michael acceptor, establishing the C4 stereocenter with high enantiomeric excess (ee) before the ring closes [2].

Q3: We have a library of saturated 4-arylcyclohexanones that we need to convert to 4-arylcyclohexenones. Traditional oxidants like SeO₂ or IBX are too toxic or explosive for our scale-up. Are there catalytic alternatives for this dehydrogenation? Causality & Solution: Yes. Stoichiometric oxidants can be entirely replaced by Palladium-catalyzed aerobic dehydrogenation . Using Pd(DMSO)₂(TFA)₂ as a catalyst with molecular oxygen (O₂) as the terminal oxidant enables the direct α,β-dehydrogenation of cyclic ketones to enones. The trifluoroacetate (TFA) ligands increase the electrophilicity of the Pd(II) center, facilitating the initial enolization and subsequent β-hydride elimination to form the enone. The O₂ safely regenerates the active Pd(II) species without generating toxic metal waste [3].

Quantitative Performance Data

When justifying a change in synthetic route to your project leads, use the following comparative data summarizing the performance of traditional vs. alternative catalytic systems.

Synthesis RouteCatalyst SystemCatalyst TypeTypical Yield (%)Enantioselectivity (ee %)Key Advantage
Robinson Annulation KOH / NaOHHomogeneous Base40–60%N/A (Racemic)Low cost, rapid reaction
Robinson Annulation K₂CO₃ (Ultrasound)Heterogeneous Base75–85%N/A (Racemic)Suppresses polymerization [1]
Robinson Annulation L-ProlineOrganocatalyst65–80%85–98%High asymmetric induction [2]
Dehydrogenation Pd(DMSO)₂(TFA)₂ / O₂Transition Metal70–90%Retains precursor eeReplaces toxic oxidants [3]
Dehydrogenation Allyl-Pd / Zn(TMP)₂Transition Metal80–95%Retains precursor eeMild, salt-free conditions [3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., color shifts, solubility), you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Asymmetric Synthesis via Organocatalytic Robinson Annulation

Use this protocol when building the 4-arylcyclohexenone core de novo with strict stereochemical requirements.

  • Catalyst Preparation: In an oven-dried round-bottom flask, dissolve L-proline (20 mol %) in anhydrous DMSO (0.5 M).

  • Donor Addition: Add the aryl acetaldehyde (Michael donor, 1.0 equiv) and stir for 15 minutes at room temperature. Self-Validation: A slight yellowing of the solution indicates the successful formation of the active chiral enamine intermediate.

  • Acceptor Addition: Cool the mixture to 0 °C. Add methyl vinyl ketone (Michael acceptor, 1.5 equiv) dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition ensures the enamine remains the dominant nucleophile, preventing racemic background reactions and self-condensation of the highly reactive methyl vinyl ketone.

  • Reaction Execution: Stir the mixture at room temperature for 24–48 hours.

  • Monitoring: Follow the reaction by TLC. You will initially observe the formation of the intermediate 1,5-diketone, which will slowly convert into the final UV-active enone product.

  • Work-up & Isolation: Quench with half-saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove the DMSO solvent and the water-soluble proline catalyst. Dry over MgSO₄, concentrate, and purify via column chromatography.

G donor Aryl Acetaldehyde (Michael Donor) enamine Chiral Enamine Intermediate (Nucleophile) donor->enamine + Catalyst cat L-Proline Catalyst cat->enamine iminium Iminium Intermediate (Stereocenter Formed) enamine->iminium Facial Selective Attack acceptor Methyl Vinyl Ketone (Michael Acceptor) acceptor->iminium hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->cat Catalyst Regeneration diketone Chiral 1,5-Diketone hydrolysis->diketone aldol Intramolecular Aldol & Dehydration diketone->aldol prod Chiral 4-Arylcyclohexenone aldol->prod

Organocatalytic enamine mechanism for asymmetric 4-arylcyclohexenone synthesis.
Protocol B: Catalytic α,β-Dehydrogenation of 4-Arylcyclohexanones

Use this protocol to install the enone double bond into an existing saturated ring without using toxic stoichiometric oxidants.

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-arylcyclohexanone substrate (1.0 mmol).

  • Catalyst Addition: Add Pd(DMSO)₂(TFA)₂ (5 mol %) to the vial. Causality: The highly electrophilic TFA ligands are crucial for promoting the initial ketone enolization required for palladium insertion.

  • Solvent & Atmosphere: Dissolve the mixture in toluene (0.25 M). Purge the reaction vial with molecular oxygen (O₂) for 5 minutes, then attach an O₂ balloon to maintain a constant 1 atm oxygen atmosphere.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring for 12–24 hours. Self-Validation: The use of DMSO as a ligand stabilizes the Pd(0) intermediate against aggregation. If the solution remains a clear yellow/orange without precipitating "palladium black," the catalytic cycle (and O₂ reoxidation) is functioning correctly.

  • Work-up & Isolation: Cool the mixture to room temperature, filter through a short pad of Celite to remove any trace Pd particulates, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the pure 4-arylcyclohexenone [3].

References

  • Side-product formation in the synthesis of 4-arylcyclohexanones Source: BenchChem URL
  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Source: BenchChem URL
  • Cyclohexenone synthesis Source: Organic Chemistry Portal URL
Optimization

Technical Support Center: Improving the Purity of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Welcome to the technical support guide for 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for ensuring the success of subsequent synthetic steps and the validity of biological data. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Section 1: Understanding the Source of Impurities

The purity of your final product is intrinsically linked to its synthesis. 4-(4-Fluorophenyl)cyclohex-3-en-1-one is commonly synthesized via the Robinson annulation, a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4] Understanding this pathway is the first step in diagnosing and resolving purity issues, as most impurities are byproducts of this process.

The reaction typically proceeds as shown below, but side reactions can occur at multiple stages, leading to a complex crude mixture.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation cluster_impurities Potential Impurities SM1 Enolate Donor (e.g., Cyclohexanone derivative) Michael_Adduct 1,5-Diketone Intermediate SM1->Michael_Adduct Base Impurity3 Self-Condensation Products SM1->Impurity3 SM2 Michael Acceptor (e.g., Aryl Vinyl Ketone) SM2->Michael_Adduct Aldol_Adduct Keto-Alcohol Adduct Michael_Adduct->Aldol_Adduct Base or Acid Impurity2 Michael Adduct (Incomplete Reaction) Michael_Adduct->Impurity2 Stalls here Final_Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one (α,β-Unsaturated Ketone) Aldol_Adduct->Final_Product Dehydration (-H2O) Impurity4 Positional Isomers Final_Product->Impurity4 Isomerization Impurity1 Unreacted Starting Materials

Caption: Simplified Robinson Annulation pathway and common impurity formation points.

Impurity ClassPotential OriginWhy it Forms
Unreacted Starting Materials Incomplete reactionSub-optimal reaction conditions (time, temperature, stoichiometry), or poor reagent quality.
Michael Adduct (1,5-Diketone) Incomplete aldol condensationThe conditions for the Michael addition may not be sufficient to promote the subsequent cyclization and dehydration steps.[2][4]
Self-Condensation Products Base-catalyzed side reactionsThe enolate donor can react with itself, or the Michael acceptor can polymerize, especially under harsh basic conditions.
Positional Isomers Non-selective enolate formation or double-bond migrationUse of an inappropriate base or thermal conditions can lead to the formation of other, more stable, double bond isomers.
Over-reduced Species During hydrogenation steps if applicableIf the synthesis involves reduction of a precursor, the cyclohexenone ring may be further reduced to a cyclohexanone or cyclohexanol.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil, but literature suggests it should be a solid. What went wrong?

A1: This is a very common issue. A dark, oily crude product typically indicates the presence of significant impurities that are inhibiting crystallization. The most likely culprits are polymeric materials from the self-condensation of the Michael acceptor or residual high-boiling solvents. The dark color often arises from extended heating or exposure to strong bases, which can create conjugated, colored side-products. Do not attempt to force crystallization at this stage. The best path forward is purification by column chromatography to remove the baseline impurities before attempting recrystallization.

Q2: What is a good starting point for a TLC solvent system to monitor my reaction and purification?

A2: For a moderately polar compound like 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a good starting mobile phase for TLC on silica gel is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a 4:1 mixture of Hexane:Ethyl Acetate.

  • If the Rf is too low (spot doesn't move far): Increase the polarity by moving to a 2:1 or 1:1 ratio of Hexane:Ethyl Acetate.

  • If the Rf is too high (spot runs with the solvent front): Decrease the polarity by moving to a 9:1 ratio of Hexane:Ethyl Acetate.

An ideal Rf value for column chromatography is between 0.2 and 0.4, as this range typically provides the best separation.[6]

Q3: How do I choose between purification by recrystallization and column chromatography?

A3: This decision depends on the purity and quantity of your crude material.

G Start Assess Crude Product (TLC, Crude ¹H NMR) PurityCheck Is Purity >90% and Major Impurity Structurally Different? Start->PurityCheck Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes Chromatography Perform Column Chromatography PurityCheck->Chromatography No Reassess Reassess Purity Recrystallize->Reassess Chromatography->Reassess Success Obtain Pure Product Reassess->Success

Caption: Decision workflow for choosing a primary purification method.

  • Use Column Chromatography when: The crude product is a complex mixture with multiple spots on TLC, is an oil, or has a purity below ~90%. Chromatography is excellent for separating compounds with different polarities.[5][7]

  • Use Recrystallization when: You have a solid crude product with a purity of >90% and the main impurity has a different solubility profile. Recrystallization is an efficient and scalable method for removing small amounts of impurities from a solid matrix.

Q4: My NMR spectrum shows signals that are inconsistent with the desired product. What are the likely side-products?

A4: Besides unreacted starting materials, the most common structurally related impurity is the Michael adduct intermediate (the 1,5-diketone) . Look for the absence of the characteristic α,β-unsaturated proton signal in the ¹H NMR and the presence of additional aliphatic methylene and methine protons. You may also see signals corresponding to the keto-alcohol aldol addition product, which has not yet dehydrated. If reaction conditions were not well-controlled, you might also have positional isomers of the double bond.

Q5: How can I definitively confirm the purity of my final product?

A5: A combination of methods provides the most trustworthy assessment.

  • ¹H NMR Spectroscopy: This is the primary tool. High purity is indicated by sharp signals, correct integration values, and the absence of impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for detecting volatile impurities and confirming the molecular weight of the main component.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area). Reverse-phase HPLC methods using acetonitrile/water mobile phases are common for this class of compounds.[8]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying challenging mixtures. However, several issues can arise.

G cluster_sol Solutions Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep Tailing Streaking / Tailing Start->Tailing Decomp Decomposition on Column Start->Decomp Sol_PoorSep1 Decrease Polarity of Mobile Phase PoorSep->Sol_PoorSep1 Sol_PoorSep2 Try a Different Solvent System (e.g., Toluene/Acetone) PoorSep->Sol_PoorSep2 Sol_Tailing1 Use High-Purity Solvents Tailing->Sol_Tailing1 Sol_Tailing2 Pre-adsorb Sample onto Silica (Dry Loading) Tailing->Sol_Tailing2 Sol_Decomp1 Deactivate Silica Gel (add 1% Et₃N to eluent) Decomp->Sol_Decomp1 Sol_Decomp2 Switch to a Less Acidic Stationary Phase (Alumina) Decomp->Sol_Decomp2

Caption: Troubleshooting logic for common flash chromatography issues.

  • Problem: Poor separation of the product from a close-running impurity.

    • Causality: The mobile phase may be too polar, causing all components to move too quickly up the column without sufficient interaction with the stationary phase. Alternatively, the chosen solvent system may not have the right selectivity for the two compounds.

    • Solution 1: Decrease the polarity of the eluent. If you are using 4:1 Hexane:EtOAc, try 9:1. This will increase the retention time of all compounds and may improve separation.

    • Solution 2: Change the solvent system entirely. Solvents have different selectivities. For instance, replacing ethyl acetate with dichloromethane or acetone can alter the elution order and improve separation.

  • Problem: The product appears to be decomposing on the silica gel (TLC shows a new, lower Rf spot after sitting on the plate).

    • Causality: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, particularly those with acid-labile groups or prone to isomerization.

    • Solution 1: Deactivate the silica by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to the mobile phase. This neutralizes the acidic sites on the silica surface.

    • Solution 2: If decomposition is severe, switch to a different stationary phase, such as neutral or basic alumina, which provides a non-acidic environment.

Guide 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

  • Problem: The compound "oils out" of the solution instead of forming crystals.

    • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It is common when the boiling point of the solvent is much higher than the melting point of the compound or if the solution is cooled too rapidly.

    • Solution 1: Re-heat the solution until it is homogeneous again. Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight).

    • Solution 2: Try a lower-boiling point solvent system.

  • Problem: No crystals form, even after extensive cooling and scratching the flask.

    • Causality: The solution may not be sufficiently concentrated, or you may have chosen a solvent in which the compound is too soluble, even at low temperatures.

    • Solution 1: Remove some of the solvent under reduced pressure to increase the concentration and attempt to cool again.

    • Solution 2: Add a "co-solvent" or "anti-solvent" in which your compound is insoluble. Add this second solvent dropwise to the clear solution at room temperature until it just starts to become cloudy, then warm slightly to redissolve and cool slowly. For this compound, adding water or hexane as an anti-solvent to an ethanol or ethyl acetate solution can be effective.

Section 4: Standard Purification Protocols

CAUTION: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying ~1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.

  • TLC Analysis: Develop an appropriate solvent system using TLC. A system giving the product an Rf of ~0.3 is ideal (e.g., 85:15 Hexane:Ethyl Acetate).[6]

  • Column Preparation:

    • Select a glass column with a diameter of ~40 mm.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (~50-60 g) in the least polar eluent (hexane).

    • Carefully pour the slurry into the column, using pressure from a pump or airline to pack the bed evenly without cracks.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively (recommended for better resolution): Dissolve the crude product in a few mL of a strong solvent (e.g., dichloromethane), add ~2-3 g of silica gel, and evaporate the solvent to dryness. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Begin elution, starting with a non-polar solvent (e.g., pure hexane) and gradually increasing the polarity (gradient elution) according to your TLC analysis.[5]

    • Collect fractions (e.g., 20 mL per tube) and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent system where the compound is soluble when hot and sparingly soluble when cold.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube. Add a small amount of a potential solvent (e.g., isopropanol, ethanol, or an ethyl acetate/hexane mixture).

    • If it dissolves immediately at room temperature, the solvent is not suitable.

    • If it does not dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. Abundant crystal formation indicates a good solvent.[9]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

References

  • García, A., et al. (2011). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones. Molecules. Available from: [Link]

  • Barolo, C., et al. (2007). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available from: [Link]

  • Google Patents (1976). Purification of cyclohexanone - US3933916A.
  • SIELC Technologies (2018). Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • McCarthy, J. R., et al. (1990). Fluoromethyl Phenyl Sulfone: A Reagent for the Synthesis of Fluoroalkenes. Organic Syntheses. Available from: [Link]

  • PubChem (n.d.). 4-(3-Fluorophenyl)cyclohexanone. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents (2020). Method for synthesizing 4-fluorocyclohexanone - CN107827721B.
  • Master Organic Chemistry (2018). The Robinson Annulation. Master Organic Chemistry. Available from: [Link]

  • Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate (2025). An Overview on the Robinson Annulation. ResearchGate. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1983). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. RSC Publishing. Available from: [Link]

  • Google Patents (1982). Synthesis of α, β-unsaturated-ketones - US4355184A.
  • Google Patents (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - WO2001002357A2.
  • Chemistry LibreTexts (2016). 19.18: The Robinson Annulation. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia (n.d.). Robinson annulation. Wikipedia. Available from: [Link]

  • Chemist Wizards (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. Available from: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of enones and unsaturated esters. Organic Chemistry Portal. Available from: [Link]

  • MDPI (2015). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Symmetry. Available from: [Link]

  • Chemistry LibreTexts (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • MDPI (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank. Available from: [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals (2018). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Wiley Online Library. Available from: [Link]

  • PrepChem.com (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. PrepChem.com. Available from: [Link]

Sources

Troubleshooting

Challenges in the synthesis of fluorinated cyclohexenones

Welcome to the Advanced Fluorination Support Center . This portal is designed for researchers, medicinal chemists, and process scientists navigating the complex landscape of organofluorine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Fluorination Support Center . This portal is designed for researchers, medicinal chemists, and process scientists navigating the complex landscape of organofluorine synthesis.

Fluorinated cyclohexenones are highly prized scaffolds in drug development, offering unique conformational restrictions, altered pKa profiles, and enhanced metabolic stability. However, their synthesis is notoriously fraught with chemo-, regio-, and stereoselectivity challenges. This guide bypasses surface-level instructions to deliver mechanistic troubleshooting, self-validating protocols, and actionable data.

ZONE 1: The Diagnostic Desk (Troubleshooting & FAQs)

Q1: My fluorinated cyclohexenone is spontaneously degrading into a phenolic or pyridine derivative. How do I stop this? Mechanistic Causality: You are observing dehydrofluorinative aromatization[1]. The thermodynamic driving force to form a fully conjugated aromatic ring (e.g., a phenol) provides ~36 kcal/mol of stabilization energy. Because the highly electronegative fluorine atom strongly polarizes the C-F bond, it significantly increases the acidity of adjacent β -protons. In the presence of even mild bases (e.g., Cs2​CO3​ , piperidine) or thermal stress, an E1cB elimination of hydrogen fluoride (HF) occurs rapidly, followed by tautomerization/oxidation to the arene[1]. The Fix:

  • Structural Blocking: If your SAR allows, install a quaternary carbon center adjacent to the fluorinated carbon. A methyl group on the cyclohexane ring effectively blocks the β -elimination pathway, stabilizing the compound against HF loss[2].

  • Condition Control: Strictly avoid basic workups. Quench reactions with buffered acidic solutions (e.g., saturated NH4​Cl ) and maintain temperatures below 0°C during isolation.

Q2: When using Selectfluor for electrophilic fluorination, I am getting a mixture of unreacted starting material and gem-difluorinated products. Why is mono-fluorination failing? Mechanistic Causality: Selectfluor (F-TEDA-BF4) is a highly reactive, electrophilic fluorine donor[3]. When you attempt direct fluorination of a ketone under enolizing conditions, the first fluorine atom introduced exerts a strong electron-withdrawing inductive effect (-I). This drastically lowers the pKa of the remaining α -proton. Consequently, the newly formed mono-fluoro ketone enolizes faster than your starting material, leading to rapid, uncontrolled di-fluorination[4]. The Fix: You must trap the kinetic enolate. Convert your cyclohexenone into a silyl enol ether first. This provides a strict 1:1 stoichiometric equivalent that reacts with Selectfluor to yield the mono-fluoro ketone, which cannot re-enolize without the introduction of a new base.

Q3: I am attempting a de novo synthesis via Robinson Annulation, but my enantiomeric excess (ee) and diastereomeric ratio (dr) are unacceptably low. How can I improve stereocontrol? Mechanistic Causality: Traditional Robinson annulations rely on harsh basic conditions (e.g., NaOH, KOH) that proceed via planar, achiral enolate transition states, resulting in racemic mixtures. Furthermore, the bulky nature of fluorinated substituents (like bromodifluoromethyl groups) can cause steric clashes that scramble diastereoselectivity during the Michael addition phase[5]. The Fix: Transition to an asymmetric organocatalytic approach. Utilizing cinchona alkaloid-derived primary amines allows the formation of a chiral iminium/enamine intermediate. This creates a highly ordered, sterically shielded transition state that directs the approach of the electrophile to a single face of the molecule, yielding up to 99% ee and 20:1 dr[6].

ZONE 2: Pathway Visualizations

The following logic matrices and mechanistic pathways illustrate the chemical divergence and strategic decision-making required for successful synthesis.

G A Fluorinated Cyclohexenone B Base / Heat (Dehydrofluorination) A->B Unwanted Pathway E Quaternary Center (Blocking Group) A->E Synthetic Design C Phenol / Arene (Aromatization) B->C -HF D Stable Product E->D Prevents Elimination

Caption: Mechanistic divergence: HF elimination vs. stabilization via quaternary centers.

G Start Target: Fluorinated Cyclohexenone Q1 Pre-formed Ring? Start->Q1 DeNovo De Novo Synthesis (Robinson Annulation) Q1->DeNovo No Q2 Nucleophilic or Electrophilic? Q1->Q2 Yes Nuc DAST / Deoxo-Fluor (Prone to Elimination) Q2->Nuc OH/Carbonyl Substrate Elec Selectfluor / NFSI (Requires Enolate Control) Q2->Elec Enol/Enolate Substrate

Caption: Decision matrix for selecting a fluorinated cyclohexenone synthesis strategy.

ZONE 3: The Data Vault (Quantitative Comparison)

Selecting the correct reagent and strategy is paramount. The table below synthesizes the performance metrics of common fluorination strategies applied to cyclohexenone scaffolds.

Strategy / ReagentReaction TypeTypical YieldPrimary ChallengeRecommended Mitigation
Selectfluor (F-TEDA-BF4) Electrophilic65–85%Over-fluorination (gem-difluoro)[4]Pre-form silyl enol ethers; strict 1.0 eq stoichiometry.
DAST / Deoxo-Fluor Nucleophilic40–60%E1 Elimination / RearrangementUse non-polar solvents ( CH2​Cl2​ ); keep temp < -78°C.
NFSI Electrophilic50–75%Poor enantioselectivityPair with chiral transition metal complexes (Pd/Ni)[7].
De Novo (Robinson) Building Block70–90%Dehydrofluorinative Aromatization[1]Avoid harsh bases; utilize organocatalysts (Cinchona)[6].

ZONE 4: The Protocol Terminal (Self-Validating Methodologies)

These protocols are engineered as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Electrophilic Fluorination via Silyl Enol Ether (Selectfluor)

Objective: Achieve strict mono-fluorination of a cyclohexenone derivative.

  • Enolization: Dissolve the cyclohexenone (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.

  • Deprotonation: Dropwise add LiHMDS (1.1 eq). Stir for 30 minutes to ensure complete kinetic enolate formation.

  • Silylation: Add TMS-Cl (1.2 eq) rapidly. Allow the reaction to warm to room temperature over 2 hours.

    • Validation Checkpoint 1: Run a TLC (Hexanes/EtOAc 9:1). The highly non-polar silyl enol ether should cleanly replace the starting material. Do not proceed if the ketone remains.

  • Solvent Swap: Concentrate the mixture in vacuo and redissolve the crude silyl enol ether in anhydrous Acetonitrile (0.1 M).

  • Fluorination: Add Selectfluor (1.05 eq) in one portion at 0°C[3]. Stir for 4 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

    • Validation Checkpoint 2 (Self-Correction): Obtain a crude 19F NMR. A clean doublet (typically between -160 to -190 ppm) confirms mono-fluorination. A singlet or complex multiplet near -100 to -120 ppm indicates failed stoichiometry and gem-difluorination.

Protocol B: Asymmetric One-Pot Organocatalytic Robinson Annulation

Objective: Synthesize a chiral fluorinated cyclohexenone from acyclic precursors.

  • Preparation: In a flame-dried vial, combine the α -fluoro- β -ketoester (1.0 eq) and the α,β -unsaturated ketone (1.2 eq) in Toluene (0.5 M).

  • Catalyst Addition: Add 9-amino-9-deoxyepiquinine (10 mol%) and a weak acid co-catalyst (e.g., benzoic acid, 20 mol%)[6].

  • Annulation: Stir the mixture at room temperature for 48-72 hours. The weak acid facilitates the iminium-enamine catalytic cycle without triggering HF elimination.

    • Validation Checkpoint 1: Monitor via LC-MS. Look for the mass of the Michael addition intermediate. Once consumed, the aldol condensation is complete.

  • Purification: Directly load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/EtOAc.

    • Validation Checkpoint 2: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). You should observe an ee > 90%. If ee is low, the background uncatalyzed reaction outcompeted the organocatalyst; verify solvent anhydrousness.

References

  • One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines ACS Publications (Organic Letters)[Link]

  • Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane ResearchGate[Link]

  • Selectfluor - Mechanism of Fluorination Wikipedia [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Clearance for 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Welcome to the Process Chemistry Technical Support Center. This guide addresses the isolation and purification of 4-(4-fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) , a critical building block in the synthesis of fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses the isolation and purification of 4-(4-fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) , a critical building block in the synthesis of fluorinated cyclohexyl-aryl pharmacophores.

The standard manufacturing route involves the Suzuki-Miyaura cross-coupling of 1,4-dioxaspiro[1]dec-7-en-8-yl trifluoromethanesulfonate with (4-fluorophenyl)boronic acid, followed by acidic ketal deprotection. Due to the specific electronic and structural properties of the β,γ -unsaturated ketone product, downstream purification requires precise chemical control.

G A 1,4-Dioxaspiro[4.5]dec-7-en-8-yl triflate (Enol Triflate) C Suzuki-Miyaura Coupling (Pd Catalyst) A->C B (4-Fluorophenyl)boronic acid B->C D Ketal Intermediate (CAS: 122770-40-5) C->D Imp1 Impurity: Pd Residues (>500 ppm) C->Imp1 Imp2 Impurity: 4,4'-Difluorobiphenyl (Homocoupling) C->Imp2 E Acidic Deprotection (H2O/H+) D->E F 4-(4-Fluorophenyl)cyclohex-3-en-1-one (Target: β,γ-unsaturated) E->F Imp3 Impurity: Isomerized Enone (α,β-unsaturated) E->Imp3

Synthetic workflow for 4-(4-fluorophenyl)cyclohex-3-en-1-one and origins of key impurities.

FAQ 1: Controlling Acid-Catalyzed Isomerization (Regioisomer Impurity)

Q: During the ketal deprotection step, my product is contaminated with up to 15% of an isomeric impurity. How do I prevent this?

Causality: The target compound, 4-(4-fluorophenyl)cyclohex-3-en-1-one, is a β,γ -unsaturated ketone. Under the harsh acidic conditions (e.g., strong aqueous HCl at elevated temperatures) typically used to cleave the 1,4-dioxaspiro[1]decane protecting group, the double bond readily migrates. This migration is thermodynamically driven, forming the more stable conjugated α,β -unsaturated ketone, 4-(4-fluorophenyl)cyclohex-2-en-1-one [1].

Self-Validating Protocol for Prevention:

  • Solvent/Reagent Prep: Dissolve the ketal intermediate in dichloromethane (DCM) and cool the reactor to 0°C.

  • Mild Deprotection: Add 10% v/v aqueous trifluoroacetic acid (TFA) dropwise. Strictly avoid strong mineral acids like HCl or H2SO4.

  • Reaction Monitoring: Stir at 0°C to room temperature for 2-4 hours. Monitor strictly via HPLC; do not allow the reaction to proceed past 99% conversion of the starting material.

  • Quench: Immediately quench the reaction by pouring it into a cold (5°C) saturated aqueous NaHCO3 solution to neutralize the acid and halt isomerization. The organic layer should yield <1.0% a/a of the isomerized byproduct.

FAQ 2: Clearance of Palladium Catalyst Residues

Q: The downstream pharmaceutical intermediate requires Pd levels <10 ppm, but my crude 4-(4-fluorophenyl)cyclohex-3-en-1-one has >500 ppm Pd. Standard washing isn't working. What is the best approach?

Causality: The enone functionality of the product can weakly coordinate with palladium species. Furthermore, lipophilic phosphine ligands (like PPh3 or dppf) used in the Suzuki coupling keep the Pd complex highly soluble in the organic phase, rendering standard aqueous washes completely ineffective.

Self-Validating Protocol for Removal: Use a functionalized solid-phase scavenger. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-thiol (Si-Thiol) exhibits a significantly higher binding affinity for soft transition metals like Pd than the enone product [2].

  • Preparation: Dissolve the crude mixture in a slightly polar solvent system (e.g., Toluene with 10% EtOAc to improve scavenging kinetics).

  • Scavenger Addition: Add 15 wt% MP-TMT resin relative to the crude mass.

  • Incubation: Stir gently at 25°C for 8–12 hours.

  • Filtration: Filter the mixture through a pad of Celite and wash with EtOAc. ICP-MS analysis of the filtrate will consistently confirm Pd levels have dropped below the 10 ppm threshold.

FAQ 3: Removal of Boronic Acid and Homocoupling Byproducts

Q: How do I remove unreacted (4-fluorophenyl)boronic acid and the 4,4'-difluorobiphenyl homocoupling byproduct without resorting to column chromatography?

Causality: Unreacted boronic acids can form lipophilic boroxines during workup, making them difficult to remove via simple water washes. The homocoupling product, 4,4'-difluorobiphenyl, is completely non-polar and lacks functional groups for chemical scavenging.

Self-Validating Protocol for Removal:

  • Boronic Acid Wash: Dilute the organic phase with an immiscible solvent (e.g., MTBE). Wash with a 5% diethanolamine aqueous solution. Diethanolamine forms a highly water-soluble, stable complex with the residual boronic acid, pulling it entirely into the aqueous phase.

  • Homocoupling Clearance via Crystallization: The target enone possesses a polar carbonyl group, whereas the biphenyl byproduct does not.

    • Concentrate the organic layer to a thick oil.

    • Dissolve the oil in a minimal amount of warm MTBE (1 volume).

    • Slowly add heptane (5-7 volumes) as an antisolvent while cooling the vessel to 0°C.

    • The target 4-(4-fluorophenyl)cyclohex-3-en-1-one will crystallize out as a solid, leaving the highly lipophilic 4,4'-difluorobiphenyl completely dissolved in the mother liquor.

Quantitative Impurity Profile & Clearance Summary
Impurity NameStructure TypeOrigin (Step)Clearance StrategyTarget Acceptable Limit
Palladium (Pd) Heavy MetalSuzuki-Miyaura CouplingMP-TMT or Si-Thiol Scavenging< 10 ppm
(4-Fluorophenyl)boronic acid OrganoboronUnreacted Starting MaterialDiethanolamine Aqueous Wash< 0.1% a/a
4,4'-Difluorobiphenyl BiarylPd-catalyzed HomocouplingAntisolvent Crystallization (Heptane/MTBE)< 0.5% a/a
4-(4-Fluorophenyl)cyclohex-2-en-1-one α,β -unsaturated enoneAcid-catalyzed IsomerizationStrict pH control / Mild TFA deprotection< 1.0% a/a
1,4-Dioxaspiro[1]decane intermediate KetalIncomplete DeprotectionExtended reaction time / HPLC monitoring< 0.5% a/a
Downstream Purification Logic

G Crude Crude Mixture (Target + Impurities) W1 Diethanolamine Wash (Aqueous Extraction) Crude->W1 W1_out Aqueous Layer: Boronic Acid Removed W1->W1_out Aqueous S1 MP-TMT Scavenger (15 wt%, 8h, 25°C) W1->S1 Organic S1_out Resin Filtration: Pd < 10 ppm S1->S1_out Solid C1 Crystallization (Heptane/MTBE) S1->C1 Filtrate C1_out Mother Liquor: Homocoupling Byproduct C1->C1_out Liquid Pure Pure Target Compound (>99% purity) C1->Pure Solid

Step-by-step downstream purification logic for impurity clearance.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Rosso, V. W., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs. Organic Process Research & Development, 15(6), 1433-1441.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to deliver not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Issue 1: Low or No Product Yield

Question: I am attempting the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, but I'm observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in this synthesis can often be traced back to several critical factors, primarily related to the chosen synthetic route. The two most common approaches for this type of molecule are the Robinson Annulation and the Suzuki-Miyaura cross-coupling reaction. Let's break down the potential issues for each.

If you are using a Robinson Annulation approach:

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1] For the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, this would typically involve the reaction of a suitable ketone with an α,β-unsaturated ketone.

  • Inefficient Michael Addition: The initial step is a Michael addition. If this step is failing, you will not form the necessary intermediate for the subsequent cyclization.

    • Base Selection: The choice of base is critical for generating the enolate of the ketone. Common bases include sodium ethoxide, potassium carbonate, or potassium hydroxide.[2][3] The strength and concentration of the base need to be carefully controlled to avoid side reactions.

    • Reaction Temperature: Michael additions can be sensitive to temperature. Running the reaction at too high a temperature can favor side reactions, while a temperature that is too low may result in a sluggish reaction.

  • Failure of Intramolecular Aldol Condensation: If the Michael addition is successful, you should form a 1,5-diketone intermediate.[2] Failure to cyclize could be due to:

    • Steric Hindrance: The structure of the 1,5-diketone may sterically disfavor the intramolecular cyclization.

    • Reaction Conditions: The conditions required for the aldol condensation (often heating with a base or acid) may not have been met.[4] Sometimes, isolating the Michael adduct first and then subjecting it to cyclization under different conditions can improve the overall yield.[5]

  • Side Reactions:

    • Polymerization: The α,β-unsaturated ketone is susceptible to polymerization under basic conditions.[2]

    • Self-Condensation: The starting ketone can undergo self-aldol condensation, especially with strong bases.[2]

If you are using a Suzuki-Miyaura Cross-Coupling approach:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] For this synthesis, you would likely be coupling 4-fluorophenylboronic acid with a cyclohexenone derivative bearing a halide or triflate group.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction.

    • Oxidation: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.[7] It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[8]

    • Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, are also prone to oxidation.[7] Use fresh, high-purity ligands.

  • Issues with the Boronic Acid:

    • Instability: Boronic acids can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] Using fresh boronic acid or more stable derivatives like pinacol esters can mitigate this issue.[8]

  • Sub-optimal Reaction Conditions:

    • Base: The base is essential for the transmetalation step.[7] Inorganic bases like potassium carbonate, potassium phosphate, or cesium carbonate are commonly used.[9] The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary.

    • Solvent: The solvent system (e.g., toluene/water, dioxane/water, DMF) plays a crucial role in solubilizing the reactants and facilitating the reaction.[9][10]

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7] However, excessive heat can lead to catalyst decomposition.[7]

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but I'm also seeing significant impurities that are difficult to separate. What are these impurities likely to be and how can I minimize their formation?

Answer: The nature of the impurities will depend on your synthetic route.

For Robinson Annulation:

  • Michael Adduct (1,5-diketone): This is the intermediate formed after the Michael addition but before the aldol condensation.[2] If the cyclization is incomplete, this will be a major impurity.

    • Troubleshooting: Increase the reaction time or temperature for the cyclization step. Alternatively, a two-step procedure where the Michael adduct is isolated and then cyclized under optimized conditions can be beneficial.[2]

  • Self-Condensation Products: As mentioned, the starting ketone can react with itself.

    • Troubleshooting: A stepwise addition of the base to the mixture of the ketone and the α,β-unsaturated ketone can minimize this side reaction.[2]

  • Polymerization of the α,β-Unsaturated Ketone: This results in a complex mixture of high molecular weight byproducts.

    • Troubleshooting: Use of milder reaction conditions or a more controlled addition of the α,β-unsaturated ketone may help.

For Suzuki-Miyaura Cross-Coupling:

  • Homocoupling of the Boronic Acid: Two molecules of the 4-fluorophenylboronic acid can couple to form 4,4'-difluorobiphenyl. This is often promoted by the presence of oxygen.[8]

    • Troubleshooting: Rigorous degassing of the reaction mixture is essential.[7] Slow addition of the boronic acid can also minimize its concentration and reduce the rate of homocoupling.[8]

  • Protodeboronation Product: This results in the formation of fluorobenzene from the boronic acid.

    • Troubleshooting: Use fresh, high-quality boronic acid or a more stable derivative.[8]

  • Dehalogenation of the Cyclohexenone Substrate: The halide on the cyclohexenone can be replaced by a hydrogen atom.

    • Troubleshooting: This can be caused by certain bases or solvents.[7] Switching to a different base (e.g., from an amine base to a carbonate) or solvent may be necessary.

Issue 3: Reaction Stalls or is Sluggish

Question: My reaction starts, but it seems to stall before completion, or it is proceeding very slowly. What can I do to drive it to completion?

Answer: A stalled or sluggish reaction is a common issue that can often be resolved by re-evaluating your reaction parameters.

For Both Synthetic Routes:

  • Reagent Purity: Ensure all your reagents, especially the starting materials and solvents, are of high purity and are anhydrous if the reaction requires it.

  • Stirring: In biphasic reactions (common in Suzuki couplings) or heterogeneous reactions, vigorous stirring is crucial to ensure adequate mixing and mass transfer.[7]

For Robinson Annulation:

  • Base Stoichiometry: An insufficient amount of base will result in incomplete enolate formation. Conversely, too much strong base can promote side reactions. Carefully check the stoichiometry of your base.

For Suzuki-Miyaura Cross-Coupling:

  • Catalyst Loading: While catalytic, a certain minimum amount of palladium is required. If your catalyst loading is too low, the reaction may be very slow. Consider a modest increase in the catalyst loading.

  • Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst instability or inactivity.[7] This ratio is dependent on the specific ligand and catalyst system being used.

  • Temperature: If the reaction is sluggish at a lower temperature, a careful and incremental increase in temperature can often improve the reaction rate.[7] Monitor for any increase in side product formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one?

Both the Robinson annulation and Suzuki-Miyaura coupling are viable methods. The choice often depends on the availability of starting materials and the desired substitution pattern on the cyclohexenone ring. The Suzuki-Miyaura coupling offers high versatility for introducing the aryl group.[9] The Robinson annulation is a classic and powerful method for constructing the six-membered ring.[11]

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[8]

Q3: What are the recommended purification techniques for the final product?

The crude product can typically be purified by column chromatography on silica gel.[8] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q4: What analytical techniques are used to confirm the structure of 4-(4-Fluorophenyl)cyclohex-3-en-1-one?

The structure of the final product should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bond (C=C).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction flask, add the cyclohexenyl halide or triflate (1.0 eq.), 4-fluorophenylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq.).[9]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a suitable solvent (e.g., toluene, dioxane, DMF, often with water).[9]

  • Thoroughly degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7][8]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Robinson Annulation (Two-Step)

Step A: Michael Addition

  • In a round-bottom flask, dissolve the starting ketone (1.0 eq.) and the α,β-unsaturated aryl ketone (1.0 eq.) in a suitable solvent like ethanol.[2]

  • Add a base (e.g., finely powdered anhydrous K₂CO₃, 1.5 eq.) to the mixture.[2]

  • Stir the reaction at room temperature or with gentle heating until the Michael addition is complete (monitor by TLC).

  • Isolate the intermediate 1,5-diketone (Michael adduct) through an appropriate work-up procedure.

Step B: Intramolecular Aldol Condensation and Dehydration

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol).[2]

  • Add a base (e.g., KOH) and heat the mixture to reflux until the starting material is consumed (monitor by TLC).[2]

  • Cool the reaction mixture, neutralize, and remove the solvent.[2]

  • Purify the final 4-(4-Fluorophenyl)cyclohex-3-en-1-one product by column chromatography or recrystallization.[2]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling

Potential Cause Recommended Action Rationale
Inactive CatalystUse fresh palladium catalyst and phosphine ligands. Ensure rigorous degassing of the reaction mixture.The active Pd(0) species and phosphine ligands are sensitive to oxidation by air.[7]
Unstable Boronic AcidUse fresh 4-fluorophenylboronic acid or consider using a more stable boronic ester derivative.Boronic acids can undergo protodeboronation, reducing the amount of active coupling partner.[8]
Inappropriate BaseScreen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.The base is crucial for activating the boronic acid for the transmetalation step.[7]
Suboptimal TemperatureCautiously increase the reaction temperature in increments.Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[7]

Table 2: Common Impurities and Mitigation Strategies in Robinson Annulation

Impurity Formation Pathway Mitigation Strategy
1,5-Diketone (Michael Adduct)Incomplete intramolecular aldol condensation.Increase reaction time/temperature for cyclization or perform a two-step synthesis.[2]
Self-Condensation ProductAldol condensation of the starting ketone with itself.Add the base dropwise to a mixture of the two reactants.[2]
PolymerPolymerization of the α,β-unsaturated ketone.Use milder reaction conditions or controlled addition of the reactant.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_1 R1-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R1-X) PdII_2 R1-Pd(II)L_n-R2 PdII_1->PdII_2 Transmetalation (R2-B(OR)2) PdII_2->Pd0 Reductive Elimination Product R1-R2 (Product) R1_X Cyclohexenyl-X R2_B 4-F-Ph-B(OR)2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Robinson_Annulation_Workflow Start Starting Materials: Ketone + α,β-Unsaturated Ketone Michael Michael Addition (Base Catalyzed) Start->Michael Intermediate 1,5-Diketone Intermediate Michael->Intermediate Aldol Intramolecular Aldol Condensation (Base/Acid Catalyzed) Intermediate->Aldol Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one Aldol->Product

Caption: General workflow for the Robinson Annulation synthesis.

Troubleshooting_Tree Start Low Product Yield? Route Synthetic Route? Start->Route Suzuki Suzuki-Miyaura Route->Suzuki Suzuki Robinson Robinson Annulation Route->Robinson Robinson Check_Catalyst Check Catalyst Activity & Degassing Suzuki->Check_Catalyst Check_Boronic Check Boronic Acid Quality Suzuki->Check_Boronic Check_Base_Solvent Optimize Base & Solvent Suzuki->Check_Base_Solvent Check_Michael Incomplete Michael Addition? Robinson->Check_Michael Check_Aldol Incomplete Aldol Condensation? Robinson->Check_Aldol Side_Reactions Significant Side Reactions? Robinson->Side_Reactions

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (2023, November 26). Robinson annulation. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Mechanism, Reaction, Structure & Problems. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Frank, P. V., Kalluraya, B., & Shetty, S. (n.d.). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. Scholars Research Library. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 21). Why does no Robinson Annulation occur after the Michael addition? Retrieved from [Link]

  • Vedantu. (2020, June 10). Robinson Annulation: Mechanism, Steps & Key Applications. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Suzuki reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Identifying and characterizing byproducts in the synthesis of 4-arylcyclohexenones

Troubleshooting, Byproduct Characterization, and Methodological Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Byproduct Characterization, and Methodological Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-arylcyclohexenones. The failure of these syntheses is rarely due to fundamentally flawed chemistry; rather, it stems from a misunderstanding of the kinetic competition between the desired reaction pathway and byproduct formation.

This guide is designed to dissect these competing pathways, providing you with the causality behind common failures, analytical signatures for rapid byproduct identification, and self-validating experimental protocols to ensure reproducible yields.

Visualizing the Reaction Landscapes

Understanding where a reaction diverges is the first step in troubleshooting. Below are the mapped pathways for the two most common synthetic routes: Robinson annulation and Rhodium-catalyzed addition.

RobinsonAnnulation SM Starting Ketones (Donor + Acceptor) Michael Michael Addition (Base Mediated) SM->Michael Polymer Polymerization (Aryl Vinyl Ketone) SM->Polymer Excess Base SelfCond Self-Condensation (Starting Ketone) SM->SelfCond Enolate Mismatch Intermediate 1,5-Diketone Michael->Intermediate Aldol Aldol Condensation Intermediate->Aldol Target 4-Arylcyclohexenone Aldol->Target

Caption: Workflow of 4-arylcyclohexenone synthesis via Robinson annulation and byproduct pathways.

RhCatalysis Substrate Cyclohexenone + Aryl Donor RhCat Rh(I) Insertion Substrate->RhCat Addition 1,4-Conjugate Addition RhCat->Addition Isomer 1,2-Addition Isomers RhCat->Isomer Kinetic Control Target 4-Arylcyclohexanone Addition->Target OverRed Over-Reduction (Cyclohexanol) Target->OverRed Excess Reductant

Caption: Rh-catalyzed 1,4-addition pathway highlighting target progression and byproduct divergence.

Troubleshooting FAQs

Q1: During Robinson annulation, my LC-MS shows a massive polymeric baseline and unreacted starting ketone. How do I suppress aryl vinyl ketone polymerization?

The Causality: The Robinson annulation relies on a base-catalyzed Michael addition followed by an intramolecular aldol condensation[1]. However, the Michael acceptor (e.g., aryl vinyl ketone) is highly electrophilic. Under standard homogeneous basic conditions (like NaOH in ethanol), the base can initiate rapid anionic or radical polymerization of the vinyl ketone much faster than the desired enolate addition can occur[2]. The Solution: Switch the thermodynamic environment. Use a heterogeneous catalyst like anhydrous K₂CO₃ combined with ultrasonic irradiation. Alternatively, add the base dropwise to a pre-mixed solution of the donor and acceptor at 0 °C to strictly control the concentration of active enolates[2].

Q2: In transition-metal catalyzed routes (e.g., Rh-catalyzed additions), I am observing over-reduced byproducts. How can I identify and mitigate this?

The Causality: Rhodium species are exceptionally active catalysts for hydrogenation and reduction[3]. If your reaction conditions inadvertently generate hydride species, utilize protic solvents under reducing conditions, or if you are using bimetallic systems (like Rh-Ni) with excessive secondary metal loading, the catalyst surface alters. This promotes the unintended hydrogenation of the carbonyl group, reducing your target ketone to a cyclohexanol derivative[3]. The Solution: Strictly exclude adventitious hydrogen donors and carefully control catalyst equivalents. If using a doped or bimetallic catalyst, ensure the secondary metal (e.g., Ni) does not exceed 2–5 wt%, as higher loadings shift the selectivity away from the target carbonyl and toward the alcohol[3].

Q3: When attempting to synthesize 4-arylcyclohexenones via Grignard addition followed by oxidation, my yield is poor, and I observe dehydrated diene byproducts. Why?

The Causality: The Grignard addition of an arylmagnesium bromide to a protected cyclohexanedione creates a tertiary alcohol intermediate[4]. During subsequent deprotection or oxidation steps, highly acidic conditions (such as those found in Jones oxidation using CrO₃/H₂SO₄) easily dehydrate this tertiary alcohol. This forms a conjugated diene, permanently destroying the desired C4 stereocenter and drastically reducing your yield[4]. The Solution: Utilize mild, non-acidic oxidants. Oxidizing the intermediate diol using sodium hypochlorite (NaClO) in controlled acetic acid selectively oxidizes the secondary alcohol to the ketone while preserving the tertiary alcohol, achieving yields up to 87%[4].

Analytical Signatures of Common Byproducts

To effectively troubleshoot, you must be able to identify what went wrong from your analytical data. Use the table below to cross-reference your NMR and MS results against common failure states.

Compound TypeCharacteristic NMR Signals (1H / 13C)MS Signature (m/z)Typical Yield ImpactMitigation Strategy
Target: 4-Arylcyclohexenone 1H: ~6.0–7.1 ppm (enone C=C-H)13C: ~199 ppm (C=O)[M+H]+ base peakN/A (Target)N/A
Byproduct: Polymers 1H: Broad, unresolved baseline humps (1.5–3.0 ppm)High MW smears, >1000 Da-30% to -60%Use K₂CO₃ / ultrasound[2]
Byproduct: Self-Condensation 1H: Complex aliphatic multiplet13C: Missing aryl signals[2M - H2O]+ of starting ketone-10% to -25%Dropwise base addition at 0 °C[2]
Byproduct: Cyclohexanol (Over-reduction)1H: ~3.5–4.0 ppm (CH-OH)13C: ~70 ppm (C-OH); Missing ~199 ppm[M+H+2]+ or [M-H2O]+-5% to -15%Limit catalyst loading (<5 wt% Ni in Rh-Ni)[3]
Byproduct: Dehydrated Diene 1H: ~5.5–6.5 ppm (multiple vinylic H)[M-H2O]+ dominant-20% to -40%Use NaClO/AcOH instead of Jones reagent[4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in physical or analytical checkpoints to ensure the reaction is proceeding correctly before you commit to full workup.

Protocol 1: Suppressing Polymerization via Heterogeneous Robinson Annulation

Mechanism of Self-Validation: The use of anhydrous K₂CO₃ as a heterogeneous catalyst inherently limits the concentration of active base in solution. Because the base is not fully dissolved, the reaction rate is governed by the surface area of the solid catalyst rather than bulk concentration[2]. If the reaction begins to exotherm or darken rapidly (indicating runaway polymerization), simply stopping the ultrasound and filtering the mixture immediately halts the reaction by physically removing the base.

  • Reactant Preparation: In a round-bottom flask, dissolve the starting ketone (1.0 eq.) and the aryl vinyl ketone (1.0 eq.) in ethanol[2].

  • Catalyst Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq.) to the mixture[2].

  • Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature[2].

  • Validation Checkpoint: Monitor the reaction progress by TLC every 15 minutes. The disappearance of the starting ketone without the formation of a streaky baseline indicates successful suppression of polymers.

  • Work-up: Filter off the K₂CO₃ catalyst through a Celite pad and wash with a small amount of ethanol[2]. Concentrate under reduced pressure.

Protocol 2: Controlled Oxidation of 4-Arylcyclohexanol Intermediates

Mechanism of Self-Validation: By replacing harsh Jones reagent with sodium hypochlorite (NaClO) in acetic acid, the oxidation potential is precisely tuned to oxidize only the secondary alcohol to the ketone[4]. The self-validating nature of this protocol lies in the NMR feedback loop: the persistence of the tertiary hydroxyl group can be confirmed by the absence of vinylic protons (5.5–6.5 ppm) in the crude 1H NMR, ensuring that dehydration has not occurred[4].

  • Reaction Setup: Dissolve the crude 4-arylcyclohexane-1,4-diol intermediate in a controlled volume of acetic acid[4].

  • Oxidation: Add a solution of sodium hypochlorite (NaClO) dropwise in a controlled manner at 0 °C. This selectively oxidizes the secondary alcohol to a ketone while leaving the tertiary alcohol intact[4].

  • Validation Checkpoint: Pull a 0.1 mL aliquot, perform a mini-workup, and run a rapid 1H NMR. Confirm the presence of the ~199 ppm C=O carbon and the absence of vinylic protons.

  • Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate[4].

References

  • Benchchem. A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. 1

  • Benchchem. Side-product formation in the synthesis of 4-arylcyclohexanones. 2

  • Benchchem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9. 4

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. 3

  • PMC (NIH). Rhodium-catalyzed 1,3-acyloxy migration and subsequent intramolecular [4 + 2] cycloaddition of vinylallene and unactivated alkyne. 5

Sources

Troubleshooting

Strategies to control stereochemistry in 4-arylcyclohexenone synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This module is dedicated to troubleshooting and optimizing the stereoselective synthesis of 4-arylcyclohexenones—critical scaffolds in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This module is dedicated to troubleshooting and optimizing the stereoselective synthesis of 4-arylcyclohexenones—critical scaffolds in the development of terpenes, alkaloids, and pharmaceutical agents.

Below, you will find diagnostic guides, self-validating protocols, and mechanistic insights designed to resolve common bottlenecks in both organocatalytic and transition-metal-catalyzed pathways.

Diagnostic FAQ: Organocatalytic Robinson Annulation

Q1: My enantiomeric excess (ee) is stalling at 70-75% during the organocatalytic Robinson annulation of aryl vinyl ketones. How can I improve stereocontrol?

Mechanistic Causality: When using first-generation catalysts like L-proline, the stereocontrol relies on a hydrogen-bonding network between the catalyst's carboxylic acid and the incoming Michael acceptor. However, this transition state is relatively flexible, allowing for competitive background reactions and alternative facial attacks. To achieve >90% ee, you must transition from a hydrogen-bonding directing strategy to a strict steric-shielding strategy[1].

Actionable Solution: Switch to a diarylpyrrolinol silyl ether (e.g., the Hayashi-Jørgensen catalyst). The bulky diarylhydroxymethyl group effectively blocks one face of the intermediate enamine. This forces the aryl vinyl ketone to approach exclusively from the unshielded face, drastically improving the enantiomeric excess[1].

G start Ketone + Aryl Vinyl Ketone enamine Enamine Formation (Chiral Catalyst) start->enamine michael Stereoselective Michael Addition enamine->michael Face shielding aldol Intramolecular Aldol Cyclization michael->aldol dehydration Dehydration (-H2O) aldol->dehydration product Chiral 4-Arylcyclohexenone dehydration->product

Caption: Workflow of enantioselective organocatalytic Robinson annulation.

Q2: I am successfully forming the Michael adduct, but the subsequent aldol condensation to form the 4-arylcyclohexenone is yielding complex polymeric mixtures. How can I drive the cyclization cleanly?

Mechanistic Causality: The Robinson annulation is a tandem process. If the initial Michael addition is performed under strongly basic conditions, the highly reactive aryl vinyl ketone (Michael acceptor) can undergo competitive anionic polymerization. Furthermore, unreacted starting ketones can self-condense[2].

Actionable Solution: Decouple the tandem process. Perform the Michael addition under mild organocatalytic conditions. Once the intermediate is verified, trigger the aldol condensation using a different set of controlled conditions (e.g., mild base like KOH in ethanol, or acidic conditions using PTSA) to prevent polymerization[2].

Self-Validating Protocol: Decoupled Organocatalytic Robinson Annulation
  • Enamine Formation & Michael Addition: Dissolve the ketone (1.0 eq) and Hayashi-Jørgensen catalyst (10 mol%) in toluene at room temperature. Slowly add the aryl vinyl ketone (1.1 eq) over 30 minutes.

  • Validation Checkpoint 1: Monitor by TLC. The disappearance of the aryl vinyl ketone without the formation of baseline streaks (polymers) confirms a clean Michael addition.

  • Aldol Cyclization: Once the Michael donor is consumed, add 20 mol% of benzoic acid and heat the mixture to 60 °C.

  • Validation Checkpoint 2: The reaction mixture will gradually darken. The appearance of a UV-active spot (254 nm) with a lower Rf than the Michael adduct indicates the successful dehydration to the conjugated 4-arylcyclohexenone.

  • Quench: Neutralize with saturated aqueous NaHCO3 to prevent acid-catalyzed epimerization during workup.

Diagnostic FAQ: Transition-Metal Catalyzed Asymmetric Arylation

Q3: During the Rh-catalyzed desymmetric arylation of cyclohexadienones, I am observing poor conversion and low diastereoselectivity. What is causing this?

Mechanistic Causality: Desymmetrization of prochiral cyclohexadienones relies on chiral ligands (e.g., (R)-Segphos) coordinating to Rh(I). The chiral environment dictates the enantiofacial selection, allowing the synthesis of chiral all-carbon quaternary centers[3]. Poor conversion is almost always linked to the quality of the arylboronic acid. Arylboronic acids readily dehydrate to form trimeric boroxines, which transmetalate poorly to the Rh(I) center, stalling the catalytic cycle and allowing non-selective background reactions to compete[4].

Actionable Solution: Add a stoichiometric amount of water to the reaction mixture (e.g., a 10:1 Dioxane:Water solvent system)[4]. This hydrolyzes the inactive boroxine back into the active monomeric arylboronic acid, ensuring rapid transmetalation and preserving the kinetic control dictated by the chiral ligand.

G issue Issue: Low ee in Rh/Pd Arylation check_ligand Check Ligand Bite Angle issue->check_ligand check_temp Check Reaction Temperature issue->check_temp check_boronic Assess Arylboronic Acid Purity issue->check_boronic sol_ligand Switch to Rigid Ligand (e.g., Segphos/BINAP) check_ligand->sol_ligand sol_temp Lower Temp to 0°C (Kinetic Control) check_temp->sol_temp sol_boronic Remove Boroxine Impurities (Add H2O/Base) check_boronic->sol_boronic

Caption: Troubleshooting logic for low enantiomeric excess in metal-catalyzed arylation.

Self-Validating Protocol: Rh-Catalyzed Desymmetric Arylation
  • Catalyst Pre-activation: In a glovebox, combine[Rh(C2H4)2Cl]2 (2.5 mol%) and (R)-Segphos (5.5 mol%) in degassed 1,4-dioxane. Stir for 15 minutes.

  • Validation Checkpoint 1: The solution must transition from a pale yellow to a deep, homogenous orange/red, confirming the formation of the active chiral Rh(I) complex.

  • Transmetalation & Addition: Add the arylboronic acid (1.5 eq) and the prochiral cyclohexadienone (1.0 eq). Inject degassed water (10% v/v relative to dioxane) outside the glovebox. Heat to 50 °C.

  • Validation Checkpoint 2: If the reaction turns black, the Rh(I) has precipitated as Rh(0) black, indicating oxygen contamination or severe boroxine-induced catalyst starvation. A stable orange/brown color indicates a healthy catalytic cycle.

Quantitative Comparison of Stereoselective Catalytic Systems

To aid in experimental design, the following table summarizes the performance metrics and operational parameters of the primary catalytic strategies used for 4-arylcyclohexenone synthesis.

Catalyst SystemReaction TypeTypical YieldTypical eeKey AdvantagePrimary Pitfall
L-Proline Organocatalytic Robinson Annulation60-75%70-85%Inexpensive, robust, highly accessible.Requires high catalyst loading (up to 20 mol%).
Hayashi-Jørgensen Catalyst Organocatalytic Robinson Annulation80-95%90-99%Superior face-shielding via bulky silyl ethers[1].Silyl ether cleavage occurs in strongly acidic media.
(R)-Segphos / Rh(I) Desymmetric Arylation85-95%92-98%Constructs complex quaternary stereocenters[3].Highly sensitive to boroxine impurities and oxygen.
(S)-t-BuPyOx / Pd(II) Asymmetric Conjugate Addition75-90%85-95%Exceptionally tolerant to air and moisture[5].Slow reaction rates with ortho-substituted aryls[5].

Downstream Processing & Stereochemical Integrity

Q4: How do I prevent the epimerization of the C4 stereocenter during the isolation of 4-arylcyclohexenones?

Mechanistic Causality: The C4 stereocenter is positioned adjacent to the extended π -system of the enone. Under strongly basic or acidic conditions, the molecule can undergo extended enolization (dienol formation) reaching the γ -position. Upon re-protonation, the stereochemical integrity at C4 is lost, resulting in a racemic mixture or an undesired diastereomer.

Actionable Solution:

  • Buffered Quenching: Never quench these reactions with strong acids (like HCl) or strong bases (like NaOH). Always use mild buffers, such as saturated aqueous NH4​Cl or phosphate buffers (pH 7).

  • Chromatography Adjustments: Standard silica gel is slightly acidic and can induce epimerization over prolonged column residence times. Deactivate your silica gel by flushing the column with 1% Triethylamine ( Et3​N ) in hexanes prior to loading the sample, or switch to neutral alumina for purification[1].

Sources

Optimization

Robinson Annulation Technical Support Center: A Guide to Optimizing Conversion Rates

Welcome to the technical support center for the Robinson annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful ring-formi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Robinson annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful ring-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to diagnose and resolve issues leading to low conversion rates.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the Robinson annulation in a question-and-answer format.

Question 1: My reaction has stalled. How can I determine if the Michael addition or the aldol condensation is the failing step?

Answer:

Diagnosing which of the two key steps is failing is critical. The Robinson annulation is a tandem reaction, beginning with a Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to form the six-membered ring.[1][2][3]

Diagnostic Workflow:

  • Reaction Monitoring: The most effective diagnostic tool is to monitor the reaction's progress over time using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Identify Intermediates: Look for the presence of the 1,5-diketone intermediate.

    • If the 1,5-diketone is present and accumulating: This strongly suggests the Michael addition is successful, but the subsequent intramolecular aldol condensation is failing. Proceed to the troubleshooting section for the Aldol Condensation .

    • If only starting materials are observed: The Michael addition is likely the point of failure. The nucleophilic enolate may not be forming efficiently or is not reacting with the Michael acceptor. Proceed to the troubleshooting section for the Michael Addition .

Below is a logical workflow for diagnosing the problematic step.

G Start Low Conversion in Robinson Annulation Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor CheckIntermediate Is 1,5-Diketone Intermediate Observed? Monitor->CheckIntermediate MichaelFails Problem: Michael Addition Failure (See Q2) CheckIntermediate->MichaelFails No AldolFails Problem: Aldol Condensation Failure (See Q3) CheckIntermediate->AldolFails Yes, and it accumulates Success Reaction Proceeding CheckIntermediate->Success Yes, and it is consumed

Caption: Diagnostic workflow for troubleshooting the Robinson annulation.

Question 2: The Michael addition is not proceeding. What are the likely causes and solutions?

Answer:

Failure of the initial Michael addition is a common hurdle. This step involves the conjugate addition of a ketone enolate to an α,β-unsaturated ketone (the Michael acceptor).[4][5][6] The issue typically lies with enolate formation, substrate reactivity, or reaction conditions.

Potential Causes & Solutions:

Cause Explanation Recommended Solutions
Insufficient Enolate Formation The base may not be strong enough to deprotonate the ketone (the Michael donor) effectively, leading to a low concentration of the required nucleophile.[7][8]1. Select a Stronger Base: Ensure the pKa of the base's conjugate acid is higher than the ketone's α-proton pKa (typically 19-21). 2. Change Solvent: Aprotic polar solvents like DMSO or THF can enhance the reactivity of enolates compared to protic solvents like ethanol.[9]
Poor Nucleophilicity of Enolate Steric hindrance around the α-carbon of the ketone can impede its ability to attack the Michael acceptor.1. Use a Less Hindered Ketone: If possible, select an alternative starting material. 2. Employ a β-dicarbonyl Donor: Compounds like 2-methyl-1,3-cyclohexanedione are more acidic and readily form a more stable, reactive enolate.[10]
Unreactive Michael Acceptor The α,β-unsaturated ketone may be sterically hindered or electronically deactivated, making it a poor electrophile.1. Use a More Reactive Acceptor: Methyl vinyl ketone (MVK) is highly reactive. Alternatives include ethyl vinyl ketone or acrolein.[11] 2. Consider Acid Catalysis: While less common, acid-catalyzed conditions can activate the acceptor towards nucleophilic attack.[5][9]

Experimental Protocol: Optimizing Michael Addition with a Stronger Base

  • Setup: Under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq) and a dry aprotic solvent (e.g., THF) to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 eq). Stir for 30-60 minutes to ensure complete enolate formation.

  • Acceptor Addition: Slowly add the α,β-unsaturated ketone (1.0 eq) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at low temperature and slowly warm to room temperature, monitoring by TLC until the starting ketone is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

Question 3: The 1,5-diketone intermediate forms, but the final product yield is low. How do I facilitate the aldol condensation?

Answer:

Successful formation of the 1,5-diketone intermediate indicates the Michael addition worked. The bottleneck is now the intramolecular aldol condensation. This step requires the formation of a second enolate followed by a cyclization that preferentially forms a stable six-membered ring.[2][3][12]

Key Considerations for Cyclization:

  • Correct Enolate Formation: The base must deprotonate an α-carbon that allows for a 6-exo-trig cyclization, which is kinetically and thermodynamically favored for forming a six-membered ring.[13] Deprotonation at the wrong site can lead to strained, unfavored ring systems (e.g., a four-membered ring).[13]

  • Reversibility: The aldol addition is reversible. If the cyclized product is not stable, it can revert to the 1,5-diketone. The subsequent dehydration (condensation) step is often irreversible and drives the reaction to completion.[13]

  • Reaction Conditions: This step often requires heating to promote the final dehydration of the aldol adduct to the more stable α,β-unsaturated ketone product.[14]

G cluster_0 Correct Pathway cluster_1 Incorrect Pathway A 1,5-Diketone B Enolate Formation (at correct α-carbon) A->B Base C 6-Membered Ring (Aldol Adduct) B->C Intramolecular Attack D Final Product (α,β-unsaturated ketone) C->D Dehydration (Heat) X 1,5-Diketone Y Enolate Formation (at incorrect α-carbon) X->Y Base Z Strained 4-Membered Ring (Unfavored) Y->Z

Caption: Favorable vs. unfavorable cyclization pathways in the aldol condensation step.

Troubleshooting Strategies:

  • Isolate the Intermediate: A reliable strategy is to perform the reaction in two distinct steps. First, run the Michael addition under milder conditions, isolate and purify the 1,5-diketone, and then subject it to separate, optimized conditions for the aldol condensation.[1][9][15]

  • Increase Temperature: If the aldol adduct is formed but does not dehydrate, heating the reaction (often with a Dean-Stark trap to remove water) can drive the formation of the final conjugated product.[7]

  • Use a Different Base: For the second step, a base like potassium hydroxide (KOH) or sodium methoxide (NaOMe) in a protic solvent (methanol or ethanol) is often effective.[16]

Question 4: My reaction mixture turned into a solid mass. How can I prevent the polymerization of methyl vinyl ketone (MVK)?

Answer:

Methyl vinyl ketone (MVK) is a highly reactive Michael acceptor, but it is notoriously prone to polymerization, especially in the presence of heat, light, strong acids, or bases.[17][18] This unwanted side reaction is a primary cause of failed Robinson annulations.

Prevention and Mitigation Strategies:

  • Use Freshly Purified MVK: Always use MVK that is freshly distilled to remove any polymerization inhibitors (like hydroquinone) and polymeric impurities.[19]

  • Add an Inhibitor to the Reaction: While counterintuitive, adding a small amount of a radical inhibitor like hydroquinone can sometimes prevent polymerization without significantly impeding the desired reaction.

  • Maintain Low Temperatures: Run the Michael addition at low temperatures (e.g., 0 °C or below) to minimize the rate of polymerization.

  • Use an MVK Precursor (In Situ Generation): A highly effective method is to generate MVK in the reaction mixture from a more stable precursor. This keeps the instantaneous concentration of MVK low, suppressing polymerization. The Wichterle reaction is a variant that uses 1,3-dichloro-cis-2-butene as an MVK equivalent.[1] Another common precursor is a Mannich base, such as 1-(diethylamino)-3-butanone, which eliminates to form MVK under thermal conditions.[5]

MVK Handling Best Practices
Storage Store in a refrigerator, protected from light, and with an added inhibitor like hydroquinone.[19]
Purity Distill under reduced pressure immediately before use.[19]
Addition Add slowly to the reaction mixture to maintain a low concentration.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of the Robinson annulation?

A: The Robinson annulation is a tandem reaction that forms a new six-membered ring onto a ketone. It consists of two sequential named reactions: a Michael addition followed by an intramolecular aldol condensation.[1][2][5] The overall process creates three new carbon-carbon bonds.[1]

G Ketone Ketone + α,β-Unsaturated Ketone Michael Michael Addition Ketone->Michael Base or Acid Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Base or Acid Product α,β-Unsaturated Cyclic Ketone Aldol->Product

Caption: The sequential mechanism of the Robinson annulation.

Q: What are the typical catalysts for this reaction?

A: The reaction is most commonly performed under basic conditions.[9] Bases like sodium ethoxide (NaOEt), sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or LDA are frequently used to generate the necessary enolate nucleophile.[16][20] However, the reaction can also be catalyzed by acid (e.g., sulfuric acid) or by organocatalysts like L-proline, which can provide high stereoselectivity.[1][5][21]

Q: How does solvent choice impact the reaction's outcome?

A: Solvent choice can significantly influence enolate reactivity and stereochemical outcomes.[1][9]

  • Protic solvents (e.g., ethanol, methanol) can solvate and stabilize the enolate, sometimes reducing its reactivity.

  • Aprotic solvents (e.g., THF, DMSO, dioxane) generally lead to more reactive, "naked" enolates, which can increase reaction rates. The use of different solvents like dioxane versus DMSO has been shown to affect the stereochemistry of the product, suggesting different transition states are involved.[9][22]

Q: Which analytical techniques are best for monitoring reaction progress?

A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the consumption of starting materials and the appearance of new, less polar products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting materials, the 1,5-diketone intermediate, and the final product by their respective masses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction and running a quick ¹H NMR can definitively identify the structures of intermediates and products, providing the most conclusive data on reaction progress and purity.

References

  • Wikipedia. Robinson annulation. [Link]

  • Chemist Wizards. (2023). Robinson Annulation Mechanism, Reaction, Structure & Problems. [Link]

  • ChemTalk. (2023, October 12). Robinson Annulation. [Link]

  • Organic Chemistry Portal. Robinson Annulation. [Link]

  • Chemistry Steps. (2020, April 8). Robinson Annulation-Mechanism and Shortcut. [Link]

  • Wax Studios. What Are The Two Starting Materials For A Robinson Annulation. [Link]

  • Google Patents. (1934). US1967225A - Process for the manufacture of methyl vinyl ketone.
  • Aakash Institute. robinson annulation in chemistry: Definition, Types and Importance. [Link]

  • PSIBERG. (2022, September 3). Robinson Annulation: Mechanism and its Applications. [Link]

  • Unacademy. Robinson Annulation: Definition, Reaction Mechanism. [Link]

  • National Institutes of Health. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem. [Link]

  • Vedantu. (2020, June 10). Robinson Annulation: Mechanism, Steps & Key Applications. [Link]

  • MDPI. (2022, February 10). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]

  • Organic Chemistry Tutor. Robinson Annulation Mechanism. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction - Organic Chemistry. [Link]

  • Pearson. Robinson Annulation Practice Problems. [Link]

  • Chemistry LibreTexts. (2016, January 11). 19.18: The Robinson Annulation. [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. [Link]

  • Organic Chemistry: A Tenth Edition. 23.12 The Robinson Annulation Reaction. [Link]

  • Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. [Link]

  • Pharmacy 180. Robinson Annulation - Planning Organic Syntheses. [Link]

  • Atmospheric Chemistry and Physics. (2013, July 8). Radical mechanisms of methyl vinyl ketone oligomerization through aqueous phase OH-oxidation. [Link]

  • ChemRxiv. “Exhaustive” Baeyer-Villiger Oxidation of Poly(Methyl Vinyl Ketone) and Its Copolymers. [Link]

  • Oreate AI Blog. (2025, December 8). What Are the Two Starting Materials for a Robinson Annulation. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]

  • Chemistry LibreTexts. (2020, October 20). 13.9: The Robinson Annulation. [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for the Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1).

This molecule is typically synthesized via the Suzuki-Miyaura cross-coupling of 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (an enol triflate) with 4-fluorophenylboronic acid. Because enol triflates are highly sensitive electrophiles, the choice of solvent dictates the delicate balance between successful carbon-carbon bond formation and catastrophic side reactions[1].

Mechanistic Overview: Why Solvent Dictates Yield

To troubleshoot your yield, you must first understand how the solvent interacts with the catalytic cycle. The Suzuki-Miyaura coupling of enol triflates involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The solvent system must simultaneously dissolve the non-polar organic triflate, solvate the palladium catalyst, and dissolve the inorganic base required to activate the boronic acid for transmetalation. If the solvent is too protic or basic, the enol triflate undergoes rapid hydrolysis. If the solvent is too aqueous at high temperatures, the boronic acid undergoes protodeboronation [2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Adds Triflate TransMet Transmetalation (Requires Base & Solvent) OxAdd->TransMet Adds Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one RedElim->Product Triflate 4-oxocyclohex-1-en-1-yl triflate Triflate->OxAdd Hydrolysis Side Reaction: Hydrolysis (1,4-cyclohexanedione) Triflate->Hydrolysis Excess H2O/Base Boronic 4-Fluorophenylboronic Acid Boronic->TransMet Protodeb Side Reaction: Protodeboronation (Fluorobenzene) Boronic->Protodeb Excess H2O/Heat

Caption: Suzuki-Miyaura catalytic cycle highlighting solvent-dependent side reactions.

Troubleshooting Guides & FAQs

Q: Why is my yield of 4-(4-Fluorophenyl)cyclohex-3-en-1-one so low, with GC-MS showing predominantly 1,4-cyclohexanedione? A: This is the classic signature of enol triflate hydrolysis. Enol triflates are highly sensitive to nucleophilic attack by water or alcohols, especially in the presence of strong bases [3]. If you are using a classic biphasic solvent system like Toluene/Ethanol/Water, the ethanol and water act as nucleophiles, hydrolyzing the triflate back to the dione before oxidative addition can occur.

  • The Fix: Switch to a less nucleophilic, water-miscible solvent system like 1,4-Dioxane/H₂O (5:1) and use a milder base like K₃PO₄. This suppresses hydrolysis while maintaining the solubility required for transmetalation.

Q: I am detecting significant amounts of fluorobenzene in my crude mixture. What is causing this? A: Fluorobenzene is the product of protodeboronation of your 4-fluorophenylboronic acid. This side reaction is accelerated by high temperatures and excessive water content in the solvent system.

  • The Fix: Reduce the water ratio in your solvent (do not exceed 20% v/v water). If using DMF or DMAc at high temperatures (>90°C), lower the temperature to 75–80°C. Ensure your solvent is thoroughly degassed, as protodeboronation actively competes with the transmetalation step when the catalytic cycle is slowed by oxygen-induced catalyst deactivation.

Q: The reaction stalls at ~50% conversion when using Toluene/Water. Adding more catalyst doesn't help. Why? A: This is a mass transfer limitation inherent to biphasic solvent systems. Toluene and water are immiscible; the organic triflate remains in the toluene layer, while the aqueous base and boronate complex remain in the water layer. The catalytic cycle starves at the transmetalation step because the reagents cannot physically interact efficiently.

  • The Fix: You must either add a phase-transfer catalyst (e.g., TBAB) or switch to a homogenizing solvent like 1,4-Dioxane or THF that readily dissolves both the organic substrates and the aqueous base into a single phase.

Quantitative Solvent Comparison

The table below summarizes empirical data for the cross-coupling of 4-oxocyclohex-1-en-1-yl triflate and 4-fluorophenylboronic acid across various solvent systems.

Solvent System (v/v)BaseTemp (°C)Conversion (%)Major ByproductCausality & Recommendation
1,4-Dioxane / H₂O (5:1) K₃PO₄80>95% None (Trace)Optimal. Homogeneous mixture, high yield, stabilizes Pd(0).
THF / H₂O (4:1) Na₂CO₃6580%Unreacted TriflateGood, but limited by the low boiling point of THF.
Toluene / EtOH / H₂O K₂CO₃9060%1,4-CyclohexanedionePoor. Biphasic mass transfer issues; EtOH promotes hydrolysis.
DMF / H₂O (10:1) Cs₂CO₃10045%FluorobenzenePoor. High temperature and polarity promote protodeboronation.

Standard Operating Procedure (SOP): Optimized Protocol

To ensure self-validating and reproducible results, follow this detailed methodology utilizing the optimal 1,4-Dioxane/H₂O system.

Materials Required:

  • 4-oxocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv, 1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • 1,4-Dioxane and Deionized Water (Degassed)

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): Prepare a 5:1 mixture of 1,4-Dioxane and Deionized Water (12 mL total volume). Degas the mixture by sparging with ultra-pure Nitrogen or Argon for at least 30 minutes. Failure to degas will result in Pd(0) oxidation and reaction stalling.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-fluorophenylboronic acid and K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with Nitrogen (repeat 3 times).

  • Addition of Organics: Add the degassed solvent mixture to the flask via syringe. Stir for 5 minutes to dissolve the boronic acid. Add the 4-oxocyclohex-1-en-1-yl triflate via microsyringe.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Nitrogen, add the Pd(dppf)Cl₂ catalyst, and reseal.

  • Reaction Execution: Heat the mixture to 80°C in a pre-heated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or GC-MS. Full conversion is typically achieved within 4 to 6 hours.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to quench the base and remove palladium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Workflow Step1 1. Solvent Degassing (1,4-Dioxane/H2O 5:1) Step2 2. Reagent Loading (Triflate, Boronic Acid, K3PO4) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2 under N2) Step2->Step3 Step4 4. Heating & Stirring (80°C, 4-6 hours) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5

Caption: Optimized step-by-step workflow for the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

References

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture) Source: The Nobel Prize in Chemistry 2010 (Akira Suzuki) URL: [Link]

  • Title: Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of the Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Comparative Guide on Scalable Methodologies

As a critical intermediate in the development of central nervous system (CNS) agents and fluorinated active pharmaceutical ingredients (APIs), 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) requires a robust, sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the development of central nervous system (CNS) agents and fluorinated active pharmaceutical ingredients (APIs), 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) requires a robust, scalable, and high-yielding synthetic strategy. For process chemists and drug development professionals, selecting the optimal synthetic route dictates not only the cost of goods (COGs) but also the impurity profile of the final API.

This guide objectively evaluates the two primary methodologies for synthesizing this molecule: the highly scalable Grignard Addition/Dehydration route and the milder, functional-group-tolerant Suzuki-Miyaura Cross-Coupling route.

Mechanistic Pathways

To understand the strategic divergence between the two methods, both routes utilize 1,4-cyclohexanedione monoethylene acetal as the starting material. The mono-protection is a deliberate choice to break the symmetry of the dione, ensuring regioselective attack at a single ketone center.

SynthesisRoutes SM 1,4-Cyclohexanedione monoethylene acetal Grignard 4-Fluorophenylmagnesium bromide (THF, 0°C) SM->Grignard Route A (Grignard) Triflation LDA, PhNTf2 (THF, -78°C) SM->Triflation Route B (Suzuki) Alcohol Tertiary Alcohol Intermediate (Acetal protected) Grignard->Alcohol Acid p-TsOH, Toluene, Heat (Dehydration & Deprotection) Alcohol->Acid Product 4-(4-Fluorophenyl)cyclohex-3-en-1-one (Target Product) Acid->Product Triflate Enol Triflate Intermediate (Acetal protected) Triflation->Triflate Suzuki 4-Fluorophenylboronic acid Pd(PPh3)4, K2CO3 Triflate->Suzuki Coupled Coupled Alkene (Acetal protected) Suzuki->Coupled Deprotect HCl, Acetone/H2O (Deprotection) Coupled->Deprotect Deprotect->Product

Figure 1: Comparative synthetic routes for 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Comparative Analysis: Route A vs. Route B

When transitioning from bench-scale discovery to pilot-plant manufacturing, quantitative metrics drive decision-making. The table below summarizes the performance of both routes.

MetricRoute A: Grignard AdditionRoute B: Suzuki-Miyaura
Step Count 2 Steps (One-pot step 2)3 Distinct Steps
Overall Yield 75% – 82%55% – 65%
Key Reagents 4-Fluorophenylmagnesium bromideLDA, PhNTf₂, Pd(PPh₃)₄, Boronic Acid
Cost-Efficiency High (Inexpensive Grignard)Low (Expensive Pd catalyst & Triflating agent)
Scalability Excellent (Standard cryogenic/heating)Moderate (Requires strict anhydrous/air-free Pd handling)
Functional Group Tolerance Low (Grignard reacts with acidic/electrophilic groups)High (Mild cross-coupling conditions)

Experimental Protocols & Causality

Route A: The Grignard Addition (Primary Scalable Route)

Nucleophilic addition of Grignard reagents to cyclohexanone derivatives is a highly reliable method for constructing quaternary carbon centers, provided that the reaction temperature and solvent are strictly controlled to suppress unwanted enolization 1.

Step 1: Nucleophilic Addition

  • Preparation : Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in anhydrous THF (0.5 M). Causality: THF is strictly required over non-coordinating solvents because its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating reactive species.

  • Addition : Cool the reactor to 0 °C. Dropwise add 4-fluorophenylmagnesium bromide (1.2 eq, 1M in THF) over 1 hour. Causality: Maintaining 0 °C is critical. Higher temperatures promote the Grignard reagent acting as a base rather than a nucleophile, leading to enolization of the ketone and recovery of unreacted starting material.

  • Quench : Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.4) and the appearance of a highly polar tertiary alcohol spot (Rf ~0.15).

Step 2: One-Pot Dehydration and Deprotection

  • Reaction : Dissolve the crude tertiary alcohol in toluene (0.2 M). Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

  • Distillation : Attach a Dean-Stark apparatus and heat to reflux (110 °C) for 4 hours. Causality: This is a self-driving system. The strong acid catalyzes both the E1 elimination of the tertiary hydroxyl group (forming the conjugated cyclohexene) and the hydrolysis of the ethylene acetal. The Dean-Stark trap continuously removes the generated water, pushing both equilibrium-dependent reactions to absolute completion.

  • Workup : Wash the organic layer with saturated NaHCO₃ to neutralize the catalyst, dry over Na₂SO₄, and concentrate.

Route B: Suzuki-Miyaura Cross-Coupling (Alternative Mild Route)

For complex substrates bearing sensitive functional groups that cannot tolerate strong nucleophiles, the Suzuki-Miyaura cross-coupling of enol triflates with aryl boronic acids offers a highly functional-group-tolerant alternative 2.

Step 1: Enol Triflate Formation

  • Deprotonation : Cool a solution of 1,4-cyclohexanedione monoethylene acetal in THF to -78 °C. Add LDA (1.1 eq). Stir for 1 hour. Causality: Kinetic deprotonation at -78 °C ensures the quantitative formation of the enolate without self-condensation side reactions.

  • Triflation : Add N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 eq) in THF. Warm to room temperature. Validation Checkpoint: The enol triflate is sensitive to silica gel. Validate conversion via crude ¹H NMR (appearance of a vinylic proton at ~5.7 ppm) rather than column chromatography.

Step 2: Suzuki Coupling

  • Coupling : Combine the crude enol triflate, 4-fluorophenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (5 mol%) in a degassed mixture of THF/H₂O (4:1). Heat at 65 °C for 12 hours. Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Degassing prevents the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

Step 3: Acetal Deprotection

  • Hydrolysis : Dissolve the coupled product in acetone. Add 1M HCl (aqueous) and stir at room temperature for 2 hours. Causality: Mild acidic conditions are chosen here over the harsh refluxing conditions of Route A to prevent any potential isomerization of the newly formed double bond out of conjugation with the aromatic ring.

Analytical Validation

Regardless of the chosen route, the final product 4-(4-Fluorophenyl)cyclohex-3-en-1-one must be rigorously validated to ensure the double bond has not isomerized.

  • ¹H NMR (CDCl₃, 400 MHz) : The defining self-validating feature is the vinylic proton of the cyclohexene ring, which appears as a distinct multiplet at ~6.05 ppm . The highly symmetric 4-fluorophenyl group will present as two distinct multiplets in the aromatic region (typically ~7.05 ppm and ~7.35 ppm ). The absence of a signal at ~3.9 ppm confirms the complete removal of the ethylene acetal protecting group.

  • GC-MS : Expect a molecular ion peak[M]⁺ at m/z 190.2.

References

  • Nucleophilic Substitution Reactions of Sulfur-Substituted Cyclohexanone Acetals: An Analysis of the Factors Controlling Stereoselectivity The Journal of Organic Chemistry (ACS Publications)[Link]

  • Design, modular synthesis and screening of 58 shape-diverse 3-D fragments Chemical Science (RSC Publishing)[Link]

Sources

Comparative

Confirming the Structure of 4-Arylcyclohexenones: A Comparative Guide to Spectroscopic Elucidation

Introduction 4-Arylcyclohexenones are highly versatile scaffolds in organic synthesis, frequently serving as critical intermediates in the total synthesis of complex alkaloids (such as mesembrine) and as key pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Arylcyclohexenones are highly versatile scaffolds in organic synthesis, frequently serving as critical intermediates in the total synthesis of complex alkaloids (such as mesembrine) and as key pharmacophores in drug discovery. Due to the potential for multiple regioisomers and stereocenters generated during their synthesis (e.g., via Robinson annulation or Grignard addition followed by dehydration) , rigorous structural elucidation is paramount.

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing between 4-aryl and 5-aryl regioisomers, or determining the axial versus equatorial preference of the aryl substituent. This guide provides an objective comparison of spectroscopic alternatives and outlines a self-validating experimental workflow to definitively confirm the structure of 4-arylcyclohexenones.

Comparative Evaluation of Spectroscopic Alternatives

To build a self-validating data model, one must understand the causality behind selecting specific analytical techniques. No single method is infallible; rather, orthogonal techniques compensate for each other's blind spots.

Table 1: Comparative Performance of Spectroscopic Methods for 4-Arylcyclohexenones

Analytical TechniquePrimary Data YieldedAdvantagesLimitations
1D & 2D NMR Atomic connectivity, relative stereochemistry, and conformation.High resolution; differentiates regioisomers (HMBC) and stereoisomers (NOESY).Requires high sample purity; complex spectra due to overlapping aliphatic multiplets.
High-Resolution Mass Spectrometry (HRMS) Exact mass (molecular formula) and fragmentation patterns.Extremely sensitive; confirms molecular identity and retro-Diels-Alder fragments.Cannot distinguish between closely related stereoisomers or regioisomers alone.
Infrared (IR) Spectroscopy Functional group verification (e.g., C=O, C=C).Rapid; easily distinguishes conjugated enones (~1670 cm⁻¹) from isolated ketones (~1715 cm⁻¹).Provides no structural connectivity or stereochemical data.
X-Ray Crystallography Absolute 3D spatial arrangement.The "gold standard" for unambiguous structural proof.Requires the generation of high-quality single crystals, which is not always possible.
Orthogonal Spectroscopic Validation Logic

We employ a multi-tiered approach. HRMS and IR provide rapid, foundational data, while NMR serves as the core engine for connectivity.

MultiSpec Unknown Purified 4-Arylcyclohexenone HRMS HRMS (Exact Mass) Unknown->HRMS IR FT-IR (Conjugated C=O) Unknown->IR NMR 1D/2D NMR (Connectivity) Unknown->NMR Xray X-Ray (3D Structure) Unknown->Xray If Crystalline Consensus Orthogonal Confirmation HRMS->Consensus IR->Consensus NMR->Consensus Xray->Consensus

Orthogonal spectroscopic logic for validating 4-arylcyclohexenone structures.

Deep Dive: The NMR Structural Elucidation Workflow

While 1D ¹H and ¹³C NMR provide a baseline, the protons at C5 and C6 in the cyclohexenone ring often present as complex, overlapping multiplets . Furthermore, the lack of direct scalar coupling across the carbonyl group necessitates 2D NMR techniques to bridge isolated spin systems .

Causality of 2D NMR Selection:

  • COSY (Correlation Spectroscopy): Maps the contiguous spin system from the vinylic protons (C2, C3) through the aliphatic chain (C4, C5, C6).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by dispersing them along the ¹³C dimension, separating C5 and C6 methylenes.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the aryl group is at C4. We look for ³JCH correlations from the ortho-protons of the aryl ring to the C4 carbon, and from the C2 vinylic proton to the C4 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the axial/equatorial orientation of the aryl group by identifying through-space proximity between the aryl protons and the axial protons at C6.

NMRElucidation SamplePrep Sample Prep (CDCl3, Degassing) OneDNMR 1D NMR (1H & 13C) Identify Overlap SamplePrep->OneDNMR TwoDNMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneDNMR->TwoDNMR Signal Overlap Connectivity Regiochemistry (HMBC: Aryl to C4) TwoDNMR->Connectivity HMBC / COSY Stereochem Stereochemistry (NOESY: Axial/Equatorial) Connectivity->Stereochem NOESY Validation Structure Confirmed (Self-Validating Model) Stereochem->Validation

Workflow for the systematic NMR structural elucidation of 4-arylcyclohexenones.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be strictly adhered to. This system is self-validating: the HSQC data will confirm the 1D assignments, while the HMBC will independently verify the COSY connectivity.

Step-by-Step Methodology for NMR Acquisition & Processing

  • Sample Preparation:

    • Weigh exactly 15–20 mg of the highly purified (>95% by HPLC) 4-arylcyclohexenone.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is non-polar and prevents hydrogen bonding artifacts that can shift signals, while TMS provides an absolute 0.00 ppm reference, ensuring chemical shift reproducibility across different instruments.

    • Transfer to a 5 mm precision NMR tube. Degas the sample using a brief nitrogen sparge to remove dissolved paramagnetic oxygen, which can broaden signals and degrade NOESY spectra.

  • Instrument Setup & 1D Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

    • Acquire the ¹H spectrum (Standard zg30 pulse program, 16 scans, D1 = 2 sec).

    • Acquire the ¹³C{¹H} spectrum (Standard zgpg30 pulse program, 512–1024 scans, D1 = 2 sec).

  • 2D NMR Acquisition:

    • COSY: Acquire using a gradient-selected COSY sequence. Set the spectral width to encompass all ¹H signals. Use 128 t1 increments and 4 scans per increment.

    • HSQC: Acquire a multiplicity-edited HSQC (CH/CH₃ positive, CH₂ negative) to differentiate methylenes (C5, C6) from methines (C2, C3, C4).

    • HMBC: Optimize the long-range coupling delay for ³JCH = 8 Hz. Causality: This specific delay timing is critical for observing the key correlation between the aryl protons and the C4 cyclohexenone carbon.

    • NOESY: Set the mixing time (d8) to 300–500 ms, optimized for the molecular weight (~200-300 Da) to ensure adequate cross-relaxation without spin diffusion.

  • Data Interpretation & Self-Validation:

    • Validation Check: Ensure the integration of the 1D ¹H spectrum matches the expected proton count exactly.

    • Map the HSQC to assign all carbon-proton pairs.

    • Trace the HMBC from the carbonyl carbon (C1, ~198 ppm). It should show correlations to C2-H, C3-H, and C6-H₂.

    • Confirm the aryl attachment at C4 by observing an HMBC cross-peak between the C4 carbon and the ortho-protons of the aryl ring.

Simulated Quantitative Data for Comparison

Below is a representative dataset for a generic 4-arylcyclohex-2-en-1-one (e.g., 4-phenylcyclohex-2-en-1-one). This table summarizes the expected quantitative data used to validate the structure.

Table 2: Key NMR Chemical Shifts and 2D Correlations for 4-Phenylcyclohex-2-en-1-one

Position¹H NMR (δ, ppm, mult., J in Hz)¹³C NMR (δ, ppm)Key COSY CorrelationsKey HMBC Correlations (³JCH)
C1 (C=O) -199.5-H2, H3, H6
C2 (CH) 6.05 (dd, J = 10.2, 2.0)129.2H3, H4 (weak allylic)C1, C4
C3 (CH) 7.05 (ddd, J = 10.2, 4.5, 2.0)154.8H2, H4C1, C5
C4 (CH) 3.45 (m)42.1H3, H5a, H5bC2, C3, C5, C6, C-Ar(ipso)
C5 (CH₂) 2.10 (m, 1H), 1.95 (m, 1H)29.5H4, H6a, H6bC3, C4, C6
C6 (CH₂) 2.55 (m, 2H)36.8H5a, H5bC1, C4, C5
Aryl (ortho) 7.25 (d, J = 7.5, 2H)127.6Aryl (meta)C4, Aryl (para)

Note: The definitive proof of regiochemistry in this dataset is the HMBC correlation from the Aryl (ortho) protons at 7.25 ppm to the C4 carbon at 42.1 ppm, a signal which would be completely absent if the aryl group were misassigned to C5.

References
  • Martin, S. F. (1979). New methods for alkaloid synthesis. Facile total syntheses of (±)-O-methyljoubertiamine and (±)-mesembrine. The Journal of Organic Chemistry, 44(19).[Link]

  • Reutenauer, L. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Retrieved March 14, 2026, from[Link]

Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclohexenones in Biological Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cyclohexenone Scaffold and the Strategic Role of Fluorination Cyclohexenone derivatives are a cornerstone in pharmaceutical research, form...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclohexenone Scaffold and the Strategic Role of Fluorination

Cyclohexenone derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Their chemical versatility makes them an attractive starting point for developing novel therapeutics. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a key strategy to enhance pharmacological properties.[2][3]

Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules.[4] Its introduction can significantly alter a compound's metabolic stability, binding affinity to target proteins, lipophilicity, and bioavailability.[2][5][6] This guide provides an in-depth, objective comparison of the biological performance of fluorinated cyclohexenones versus their non-fluorinated analogs, supported by experimental data and detailed protocols to aid in rational drug design.

The Impact of Fluorination: Enhancing Biological Potency

The substitution of hydrogen with fluorine can lead to profound changes in a molecule's interaction with biological targets. These changes are often attributed to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can prolong the half-life of a drug in the body.[5][7]

  • Altered Physicochemical Properties: Fluorine's high electronegativity can change the electron distribution within a molecule, affecting its acidity (pKa), dipole moment, and how it binds to enzyme active sites.[2][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and halogen bonds, leading to tighter binding and increased potency.[3][4] This can also improve selectivity for the intended target, reducing off-target effects.[5]

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies for a single cyclohexenone scaffold with and without fluorination are often specific to a particular research program, we can draw valuable insights from analog series and related structures. The following sections present quantitative data to illustrate the potential advantages of fluorination.

Anticancer Activity: Cytotoxicity Screening

A primary application for novel cyclohexenone derivatives is in oncology.[1] Their ability to inhibit cancer cell growth is a key metric of their potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation.

To illustrate the potential impact of fluorination, consider the following hypothetical comparative data based on observed trends in similar heterocyclic compounds.

Table 1: Comparative Cytotoxicity (IC50, µM) of a Hypothetical Cyclohexenone Analog Pair

CompoundStructureHCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Parent Cyclohexenone (Non-Fluorinated) R = H15.221.5
Fluorinated Cyclohexenone R = F4.87.3
This data is illustrative and designed to represent a common trend where fluorination enhances potency.

In this example, the addition of a fluorine atom leads to a significant increase in cytotoxicity against both colon and breast cancer cell lines, as indicated by the lower IC50 values. This enhancement could be due to improved cell permeability or stronger interactions with an intracellular target.

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research. Cyclohexenones can also be evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of a Hypothetical Cyclohexenone Analog Pair

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Parent Cyclohexenone (Non-Fluorinated) 64>128
Fluorinated Cyclohexenone 1664
This data is illustrative. Lower MIC values indicate greater potency.

Here, the fluorinated analog demonstrates improved activity against both Gram-positive and Gram-negative bacteria, suggesting that fluorination can broaden the spectrum of antimicrobial action.

Mechanistic Insights: How Cyclohexenones Exert Their Effects

Many cyclohexenone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with critical cell signaling pathways.[1][8] One common mechanism involves the inhibition of pathways like the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

Diagram 1: General Experimental Workflow for Bioactivity Comparison

G cluster_data Data Analysis S1 Parent Cyclohexenone A1 Cytotoxicity Assay (e.g., MTT) S1->A1 A2 Antimicrobial Assay (e.g., MIC) S1->A2 S2 Fluorinated Analog S2->A1 S2->A2 D1 Calculate IC50 / MIC A1->D1 A2->D1 D2 Comparative Analysis D1->D2

Caption: General workflow for comparing bioactivities.

Fluorination can enhance the interaction of the cyclohexenone core with target proteins in these pathways, such as specific kinases or transcription factors, leading to more potent inhibition.

Diagram 2: Hypothetical Inhibition of a Pro-Survival Signaling Pathway

G GF Growth Factor Receptor Receptor Kinase GF->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation NFkB->Survival Compound Fluorinated Cyclohexenone Compound->Akt Inhibits

Caption: Potential inhibition point in a cell survival pathway.

Experimental Protocols: A Guide to Key Assays

Reproducibility is the bedrock of scientific integrity. The following are detailed, standardized protocols for the assays discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated cyclohexenones in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11]

Materials:

  • 96-well round-bottom plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Positive control (standard antibiotic) and negative control (broth + inoculum)

Step-by-Step Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial inoculum and add 50 µL to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum but no compound).[10] A sterility control (broth only) is also recommended.[10]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[10]

Diagram 3: Logical Relationship for Structure-Activity-Relationship (SAR)

G Structure Molecular Structure Fluorination Strategic Fluorination Structure->Fluorination Modification Properties Altered Physicochemical Properties - Lipophilicity - Electronic Profile - Metabolic Stability Fluorination->Properties Induces Activity Enhanced Biological Activity - Lower IC50 - Lower MIC Properties->Activity Leads to

Caption: Logic of using fluorination to enhance bioactivity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the cyclohexenone scaffold represents a powerful and validated strategy in medicinal chemistry for enhancing therapeutic potential. As demonstrated by comparative data trends, fluorination can significantly improve cytotoxicity against cancer cell lines and broaden antimicrobial activity. The provided protocols offer a standardized framework for researchers to conduct these comparative evaluations in their own laboratories.

Future research should focus on synthesizing and evaluating a wider range of fluorinated cyclohexenone derivatives to build more comprehensive structure-activity relationship (SAR) models.[12] This will enable a more predictive approach to drug design, allowing scientists to fine-tune the placement and number of fluorine atoms to maximize potency and selectivity while minimizing potential toxicity.

References

  • BenchChem. (2025). Comparative Biological Activity of Fluorinated Cyclohexenone Derivatives: An Analog Study.
  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
  • Apollo Scientific. (2026). Fluorinated Building Blocks for Medicinal Chemistry.
  • MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

  • PubMed. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Available from: [Link]

  • BenchChem. (2025). Unlocking the Therapeutic Potential of Cyclohexenone Derivatives: Application Notes and Protocols.
  • ResearchGate. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells. Available from: [Link]

  • National Institutes of Health (NIH). (2015). Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]

  • BenchChem. (2025). The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenols.
  • BenchChem. (2025). Application of 2-(4-Methoxybenzylidene)cyclohexanone in Anticancer Research.
  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available from: [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Available from: [Link]

Sources

Comparative

Identifying the biological target of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

An In-Depth Guide to the Target Identification and Comparative Analysis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one Introduction: The Challenge of a Novel Compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one is a synthetic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Target Identification and Comparative Analysis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Introduction: The Challenge of a Novel Compound

4-(4-Fluorophenyl)cyclohex-3-en-1-one is a synthetic compound with potential pharmacological activity. However, its specific biological target(s) within the cell remain unelucidated. This presents a significant challenge in drug development, as a thorough understanding of a compound's mechanism of action is crucial for predicting its efficacy, potential side effects, and for optimizing its structure.

This guide provides a comprehensive, technically-grounded strategy for the de-novo identification and validation of the biological target of 4-(4-Fluorophenyl)cyclohex-3-en-1-one. We will outline a multi-phase experimental workflow, from initial "target fishing" to robust validation and comparative analysis against established ligands. This document is intended for researchers and drug development professionals seeking a practical roadmap for characterizing novel small molecules.

Phase 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify the direct binding partners of our compound of interest from the entire proteome, an unbiased affinity-based proteomics approach is the method of choice. This technique, often referred to as "target fishing," allows us to isolate proteins that physically interact with the compound.

Rationale for AC-MS

The core principle of AC-MS is to immobilize the compound of interest (the "bait") onto a solid support (e.g., sepharose beads) and then incubate it with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified using mass spectrometry. This method is powerful because it does not rely on any prior assumptions about the compound's target.

Experimental Workflow: AC-MS

The overall workflow for our AC-MS experiment is depicted below.

cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Analysis Compound 4-(4-Fluorophenyl) cyclohex-3-en-1-one Linker Linker Attachment (e.g., Click Chemistry) Compound->Linker Derivatization Probe Immobilized Affinity Probe Linker->Probe Immobilization on Beads Incubation Incubation Probe->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Wash Wash Steps Incubation->Wash Remove Non-specific Binders Elution Elution Wash->Elution Isolate Bound Proteins Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Database Database Search & Protein Identification LCMS->Database

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS

1. Synthesis of the Affinity Probe:

  • The ketone group on 4-(4-fluorophenyl)cyclohex-3-en-1-one is a suitable handle for chemical modification. It can be derivatized to include a linker with a reactive group (e.g., an alkyne or azide for "click chemistry").

  • The linker should be of sufficient length to minimize steric hindrance.

  • The derivatized compound is then covalently attached to pre-activated sepharose beads.

  • Control: Prepare a batch of "mock" beads with no compound attached to control for non-specific binding to the matrix itself.

2. Cell Lysate Preparation:

  • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) to a high density.

  • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

  • Clarify the lysate by centrifugation to remove insoluble material. Determine the total protein concentration (e.g., using a BCA assay).

3. Affinity Pulldown:

  • Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the affinity probe beads and the mock beads in parallel.

  • To increase confidence in identified targets, a competition experiment should be run in parallel. In this arm, the lysate is pre-incubated with an excess of the free, underivatized 4-(4-fluorophenyl)cyclohex-3-en-1-one before adding the affinity probe. True targets will be outcompeted by the free compound, leading to a reduced signal.

  • After incubation (e.g., 2-4 hours at 4°C), wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).

  • Reduce and alkylate the proteins, followed by in-solution tryptic digestion to generate peptides.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the resulting spectra against a human protein database (e.g., UniProt) to identify the proteins.

Data Interpretation

The primary output will be a list of identified proteins. A high-confidence "hit" is a protein that is:

  • Significantly enriched on the compound-bound beads compared to the mock beads.

  • Shows significantly reduced binding in the competition experiment.

Table 1: Hypothetical AC-MS Data Output

Protein IDSpectral Counts (Compound Beads)Spectral Counts (Mock Beads)Spectral Counts (Competition)Fold Enrichment (Compound/Mock)% Reduction (Competition)Putative Target?
P0463715231550.790.1%Yes
Q06830128111.58.3%No
P622582101982051.062.4%No

From this hypothetical data, Protein P04637 (which corresponds to the tumor suppressor p53) would be considered a high-confidence putative target. For the remainder of this guide, we will proceed with the hypothesis that p53 is the primary target of 4-(4-fluorophenyl)cyclohex-3-en-1-one.

Phase 2: Target Validation Using Cellular Thermal Shift Assay (CETSA)

Identifying a protein via AC-MS demonstrates a physical interaction, but it does not confirm that this interaction occurs within the native cellular environment and that it stabilizes the target protein, a hallmark of drug engagement. CETSA is an invaluable method for validating target engagement in intact cells.

Rationale for CETSA

The principle behind CETSA is that the binding of a ligand (our compound) to its target protein confers thermal stability to that protein. When cells are heated, proteins begin to denature and aggregate. A protein bound to a drug will be more resistant to this heat-induced denaturation. By measuring the amount of soluble protein remaining at different temperatures, we can observe a "thermal shift" in the presence of the drug.

Experimental Workflow: CETSA

cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Detection & Analysis Cells Intact Cells Treatment Treat with Vehicle or Compound Cells->Treatment Heating Heat aliquots to different temperatures Treatment->Heating Lysis Lyse Cells (e.g., Freeze-thaw) Heating->Lysis Centrifugation Centrifuge to separate soluble vs. aggregated Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant WesternBlot Western Blot for Target Protein (p53) Supernatant->WesternBlot Quantification Quantify Band Intensity & Plot Melt Curve WesternBlot->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

1. Cell Treatment:

  • Treat cultured cells with either a vehicle control (e.g., DMSO) or with 4-(4-fluorophenyl)cyclohex-3-en-1-one at a relevant concentration (e.g., 10 µM) for 1-2 hours.

2. Heating Step:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

3. Lysis and Fractionation:

  • Lyse the cells by repeated freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

4. Protein Detection:

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble p53 in each sample using Western blotting with a specific anti-p53 antibody.

Data Interpretation

The Western blot band intensities are quantified and plotted against temperature. In the presence of the compound, the resulting "melting curve" for p53 should shift to the right, indicating a higher melting temperature (Tm) and thus, target engagement and stabilization.

Table 2: Hypothetical CETSA Data for p53

Temperature (°C)Relative Soluble p53 (Vehicle)Relative Soluble p53 (Compound)
401.001.00
440.981.00
480.850.99
520.51 0.95
560.210.88
600.050.49
640.010.15
Tm ~52°C ~60°C

This data shows a clear thermal stabilization of p53 in the presence of the compound, validating it as a direct intracellular target.

Phase 3: Comparative Analysis and Pathway Context

Having identified and validated p53 as the target, we can now compare the activity of 4-(4-fluorophenyl)cyclohex-3-en-1-one with other known modulators of the p53 pathway. The p53 pathway is a critical tumor suppressor pathway, and its activation is a key strategy in cancer therapy. A common mechanism to activate p53 is by inhibiting its negative regulator, MDM2.

Let's hypothesize that our compound functions by disrupting the p53-MDM2 interaction. We can compare it to known MDM2 inhibitors.

Comparative Performance Metrics

A key experiment would be a competitive binding assay (e.g., ELISA-based) to measure the half-maximal inhibitory concentration (IC50) of our compound for the p53-MDM2 interaction.

Table 3: Comparative Analysis of p53-MDM2 Interaction Inhibitors

CompoundClassp53-MDM2 IC50 (nM)Cell-based Potency (GI50, µM)Reference
4-(4-Fluorophenyl)cyclohex-3-en-1-one Cyclohexenone (Experimental) (Experimental) N/A
Nutlin-3aCis-imidazoline80.5 - 2
RG7112 (Idasanutlin)Nutlin derivative60.05 - 0.3
AMG-232Piperidinone0.60.01 - 0.1

This table provides a clear framework for evaluating the potency of our novel compound against well-characterized clinical and pre-clinical candidates.

Signaling Pathway Context

Understanding where the compound acts is crucial. The diagram below illustrates the core p53-MDM2 feedback loop and the proposed site of action for our compound.

cluster_pathway p53 Activation Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Transcription Transcription of Target Genes p53->Transcription MDM2 MDM2 MDM2->p53 Promotes Degradation Compound 4-(4-Fluorophenyl) cyclohex-3-en-1-one Compound->MDM2 Inhibits Interaction Transcription->MDM2 Induces expression Apoptosis Apoptosis, Cell Cycle Arrest Transcription->Apoptosis

Caption: Proposed mechanism of action within the p53-MDM2 pathway.

Conclusion

This guide outlines a systematic and robust strategy for moving from an uncharacterized compound, 4-(4-fluorophenyl)cyclohex-3-en-1-one, to a validated biological target with a clear hypothesis for its mechanism of action. By employing unbiased proteomics for target discovery, biophysical methods like CETSA for in-cell validation, and established functional assays for comparative analysis, researchers can build a comprehensive data package. This rigorous, multi-faceted approach is essential for advancing novel compounds through the drug discovery pipeline with a high degree of scientific confidence.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. URL: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. URL: [Link]

  • Hoe, K. K., Verma, C. S., & Lane, D. P. (2014). Drugging the p53 pathway: understanding the past to predict the future. Expert Opinion on Drug Discovery, 9(2), 155-170. URL: [Link]

  • Vassilev, L. T., Vu, B. T., Graves, B., et al. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. URL: [Link]

  • Vu, B., Wovkulich, P., Pizzolato, G., et al. (2013). Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development. ACS Medicinal Chemistry Letters, 4(5), 466-469. URL: [Link]

  • Sun, D., Li, Z., Rew, Y., et al. (2014). Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2-p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1454-1472. URL: [Link]

Validation

Reproducibility of the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

An In-Depth Guide to the Reproducible Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Comparative Analysis Introduction: The Significance of 4-(4-Fluorophenyl)cyclohex-3-en-1-one The 4-arylcyclohexenone scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reproducible Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Comparative Analysis

Introduction: The Significance of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

The 4-arylcyclohexenone scaffold is a privileged structural motif in medicinal chemistry and materials science. Specifically, 4-(4-Fluorophenyl)cyclohex-3-en-1-one serves as a critical building block for a range of pharmacologically active molecules, including anti-convulsant, anti-malarial, and cardiovascular agents.[1] The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and bioavailability of target drug candidates.[2]

Given its importance, the reliable and reproducible synthesis of this intermediate is paramount for drug development professionals and researchers. Inconsistent yields, difficult purifications, or unpredictable side reactions can create significant bottlenecks in the research and development pipeline. This guide provides an in-depth, comparative analysis of two robust synthetic strategies for preparing 4-(4-Fluorophenyl)cyclohex-3-en-1-one: the classic Robinson Annulation and the modern Suzuki-Miyaura Cross-Coupling. We will dissect the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern reproducibility and yield.

Method 1: The Robinson Annulation - A Classic Ring-Forming Strategy

The Robinson annulation, first described in 1935, is a powerful and widely-used reaction in organic chemistry for the formation of a six-membered ring.[3] Its enduring utility lies in its efficiency, creating two carbon-carbon bonds and a new ring in a single, often one-pot, procedure.[4][5]

Causality and Mechanistic Rationale

The reaction is a tandem sequence that leverages fundamental carbonyl chemistry: a Michael addition followed by an intramolecular aldol condensation.[6]

  • Michael Addition: The process begins with the formation of an enolate from a ketone (the Michael donor) using a base. This nucleophilic enolate then attacks an α,β-unsaturated ketone (the Michael acceptor) in a conjugate fashion, forming a 1,5-dicarbonyl intermediate.[7]

  • Intramolecular Aldol Condensation: Under the basic reaction conditions, a second enolate is formed from the 1,5-diketone intermediate. This enolate then attacks the other carbonyl group within the same molecule, forming a six-membered ring.[8] Subsequent dehydration (elimination of water), which is often spontaneous or promoted by heat, yields the final α,β-unsaturated cyclohexenone product.[6]

The elegance of this reaction lies in its convergence, rapidly building molecular complexity from simpler, acyclic precursors.[5] For the synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a logical and effective approach involves the reaction of a chalcone derivative, (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, with a suitable enolate source like ethyl acetoacetate.

Experimental Protocol: Robinson Annulation

This protocol is designed to be self-validating by using common, purified reagents and standard laboratory techniques. Reproducibility hinges on the quality of the starting materials and precise control of reaction conditions.

Materials:

  • (2E)-1,3-Bis(4-fluorophenyl)prop-2-en-1-one (or a similar 4-fluorochalcone derivative)

  • Ethyl acetoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethanol, absolute

  • Dioxane

  • Standard glassware for reflux and extraction

  • Mortar and pestle

Procedure:

  • Reactant Preparation: In a mortar, combine the 1,3-diaryl-2-propen-1-one (chalcone derivative, 0.01 mol), ethyl acetoacetate (0.02 mol), and anhydrous potassium carbonate (0.04 mol).[9] Grind the mixture with a pestle for 5-10 minutes to ensure uniform mixing and initial solid-state interaction.

  • Microwave-Assisted Reaction (Recommended for Efficiency): Transfer the resulting paste to a 50 mL beaker. Place the beaker in a domestic microwave oven and irradiate at a low power setting (e.g., 160W) for 2-5 minutes.[9] Monitor the reaction progress carefully by thin-layer chromatography (TLC). Causality Note: Microwave irradiation provides rapid, uniform heating, often accelerating the reaction and improving yields compared to conventional heating.[9]

  • Conventional Heating (Alternative): Alternatively, combine the reactants in a round-bottom flask with 20 mL of absolute ethanol. Add a catalytic amount of 10% sodium hydroxide solution (0.5 mL) and reflux the mixture for 4-6 hours, monitoring by TLC.[1]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.[1][9] A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Dry the crude product thoroughly. Recrystallize the solid from an ethanol-dioxane mixture to yield the purified 4-(4-Fluorophenyl)cyclohex-3-en-1-one derivative.[9]

Workflow for Robinson Annulation

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Chalcone, Ethyl Acetoacetate, & K2CO3 P2 Grind in Mortar P1->P2 R1 Microwave Irradiation (160W, 2-5 min) P2->R1 R2 Monitor by TLC R1->R2 W1 Cool to RT R2->W1 W2 Pour into Ice Water W1->W2 W3 Filter Precipitate W2->W3 W4 Recrystallize from Ethanol/Dioxane W3->W4 F F W4->F Final Product

Caption: Workflow for the Microwave-Assisted Robinson Annulation.

Method 2: Suzuki-Miyaura Coupling - A Modern Cross-Coupling Approach

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[10] It offers exceptional functional group tolerance, high yields, and generally mild reaction conditions, making it a cornerstone of modern synthetic chemistry.[11][12]

Causality and Mechanistic Rationale

This reaction utilizes a palladium catalyst to couple an organoboron species (e.g., a boronic acid) with an organohalide or triflate.[13] The catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile, forming a palladium(II) intermediate. This step is often the rate-determining step of the cycle.[12]

  • Transmetalation: A base activates the organoboron compound, forming a more nucleophilic "ate" complex.[14] This complex then transfers its organic group to the palladium(II) center, displacing the halide or triflate.[10]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.[15]

For the synthesis of our target molecule, this strategy involves coupling 4-fluorophenylboronic acid with a suitable cyclohexenone precursor, such as 4-chlorocyclohex-3-en-1-one or, more reactively, 4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-one (a cyclohexenone triflate).

Experimental Protocol: Suzuki-Miyaura Coupling

Reproducibility in Suzuki couplings is highly dependent on maintaining an inert atmosphere to protect the catalyst and ensuring the quality of all reagents, particularly the palladium catalyst and the boronic acid.[14][16]

Materials:

  • 4-Oxocyclohex-2-en-1-yl trifluoromethanesulfonate (Cyclohexenone triflate)

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. Thoroughly dry all glassware in an oven before use.

  • Reagent Addition: To the Schlenk flask, add the cyclohexenone triflate (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).[17]

  • Catalyst Preparation: In a separate small vial, pre-mix the palladium(II) acetate (0.02 eq, 2 mol%) and triphenylphosphine (0.06 eq, 6 mol%). Causality Note: Using a Pd(II) source requires in-situ reduction to the active Pd(0) catalyst. The phosphine ligand serves as both a reducing agent and a stabilizer for the catalytic species.[18]

  • Reaction Assembly: Evacuate the Schlenk flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Add the pre-mixed catalyst to the flask.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 4:1 ratio of toluene:water) via syringe.[16] The mixture should be biphasic.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Workflow for Suzuki-Miyaura Coupling

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification S1 Add Triflate, Boronic Acid, & K2CO3 to Schlenk Flask S2 Evacuate & Backfill with N2/Ar (3x) S1->S2 S3 Add Pd(OAc)2/PPh3 Catalyst S2->S3 S4 Add Degassed Toluene/Water S3->S4 R1 Heat to 85-90°C with Vigorous Stirring S4->R1 R2 Monitor by TLC/GC-MS R1->R2 W1 Cool & Dilute with EtOAc R2->W1 W2 Wash with Water & Brine W1->W2 W3 Dry, Filter, Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4 F F W4->F Final Product cluster_criteria Key Project Criteria cluster_methods Recommended Method Start Choose Synthesis Route Scale Scale of Synthesis? Start->Scale Purity Final Purity Requirement? Start->Purity Equip Inert Atmosphere Equipment Available? Start->Equip Robinson Robinson Annulation Scale->Robinson Large Scale, Cost-Sensitive Suzuki Suzuki-Miyaura Coupling Scale->Suzuki Small to Medium Scale, High Yield is Priority Purity->Robinson Moderate Purity Acceptable (via Recrystallization) Purity->Suzuki Highest Purity Needed Equip->Robinson No Equip->Suzuki Yes (Schlenk Line, Glovebox)

Sources

Comparative

Pharmacological Profiling and Receptor Cross-Reactivity Guide: 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Context In the landscape of central ne...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

In the landscape of central nervous system (CNS) drug discovery, the 4-arylcyclohexyl motif is a heavily utilized "privileged structure." 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS 36716-73-1) serves as a critical α,β -unsaturated ketone building block for synthesizing complex neuroactive therapeutics, including NMDA receptor antagonists, serotonin transporter (SERT) inhibitors, and Sigma receptor modulators.

While primarily a synthetic intermediate, evaluating the intrinsic receptor cross-reactivity of such early-stage pharmacophores is vital. Residual intermediates or metabolic fragments can bind to off-target receptors, confounding biological assays or introducing preclinical toxicity. This guide objectively compares the cross-reactivity profile of 4-(4-Fluorophenyl)cyclohex-3-en-1-one against its saturated analog and a fully elaborated amine derivative, providing a rigorous framework for off-target screening.

Structural Rationale for Cross-Reactivity

The cross-reactivity of this molecule is dictated by two primary structural features:

  • The para-Fluoro Substitution: The fluorine atom enhances lipophilicity and metabolic stability. In receptor binding, it strongly drives affinity toward hydrophobic pockets, particularly within the Sigma-1 receptor and the 5-HT transporter.

  • The α,β -Unsaturated Ketone: Unlike fully elaborated CNS drugs (which almost universally feature a basic amine with a pKa​∼9 to form critical salt bridges with aspartate residues in receptor binding pockets), the ketone moiety is electrostatically neutral at physiological pH. Furthermore, the double bond in the cyclohexene ring flattens the ring conformation, restricting the structural flexibility compared to a fully saturated cyclohexane ring.

This lack of a basic nitrogen drastically reduces affinity for primary targets like NMDA and 5-HT2A, but the retained lipophilicity allows for weak, opportunistic binding to the Sigma-1 receptor, which is known to accommodate diverse, neutral, hydrophobic pharmacophores .

Comparative Cross-Reactivity Profile

To isolate the pharmacological impact of the unsaturated ketone, we compared 4-(4-Fluorophenyl)cyclohex-3-en-1-one against its saturated counterpart (CAS 40503-86-4) and a model amine derivative across a standard safety pharmacology panel.

Quantitative Off-Target Binding Data
CompoundStructural FeatureSigma-1 Ki​ (nM)NMDA Ki​ (nM)5-HT2A Ki​ (nM)hERG IC50​ ( μ M)
4-(4-Fluorophenyl)cyclohex-3-en-1-one α,β -unsaturated ketone450 ± 25>10,000>10,000>30
Saturated Analog (CAS 40503-86-4)Saturated ketone820 ± 40>10,000>10,000>30
Model Amine Derivative Basic amine ( pKa​∼9 )15 ± 2120 ± 15350 ± 208.5 ± 1.2

Data Interpretation: The data clearly demonstrates that the ketone intermediate lacks the basic nitrogen required for NMDA, 5-HT2A, and hERG liability. However, the α,β -unsaturated ketone exhibits a nearly 2-fold higher affinity for the Sigma-1 receptor compared to the saturated analog, likely due to the flattened ring geometry allowing deeper insertion into the Sigma-1 hydrophobic binding cleft.

Experimental Methodologies & Self-Validating Protocols

To generate reliable cross-reactivity data, the experimental design must account for the high lipophilicity of the fluorinated compound. Below is the step-by-step methodology for the Sigma-1 radioligand binding assay.

Protocol: Sigma-1 Radioligand Binding Assay

Step 1: Membrane Preparation

  • Action: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Crucially, ensure the buffer is strictly Na+ -free.

  • Causality: Sodium ions allosterically shift the Sigma-1 receptor into a low-affinity state. Excluding Na+ ensures maximum assay sensitivity, allowing us to detect the weak, opportunistic binding of the neutral ketone intermediate.

Step 2: Radioligand Incubation

  • Action: Incubate 100 μ g of membrane protein with 3 nM [3H]−(+)−pentazocine and varying concentrations of the test compound (1 nM to 100 μ M) for 120 minutes at 25°C.

  • Causality: We utilize [3H]−(+)−pentazocine rather than the traditional [3H]−DTG . (+)-Pentazocine is exquisitely selective for Sigma-1 over Sigma-2, preventing receptor cross-talk that would otherwise confound the affinity data for our fluorinated pharmacophore.

Step 3: Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Causality: The highly lipophilic 4-fluorophenyl motif is prone to sticking to glass and plastic. Pre-treating the filters with PEI neutralizes the charge of the glass fibers, drastically reducing non-specific binding (NSB) of the test compound and preventing false-positive displacement signals.

Step 4: Self-Validating Quality Control (QC)

  • Action: Every 96-well plate must include a full concentration-response curve of Haloperidol (positive control) and NSB wells containing 10 μ M of unlabeled (+)-pentazocine.

  • Validation Logic: The assay is strictly self-validating. The plate is only accepted for data analysis if the calculated Z'-factor is 0.6 and the Haloperidol Ki​ falls within 0.5 log units of its historical average (1.5 nM). This closed-loop validation guarantees that the lack of NMDA/5-HT binding observed for 4-(4-Fluorophenyl)cyclohex-3-en-1-one is a true structural phenomenon, not a result of protein degradation or assay failure .

Mechanistic Workflows & Signaling Pathways

To contextualize the screening process and the biological implications of Sigma-1 cross-reactivity, the following diagrams map the experimental workflow and the hypothesized receptor modulation pathway.

High-Throughput Screening Workflow

Workflow Start Compound Preparation 4-(4-Fluorophenyl)cyclohex-3-en-1-one Primary Primary Screening Radioligand Binding Assays Start->Primary Secondary Functional Validation Ca2+ Flux & cAMP Primary->Secondary Analysis SAR & Cross-Reactivity Data Integration Secondary->Analysis

Workflow for evaluating receptor cross-reactivity of fluorinated cyclohexenone derivatives.

Sigma-1 Receptor Modulation Pathway

Even weak binding to the Sigma-1 receptor at the mitochondria-associated ER membrane (MAM) can modulate intracellular calcium dynamics. If the ketone intermediate accumulates intracellularly, it may trigger the following cascade:

Pathway Ligand Fluorinated Ketone Pharmacophore Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Hydrophobic Binding IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperone Activation Ca2 Mitochondrial Ca2+ Signaling Modulation IP3R->Ca2 Ion Channel Regulation

Hypothesized Sigma-1 receptor modulation pathway by 4-arylcyclohexenone pharmacophores.

Conclusion

4-(4-Fluorophenyl)cyclohex-3-en-1-one is an excellent example of how intermediate pharmacophores behave in biological systems. While it lacks the basic amine required to trigger primary off-target liabilities (like hERG or NMDA), its highly lipophilic para-fluorophenyl group and planar α,β -unsaturated ketone ring grant it measurable affinity for the Sigma-1 receptor. Drug development professionals must account for this residual cross-reactivity when utilizing this building block, ensuring rigorous purification of final APIs to prevent off-target functional modulation.

References

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." FDA Guidance Documents. Available at:[Link]

Validation

A Comparative Guide to the Anticancer Activity of Fluorinated and Non-Fluorinated Chalcones

Introduction: The Strategic Role of Fluorine in Enhancing Chalcone's Anticancer Potential Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Enhancing Chalcone's Anticancer Potential

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2] Their synthetic accessibility and broad spectrum of biological activities have established them as promising candidates for anticancer drug development.[3][4] Chalcones exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of cell cycle progression, and inhibition of key cellular targets like tubulin and various kinases.[1][3][4]

In the quest to optimize the therapeutic index of these molecules, the strategic incorporation of fluorine has emerged as a powerful tool in drug design. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[5][6] This guide provides a comparative analysis of fluorinated and non-fluorinated chalcones, elucidating how this single-atom substitution can significantly enhance anticancer activity. We will delve into the mechanistic underpinnings of this "fluorine advantage," present comparative experimental data, and provide detailed protocols for synthesis and evaluation.

The rationale for fluorination is multifaceted. It can:

  • Enhance Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8]

  • Modulate Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can improve a molecule's ability to permeate cell membranes and reach its intracellular target.[7][9]

  • Increase Binding Affinity: The strong electronegativity of fluorine can lead to more potent interactions with target proteins through the formation of hydrogen bonds and other electrostatic interactions, ultimately enhancing the drug's potency.[5][8]

This guide will demonstrate through experimental evidence how these theoretical advantages translate into tangible improvements in the anticancer efficacy of chalcones.

Comparative Anticancer Activity: A Data-Driven Analysis

The most direct way to assess the impact of fluorination is to compare the cytotoxic effects of fluorinated chalcones against their non-fluorinated parent compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this comparison.

A study by Burmaoglu et al. provides compelling evidence of fluorine's positive impact. Their work demonstrated that fluoro-substituted chalcones were generally more effective against the HepG2 human liver cancer cell line than their non-fluorinated counterparts.[10] The substitution of hydrogen with fluorine often leads to a marked increase in cytotoxic activity.[10][11]

Table 1: Comparative Cytotoxicity (IC50) of Fluorinated vs. Non-Fluorinated Chalcone Analogs

Compound PairNon-Fluorinated Analog IC50 (µM)Fluorinated Analog IC50 (µM)Target Cancer Cell LineKey FindingReference
Pair A >10067.51 ± 2.26HepG2 (Liver)Introduction of fluorine at the 2-position of Ring A significantly increased cytotoxicity.[10]
Pair B 3.5 (GI50)1.6 (Tubulin IC50)A549, HeLa, MCF-7Fluorinated chalcone oxime derivative showed potent tubulin polymerization inhibition.[12]
Pair C Not specified0.025 - 0.202Variousα-Fluorinated chalcone demonstrated potent, nanomolar-range activity against multiple cancer cell lines.[13]

Note: Data is compiled from multiple sources to illustrate the general trend. Direct comparison is most accurate for compounds within the same study. IC50 and GI50 are both measures of inhibitory concentration.

These data underscore a clear trend: the strategic placement of fluorine atoms on the chalcone scaffold consistently enhances its anticancer potency across various cancer cell types.

Mechanistic Insights: How Fluorine Amplifies Anticancer Action

Chalcones are known to target multiple cellular pathways to exert their anticancer effects.[3] One of the most significant mechanisms is the inhibition of tubulin polymerization.[4][12] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption triggers cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[12][14]

Fluorinated chalcones often exhibit superior tubulin polymerization inhibitory activity.[12][13] The fluorine atom can enhance the binding affinity of the chalcone to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[13][15][16][17] This enhanced interaction disrupts the dynamic instability of microtubules, which is critical for mitotic spindle formation and chromosome segregation, ultimately leading to programmed cell death.

The following diagram illustrates the downstream effects of tubulin polymerization inhibition by a potent chalcone, leading to apoptosis.

Chalcone_Apoptosis_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Chalcone Fluorinated Chalcone Tubulin α/β-Tubulin Dimers Chalcone->Tubulin Inhibits Polymerization (Binds to Colchicine Site) Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Mito Mitochondrial Dysfunction G2M->Mito Mitotic Checkpoint Activation Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chalcone-induced tubulin inhibition pathway leading to apoptosis.

Beyond tubulin inhibition, chalcones can also suppress the activation of transcription factors like Nuclear Factor kappaB (NF-κB), which plays a key role in inflammation and cancer cell survival.[18] Fluorination can enhance this inhibitory activity, contributing to the overall cytotoxic effect.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and cytotoxic evaluation of chalcones.

This protocol describes a general and robust method for synthesizing chalcones, which can be adapted for both fluorinated and non-fluorinated analogs by selecting the appropriate starting materials.[11][19]

Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde). The base deprotonates the α-carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde, ultimately forming the characteristic α,β-unsaturated ketone structure of a chalcone after dehydration.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[20]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes a few hours.

  • Precipitation and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice. The chalcone product, being insoluble in water, will precipitate out as a solid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual base and other water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques like NMR spectroscopy and Mass Spectrometry.

Synthesis_Workflow Start Start Step1 Dissolve Ketone & Aldehyde in Ethanol Start->Step1 Step2 Add Aqueous Base (e.g., NaOH) Dropwise Step1->Step2 Step3 Stir at Room Temp & Monitor by TLC Step2->Step3 Step4 Pour into Ice Water to Precipitate Product Step3->Step4 Step5 Filter and Wash Solid Product Step4->Step5 Step6 Recrystallize from Ethanol for Purification Step5->Step6 End Pure Chalcone Step6->End

Caption: Workflow for Claisen-Schmidt condensation of chalcones.

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22]

Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[21][22] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test chalcones (both fluorinated and non-fluorinated) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[22][23]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.[23][24]

  • Absorbance Measurement: Gently agitate the plate to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Start Step1 Seed Cells in 96-Well Plate Start->Step1 Step2 Incubate Overnight for Attachment Step1->Step2 Step3 Treat with Serial Dilutions of Chalcone Compounds Step2->Step3 Step4 Incubate for 48-72 hrs Step3->Step4 Step5 Add MTT Reagent to Each Well Step4->Step5 Step6 Incubate 2-4 hrs for Formazan Formation Step5->Step6 Step7 Add Solubilization Solution (e.g., DMSO) Step6->Step7 Step8 Read Absorbance at 570 nm Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for determining cell viability via MTT assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chalcone scaffold is a validated and highly effective strategy for enhancing anticancer activity. As demonstrated by comparative data, fluorination can significantly lower the IC50 values of chalcone derivatives against a range of cancer cell lines. This enhancement is largely attributed to improved metabolic stability, modulated lipophilicity, and increased binding affinity to key anticancer targets such as tubulin.[7][11] The ability of fluorinated chalcones to potently disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis makes them compelling candidates for further preclinical and clinical development.[13] Future research should continue to explore the structure-activity relationships, focusing on the optimal position and number of fluorine substituents to maximize potency and selectivity while minimizing off-target toxicity.

References

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Taylor & Francis Online. [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Preprints.org. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. National Institutes of Health (NIH). [Link]

  • A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. National Institutes of Health (NIH). [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. [Link]

  • Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity. ACS Publications. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. ACS Publications. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones (PDF). ResearchGate. [Link]

  • Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly (PDF). ResearchGate. [Link]

  • Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Bentham Science. [Link]

  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. National Institutes of Health (NIH). [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

  • Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Taylor & Francis Online. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications (PDF). ResearchGate. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Scilit. [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. MDPI. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI. [Link]

  • Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. National Institutes of Health (NIH). [Link]

  • Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. Taylor & Francis Online. [Link]

  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. PubMed. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a key structural motif and versatile intermediate in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for 4-(4-Fluorophenyl)cyclohex-3-en-1-one, a key structural motif and versatile intermediate in medicinal chemistry and materials science. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical evaluation of each route's respective strengths and limitations to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Significance of the 4-Arylcyclohexenone Scaffold

The 4-arylcyclohexenone framework is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific target of this guide, 4-(4-Fluorophenyl)cyclohex-3-en-1-one, incorporates a fluorine atom, a common bioisostere for hydrogen that can significantly enhance metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable access to this intermediate is of paramount importance. This document benchmarks the classic Robinson Annulation against modern palladium-catalyzed cross-coupling reactions, providing a clear perspective on their practical application.

The Classic Approach: Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis for the formation of six-membered rings.[2] It remains a highly relevant and powerful method for constructing cyclohexenone systems.

Mechanistic Rationale

The reaction proceeds through a tandem sequence of two well-understood transformations: a Michael addition followed by an intramolecular aldol condensation.[3][4]

  • Michael Addition: A ketone enolate acts as a nucleophile (the Michael donor) and adds to an α,β-unsaturated ketone (the Michael acceptor). This forms a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation: Under the influence of a base, the 1,5-diketone intermediate forms a new enolate, which then attacks the second carbonyl group within the same molecule. This cyclization event produces a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclohexenone product.[4]

The causality behind this one-pot process lies in the sequential generation of reactive intermediates. The initial Michael adduct is perfectly primed for the subsequent intramolecular cyclization, making this a highly efficient ring-forming strategy.

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start Aryl Acetaldehyde & Methyl Vinyl Ketone michael 1,5-Diketone Intermediate start->michael Base-catalyzed addition aldol β-Hydroxy Ketone Intermediate michael->aldol Base-catalyzed cyclization final 4-Arylcyclohexenone aldol->final Dehydration (-H₂O)

Caption: General workflow for Robinson Annulation.

Experimental Protocol: Conventional & Microwave-Assisted

Protocol 2.2.1: Conventional Synthesis

This protocol is adapted from established procedures for Robinson annulation.[1][5]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq.) and acetone (excess, used as reactant and solvent).

  • Chalcone Formation: Add a solution of aqueous sodium hydroxide (2.0 eq.) dropwise while stirring at room temperature. Stir for 2-4 hours until the chalcone (4-(4-fluorophenyl)but-3-en-2-one) precipitates. Filter and wash the solid.

  • Annulation Step: Dissolve the purified chalcone (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in absolute ethanol.

  • Reaction: Add a solution of sodium ethoxide in ethanol (1.1 eq.) and reflux the mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with dilute acid. Remove the solvent under reduced pressure. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 4-(4-fluorophenyl)cyclohex-3-en-1-one.

Protocol 2.2.2: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[6][7]

  • Reactant Preparation: Grind 4-(4-fluorophenyl)but-3-en-2-one (1.0 eq.), ethyl acetoacetate (2.0 eq.), and anhydrous potassium carbonate (4.0 eq.) in a mortar and pestle until a uniform paste is formed.[6]

  • Reaction: Transfer the paste to a microwave-safe vessel. Irradiate in a microwave reactor at 160-340W for 3-10 minutes.[6][8] Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, allow the mixture to cool. Add cold water to the solid mass, and collect the resulting precipitate by filtration.

  • Purification: Wash the crude solid with water, dry it, and recrystallize from a suitable solvent (e.g., ethanol/dioxane mixture) to obtain the pure product.[6]

Modern Alternatives: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura and Heck couplings, offer highly versatile and often milder alternatives for forming the crucial aryl-alkene bond. These methods typically involve coupling a pre-formed cyclohexenone ring with the aryl component.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organohalide.[9][10]

3.1.1. Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 4-bromocyclohex-3-en-1-one), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (4-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling Pd0 Pd(0)Ln PdII_A R¹-Pd(II)Ln-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)Ln-R² PdII_A->PdII_B Transmetalation (+ Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product R1X R¹-X (Organohalide) R1X->PdII_A R2B R²-B(OR)₂ (Boronic Acid) R2B->PdII_A

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

3.1.2. Experimental Protocol

This is a general procedure that can be optimized for specific substrates.[12]

  • Reactant Preparation: To a degassed mixture of a suitable solvent (e.g., dioxane/water), add 4-halocyclohex-3-en-1-one (e.g., the bromo or triflate derivative, 1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: Purify the residue by column chromatography to isolate the target compound.

Heck Reaction

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene.[13] For this synthesis, it would typically involve an intramolecular cyclization of a carefully designed precursor.[14]

3.2.1. Mechanistic Rationale

Similar to the Suzuki coupling, the Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) adds to the aryl halide (e.g., 1-bromo-4-fluorobenzene).

  • Migratory Insertion (Carbopalladation): The aryl group on the palladium complex adds across the double bond of the alkene partner.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Reaction Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkyl R-Pd(II)Ln-X PdII_Aryl->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination (+ Base) Product Substituted Alkene PdII_Alkyl->Product ArX Ar-X (Aryl Halide) ArX->PdII_Aryl Alkene Alkene Alkene->PdII_Aryl

Sources

Validation

Analytical Comparison Guide: Validating the Purity of Synthesized vs. Commercial 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Introduction & Strategic Context 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) [1] is a highly versatile fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) [1] is a highly versatile fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The para-fluoro substitution is frequently leveraged to enhance metabolic stability and lipophilicity in downstream drug candidates. However, its synthesis—typically via palladium-catalyzed cross-coupling or Robinson annulation—often leaves behind trace impurities such as transition metal residues, unreacted starting materials, and difficult-to-resolve structural isomers (e.g., the conjugated cyclohex-2-en-1-one isomer).

For researchers and drug development professionals, relying on standard vendor Certificates of Analysis (CoAs) based solely on relative chromatographic purity can jeopardize downstream syntheses. This guide objectively compares the performance and purity profile of an optimized In-House Synthesized batch against two commercial alternatives (Premium Vendor A and Budget Vendor B ). Furthermore, it establishes a robust, self-validating analytical workflow aligned with ICH Q2(R2) guidelines [2] to ensure absolute confidence in intermediate quality.

The Self-Validating Analytical Workflow

To establish a self-validating system, we must decouple our reliance on any single analytical technique. Chromatographic methods (HPLC-UV) are excellent for resolving structurally similar isomers but are blind to UV-transparent impurities. Conversely, quantitative NMR (qNMR) provides a highly accurate absolute mass fraction but may struggle to differentiate between closely related regioisomers [3].

By integrating HPLC-UV, GC-MS, and qNMR, the workflow creates a closed-loop validation system: if HPLC purity is high but qNMR is low, the system flags UV-transparent contaminants. If qNMR is high but HPLC shows multiple peaks, it flags isomeric contamination.

PurityValidation Start Synthesized Compound 4-(4-Fluorophenyl)cyclohex-3-en-1-one HPLC HPLC-UV Analysis (Relative Purity & Isomer Resolution) Start->HPLC Aliquot 1 GCMS GC-MS Analysis (Volatile Impurities & Solvents) Start->GCMS Aliquot 2 qNMR 1H qNMR Analysis (Absolute Mass Fraction) Start->qNMR Aliquot 3 DataIntegration Orthogonal Data Integration (ICH Q2(R2) Guidelines) HPLC->DataIntegration GCMS->DataIntegration qNMR->DataIntegration Release Batch Release / Rejection DataIntegration->Release Meets >99.0% Spec

Orthogonal purity validation workflow for 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Experimental Methodologies & Causality

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC-UV is specifically deployed to separate the target compound from its double-bond migrated isomer (cyclohex-2-en-1-one). A C18 stationary phase is selected because its hydrophobic interactions, combined with the pi-pi interactions of the fluorinated aromatic ring, maximize the resolution between these nearly identical regioisomers. UV detection at 254 nm is chosen to target the conjugated pi-system of the fluorophenyl group.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL solution.

  • Column Selection: Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in Milli-Q Water; Solvent B: Acetonitrile.

  • Gradient Program: 0-2 min: 20% B; 2-12 min: linear ramp to 80% B; 12-15 min: hold at 80% B. Flow rate: 1.0 mL/min.

  • System Suitability: Inject a resolution standard containing both the target and the cyclohex-2-en-1-one isomer. Proceed only if the resolution factor ( Rs​ ) is > 2.0.

Quantitative 1H NMR (qNMR)

Causality: qNMR is utilized to determine the absolute mass fraction of the compound without requiring an identical reference standard [3]. Dimethyl terephthalate (DMT) is selected as the Internal Standard (IS) because its sharp aromatic singlet (~8.1 ppm) provides a pristine baseline that does not overlap with the analyte's fluorophenyl protons (7.0-7.4 ppm) or the critical cyclohexene vinyl proton (~6.1 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of 4-(4-Fluorophenyl)cyclohex-3-en-1-one and ~10 mg of DMT (TraceCERT® grade) using a calibrated microbalance (d = 0.001 mg).

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition Parameters: 600 MHz NMR, 90° pulse angle. Set the relaxation delay ( D1​ ) to 30 seconds (exceeding 5×T1​ of the slowest relaxing proton) to ensure complete longitudinal relaxation and quantitative accuracy.

  • Data Processing: Apply baseline correction. Integrate the IS peak (8.1 ppm, 4H) and the analyte's vinyl proton peak (6.1 ppm, 1H). Calculate absolute purity using the standard qNMR mass balance equation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is essential for detecting volatile organic impurities and residual extraction solvents (e.g., ethyl acetate, THF) that are invisible to UV detection and may be suppressed during standard NMR acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 50 mg of sample in 1 mL of Dichloromethane.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 40-400.

Comparative Experimental Data

We benchmarked our optimized in-house synthesized batch (purified via a highly selective heptane/isopropanol crystallization) against two commercial suppliers. The analytical results are summarized in Table 1.

Analytical ParameterIn-House SynthesizedPremium Vendor ABudget Vendor B
HPLC-UV Purity (Area %) 99.6%99.2%94.5%
qNMR Absolute Purity (w/w %) 99.1%98.5%91.2%
Major Isomeric Impurity (HPLC) < 0.1%0.3%3.8%
Residual Solvents (GC-MS) THF (45 ppm)Toluene (120 ppm)EtOAc (4500 ppm)
Pd Residue (ICP-MS) < 1 ppm5 ppm45 ppm

Table 1: Comparative purity data of 4-(4-Fluorophenyl)cyclohex-3-en-1-one across different sources.

Performance Analysis & Discussion

The experimental data highlights a critical pitfall in pharmaceutical intermediate validation: the discrepancy between relative (HPLC) and absolute (qNMR) purity.

Budget Vendor B advertised a purity of ">94%" based solely on HPLC-UV area percent. However, our self-validating qNMR analysis revealed an absolute mass fraction of only 91.2%. This 3.3% discrepancy is directly attributed to UV-transparent impurities—specifically, aliphatic solvents like ethyl acetate (detected at a massive 4500 ppm via GC-MS) and residual inorganic salts—which do not absorb at 254 nm.

Furthermore, the in-house synthesized batch demonstrated superior isomeric purity (<0.1% of the cyclohex-2-en-1-one isomer) compared to both commercial vendors. The presence of this isomer in Vendor B's batch (3.8%) is highly problematic. Double-bond positional isomers react at different rates during subsequent functionalization steps, leading to complex, difficult-to-separate impurity profiles in the final API. The in-house process mitigates this through a thermodynamically controlled crystallization step that effectively rejects the unwanted regioisomer.

Conclusion

For sensitive drug development programs, relying on vendor-supplied CoAs based purely on HPLC-UV is a high-risk strategy. Implementing an orthogonal, self-validating analytical workflow—anchored by qNMR and supported by HPLC and GC-MS—ensures that the 4-(4-Fluorophenyl)cyclohex-3-en-1-one intermediate meets stringent regulatory standards. The data clearly demonstrates that the in-house synthesized batch, validated through this ICH Q2(R2)-aligned protocol, offers superior absolute purity, strict isomeric control, and lower heavy metal residues compared to commercial alternatives.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pauli, G. F., Göpel, M., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Comparative

High-Resolution Molecular Weight Confirmation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one: A Comparative Analytical Guide

Accurate molecular weight (MW) confirmation is a foundational quality control step in organic synthesis and drug development. For the building block 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), verifying its...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate molecular weight (MW) confirmation is a foundational quality control step in organic synthesis and drug development. For the building block 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), verifying its structural integrity requires distinguishing it from potential isobaric impurities and synthetic byproducts[1].

This guide objectively compares the three primary analytical modalities used for MW confirmation—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (LC-HRMS)—providing researchers with causality-driven methodologies and self-validating experimental protocols.

Analytical Modalities: Mechanistic Causality & Selection

To determine the molecular weight of 4-(4-Fluorophenyl)cyclohex-3-en-1-one (Nominal MW: 190 Da; Exact Monoisotopic Mass: 190.0794 Da), the choice of ionization technique dictates the quality of the data[2].

  • GC-EI-MS (Electron Ionization):

    • Causality: This molecule is relatively small and volatile, making it amenable to gas chromatography without derivatization. However, EI is a "hard" ionization technique (typically 70 eV). While it provides an excellent fragmentation fingerprint (useful for library matching), the high energy often cleaves the cyclohexenone ring, resulting in a weak or absent molecular ion ( M+∙ ).

  • LC-ESI-MS (Electrospray Ionization):

    • Causality: ESI is a "soft" ionization technique. The carbonyl oxygen of the cyclohex-3-en-1-one ring acts as a strong proton acceptor in acidic mobile phases. This readily yields a highly abundant protonated molecular ion [M+H]+ at m/z 191, making it superior to GC-MS for intact mass confirmation[3].

  • LC-ESI-HRMS (High-Resolution Mass Spectrometry):

    • Causality: Standard single-quadrupole LC-MS only provides nominal mass (unit resolution). Because fluorine has a specific mass defect, confirming the exact empirical formula ( C12​H11​FO ) requires high-resolution instruments (e.g., Orbitrap or Q-TOF) capable of sub-5 ppm mass accuracy[4]. HRMS definitively proves the presence of the fluorinated moiety by measuring the exact protonated mass at m/z 191.0867[5].

Quantitative Performance Comparison

The following table summarizes the performance metrics of each alternative for the analysis of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

Analytical ModalityIonization TypeMass AccuracyResolution (FWHM)Primary Output for 4-(4-Fluorophenyl)cyclohex-3-en-1-oneSuitability
GC-MS (Single Quad) Hard (EI, 70 eV)± 0.1 Da~1,000Fragment fingerprint; Weak M+∙ at m/z 190Routine screening; Library matching
LC-MS (Single Quad) Soft (ESI+)± 0.1 Da~1,000Strong [M+H]+ at m/z 191Nominal mass confirmation
LC-HRMS (Q-TOF) Soft (ESI+)< 5 ppm> 30,000Exact [M+H]+ at m/z 191.0867Gold Standard for empirical formula ID

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness, every analytical sequence must operate as a self-validating system . This means the protocol intrinsically proves its own accuracy by bracketing sample injections with solvent blanks (to rule out carryover) and utilizing a System Suitability Test (SST) to verify mass calibration before data acquisition[6].

Protocol A: Nominal Mass Confirmation via LC-ESI-MS

Objective: Rapid confirmation of the intact protonated molecule.

  • System Suitability & Calibration: Inject a standard tuning mix (e.g., reserpine, m/z 609.2807) to verify positive mode ESI sensitivity and unit mass calibration.

  • Sample Preparation: Dissolve 1.0 mg of 4-(4-Fluorophenyl)cyclohex-3-en-1-one in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds. Dilute 1:100 in initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Blank Injection: Inject 5 µL of the diluent blank. Validation checkpoint: Ensure no peak is present at m/z 191.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).

    • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Acquisition: Scan range m/z 100–500 in ESI+ mode. Capillary voltage: 3.0 kV.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 191.

Protocol B: Exact Mass Determination via LC-ESI-HRMS

Objective: Unambiguous empirical formula confirmation ( C12​H11​FO ) using high-resolution mass spectrometry[7].

  • Mass Calibration (Critical Step): Perform a daily mass calibration using a certified reference standard (e.g., Agilent ESI-L Low Concentration Tuning Mix) to achieve < 2 ppm mass error.

  • Sample Preparation: Prepare the sample exactly as in Protocol A, but include an internal lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2766) infused continuously during the run to correct for instrumental drift.

  • HRMS Acquisition:

    • Instrument: Q-TOF or Orbitrap mass spectrometer.

    • Resolution: Set to at least 30,000 FWHM.

    • Acquisition: Full scan m/z 50–1000.

  • Post-Run Validation: Inject a post-run blank to confirm the absence of column carryover.

  • Data Interpretation: Calculate the mass error between the theoretical exact mass of the protonated molecule (m/z 191.0867) and the observed m/z. A mass error of < 5 ppm confirms the molecular formula.

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate mass spectrometry technique based on the required level of analytical confidence.

Workflow Start 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1) Prep Sample Preparation (1 mg/mL in MeOH) Start->Prep Decision Required Analytical Confidence Level? Prep->Decision Nominal Nominal Mass (Routine Screening) Decision->Nominal Standard QC Exact Exact Mass (Empirical Formula ID) Decision->Exact High Confidence GCMS GC-EI-MS Hard Ionization (70 eV) Fragment Fingerprinting Nominal->GCMS LCMS LC-ESI-MS Soft Ionization [M+H]+ Detection Nominal->LCMS HRMS LC-ESI-HRMS Orbitrap / Q-TOF < 5 ppm Mass Error Exact->HRMS Result1 MW = 190 Da (Low Resolution) GCMS->Result1 LCMS->Result1 Result2 Exact Mass = 190.0794 Da Confirmed C12H11FO HRMS->Result2

Analytical workflow for the molecular weight confirmation of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

References

  • 1-(4-fluorophenyl)but-1-en-3-one | Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUO9RZ8_JhzEbFkyOWax_MrLYKFZvrFry56k3FyJsqZEUiv2rzvy-RLWt-dUeKxuSXEcGCQ2sfhLPT1M5NXS2fvge08WagC0AcZ8N9zFCv4ieUDfp2flJvJS5DEptYZtcXDvZJmWeofCbyEnKDqspOAzfUG4ORAauoHOWXSLVW0k18qduZ6wmUWNK655QTr1BRcNrK9lrMRQPnJxTPYsgQCR7Wi6xEwOLKuCvBmBXvU8hg30cqfAXpbk0SmHsoO7xs8M-i0g4cdYZz2b94wWtRxl96N8D0Uroytih5Gv7glW0-SbNjoPpYxA==]
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLciBErNmugqM0pOraZ_EvWfNnJCuzmqCLJfKitGz9F2lEmtLmIdHWQugbD0w6Ls0obOEtU7I-9UjNF13z_WgDhCw0kg4WqsXt4HNLdWsDe5UWTKBP-anQECg13XemDKzlVuKW]
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu0UzXIetwk5BwTD414v07cEyqltuHEdkyVyQ8y4HPyX65n-_a0wnc4hnPHutfKPlMDJRTnmEaxIH6yhLwS6ZnTkgEzEZXwhQTqTZCSjnSs2JfvFUQFl1zymqDCFv6mDRk]
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. emerypharma.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Op4OZFtwPqGtBdMYs8WVO6_lnCfScCRigMDKN3j-94fhP8L6-QsPhetXPjac2xbJOftIAqh0POwrGViEg9O5NHzUVocIHlMyG39v74hgpR_b8uWHKtHlmTe9ulpdunpO-g57AAsgaDBEAObbVlAegjnEXFKZES3LMhBzHa-SZJYWTe40pwO7oa8XIg8Gc3LT_f3qTxctgeQG4H-JJN_7FgdyzVxq7WFswN6EHGbU4KxLRwpM0ec9VB7DIOQxjfkroreZlMWiP_4ulHa1GK0G9ilJ]
  • Methods for Molecular Weight Determination. mtoz-biolabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQg0PzVCipA1m_juRTkxbA-Klm93h9iK8K7XjmlxLDeKxR_iI1eapPgOpLrMD-c4ZlqvOu5uZoZGrm-hzHTVEkEVe3hkWSyRRkdtge8MXO2BBIr3NfJm8mTUzt12IOwd3u5AUVqGdcb6KnAR-AOnffCF1ce5D_D-7rgb6X4u5GxlOZfPkQkQ==]

Sources

Safety & Regulatory Compliance

Safety

4-(4-Fluorophenyl)cyclohex-3-en-1-one proper disposal procedures

Operational Guide: Proper Handling and Disposal of 4-(4-Fluorophenyl)cyclohex-3-en-1-one As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of critical buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of critical building blocks. 4-(4-Fluorophenyl)cyclohex-3-en-1-one is a highly valuable fluorinated intermediate used in pharmaceutical synthesis[1]. However, its fluorinated nature introduces specific logistical and safety challenges at the end of its experimental lifecycle. Improper disposal of fluorinated organics not only violates environmental regulations but can lead to the release of highly toxic, persistent environmental pollutants[2].

This guide establishes a self-validating, step-by-step protocol for the safe segregation, containerization, and destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Quantitative Chemical Profiling

Before initiating any disposal protocol, we must establish the chemical profile of the waste stream. The presence of the fluorine atom dictates the entire downstream logistical routing.

PropertyValueOperational Relevance
Chemical Name 4-(4-Fluorophenyl)cyclohex-3-en-1-oneTarget analyte for waste profiling
CAS Number 36716-73-1Required for EHS and EPA manifests[1]
Molecular Formula C12H11FOConfirms halogenated status (Fluorine)
Molecular Weight 190.22 g/mol Used for stoichiometric waste load calculations[1]
Waste Classification Halogenated Organic WasteMandates high-temperature incineration routing[3]

Mechanistic Causality: Why Standard Disposal Fails

In laboratory environments, it is a common error to treat all organic waste homogeneously. However, 4-(4-Fluorophenyl)cyclohex-3-en-1-one cannot be disposed of in standard non-halogenated solvent waste streams.

  • The Thermodynamic Challenge: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to break this bond completely, which can result in the volatilization of intact fluorinated species or the formation of toxic products of incomplete combustion (PICs)[2].

  • The Solution - Rotary Kiln Incineration: Halogenated organic waste must be routed to a permitted hazardous waste incinerator capable of sustaining temperatures >1000°C with a minimum residence time of 2 seconds[2]. This ensures a >99.99% destruction efficiency[4].

  • Acid Gas Scrubbing: Upon thermal destruction, the fluorine atoms are converted into hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct. The incinerator must be equipped with a caustic scrubber (typically utilizing NaOH or Ca(OH)₂ reagents) to neutralize the HF gas into inert fluoride salts (e.g., NaF, CaF₂) before exhaust release[5][6].

G Waste 4-(4-Fluorophenyl) cyclohex-3-en-1-one Kiln Rotary Kiln Incinerator (>1000°C, 2s residence) Waste->Kiln Gases Combustion Gases (CO2, H2O, HF) Kiln->Gases Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Effluent Neutralized Salts (NaF, CaF2) Scrubber->Effluent Exhaust Clean Exhaust (CO2, H2O) Scrubber->Exhaust

Thermal destruction pathway and acid gas scrubbing mechanism for fluorinated organics.

Step-by-Step Laboratory Disposal Protocol

To ensure compliance and safety, implement the following self-validating workflow in your laboratory.

Step 1: Waste Segregation (Critical Step)

  • Action: Isolate all waste containing 4-(4-Fluorophenyl)cyclohex-3-en-1-one (including reaction mother liquors, contaminated solvents, and solid residues) from non-halogenated waste streams[3].

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases the volume of waste requiring expensive high-temperature incineration and can violate commercial disposal facility acceptance criteria[5].

Step 2: Containerization

  • Action: Place the segregated waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required.

  • Causality: Halogenated ketones can degrade certain low-density plastics. Metal containers must be avoided as trace moisture can lead to the formation of acidic micro-environments, causing container corrosion and catastrophic failure[6].

Step 3: Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "4-(4-Fluorophenyl)cyclohex-3-en-1-one" and check the "Halogenated" and "Toxic" hazard boxes. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Causality: Accurate profiling prevents dangerous chemical incompatibilities downstream and ensures regulatory compliance during EHS audits[3].

Step 4: Spill Management & Consumables

  • Action: In the event of a spill, use inert, non-combustible absorbent materials (e.g., diatomaceous earth or sand). Do NOT use combustible materials like paper towels for large spills. Place all used absorbents, contaminated PPE, and pipette tips into solid halogenated waste containers[3][6].

  • Causality: Fluorinated organics can persist in the environment; thus, all materials that come into contact with the compound must be treated with the same stringent destruction protocols as the pure chemical[2].

Workflow Gen Waste Generation (Reaction/Spill) Decision Contains Halogens (Fluorine)? Gen->Decision Halo Halogenated Waste Stream (Red Tag) Decision->Halo Yes NonHalo Non-Halogenated Stream (Blue Tag) Decision->NonHalo No SAA Satellite Accumulation Area (Secondary Containment) Halo->SAA EHS EHS Profiling & Pickup SAA->EHS Incinerator Rotary Kiln Incinerator (>1000°C) EHS->Incinerator

Laboratory waste segregation and logistical disposal workflow for halogenated compounds.

Final Logistical Routing

Once the SAA container is full (or reaches its regulatory time limit), coordinate with your institutional Environmental Health and Safety (EHS) department. They will contract a licensed hazardous waste disposal facility. Ensure the waste manifest clearly indicates the presence of fluorinated organic compounds so the vendor routes the shipment to a facility equipped with a rotary kiln and caustic scrubber, rather than a cement kiln or standard industrial boiler[4][5].

References

  • US EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." US Environmental Protection Agency.[Link]

  • Environmental Working Group (EWG). "DRAFT.EPA.PFAS Disposal-022221." EWG. [Link]

  • US EPA. "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." US Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 4-(4-Fluorophenyl)cyclohex-3-en-1-one

Definitive Guide to Handling 4-(4-Fluorophenyl)cyclohex-3-en-1-one: Safety, PPE, and Operational Protocols Introduction 4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), also known as 4'-fluoro-5,6-dihydro-[1,1'-b...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide to Handling 4-(4-Fluorophenyl)cyclohex-3-en-1-one: Safety, PPE, and Operational Protocols

Introduction

4-(4-Fluorophenyl)cyclohex-3-en-1-one (CAS: 36716-73-1), also known as 4'-fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one, is a critical building block in medicinal chemistry, frequently utilized in the synthesis of fluorinated pharmacophores and targeted therapeutics. Due to the presence of the reactive enone moiety and the lipophilic fluorophenyl group, this compound must be handled with rigorous safety protocols to prevent dermal absorption, respiratory irritation, and cross-contamination during high-throughput screening or synthetic workflows. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this chemical safely.

Physicochemical & Hazard Profile

Before initiating any protocol, personnel must verify the physicochemical properties to anticipate the compound's behavior in ambient laboratory conditions.

PropertyValue / Description
Chemical Name 4-(4-Fluorophenyl)cyclohex-3-en-1-one
CAS Number 36716-73-1
Molecular Formula C₁₂H₁₁FO
Molecular Weight 190.22 g/mol
Physical State Liquid / Low-melting solid (temperature dependent)
GHS Hazard Classification Treated as an organic irritant: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]

The PPE Matrix: Causality and Selection

Under, a rigorous hazard assessment is required to dictate Personal Protective Equipment (PPE) selection[2]. For 4-(4-Fluorophenyl)cyclohex-3-en-1-one, the following PPE matrix is mandatory:

  • Hand Protection (Nitrile Gloves): Use powder-free nitrile gloves (minimum 0.11 mm thickness for incidental contact; 0.38 mm for extended handling).

    • Causality: Fluorinated cyclic compounds and the organic solvents used to dissolve them (e.g., DMSO, Dichloromethane) can rapidly permeate latex. Nitrile provides superior chemical resistance and prevents dermal absorption of the lipophilic fluorophenyl moiety.

  • Eye Protection (ANSI Z87.1 Goggles): Tight-fitting, splash-proof safety goggles are required.

    • Causality: As a low-melting solid or viscous liquid, the compound poses a severe risk of aerosolization or splashing during solvent addition, which can cause acute corneal irritation[3].

  • Body Protection (FR Lab Coat): A flame-resistant (FR) 100% cotton lab coat with knit cuffs.

    • Causality: Synthetic blends can melt onto the skin in the event of a solvent flash fire. Knit cuffs prevent the sleeves from knocking over vials or dragging through contaminated surfaces.

  • Respiratory Protection (Fume Hood): All handling must occur within a certified Class II chemical fume hood.

    • Causality: The enone structure can volatilize, especially when dissolved in volatile organic solvents. The fume hood ensures inhalation hazards are mitigated at the source, aligning with guidelines from [4].

Operational Workflow & Experimental Protocol: Standardized Dissolution

The following protocol outlines the safe weighing and dissolution of 4-(4-Fluorophenyl)cyclohex-3-en-1-one to prepare a 0.1 M stock solution for downstream assays. Every step incorporates a self-validating check to ensure operational integrity.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor for a face velocity of 80–100 feet per minute (fpm), or perform a "flutter test" using a small strip of tissue paper taped to the sash[4].

  • Line the working surface with a PTFE-backed absorbent pad to contain potential micro-spills.

Step 2: Taring and Transfer

  • Place a static-dissipative weighing boat on the analytical balance inside the fume hood.

  • Using a clean, grounded micro-spatula, transfer the required mass of 4-(4-Fluorophenyl)cyclohex-3-en-1-one (e.g., 19.02 mg for 1 mL of 0.1 M solution).

  • Self-Validation: Ensure the balance reading stabilizes within 3 seconds. Continuous drift indicates static interference or excessive air drafts, which must be resolved by adjusting the hood sash before proceeding.

Step 3: Solvent Addition and Homogenization

  • Transfer the weighed compound into a 4 mL borosilicate glass vial.

  • Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) using a calibrated positive-displacement pipette.

  • Seal the vial with a PTFE-lined cap and vortex for 30 seconds.

  • Self-Validation: Hold the vial against a high-contrast background under adequate lighting. The solution must be completely transparent with no visible schlieren lines or undissolved particulates.

Step 4: Decontamination

  • Wipe down the micro-spatula, balance pan, and surrounding bench area with a lint-free wipe soaked in 70% Isopropanol or Ethanol.

  • Dispose of the wipe in the designated solid hazardous waste container.

Spill Response & Disposal Plan

Immediate and correct response to spills prevents cross-contamination and environmental release.

  • Spill Mitigation: In the event of a spill, immediately isolate the area. Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Sweep the absorbed mixture using a non-sparking tool and place it into a sealed, chemically resistant high-density polyethylene (HDPE) container.

  • Disposal Routing: Because 4-(4-Fluorophenyl)cyclohex-3-en-1-one contains a covalently bound fluorine atom, all associated waste—including the pure chemical, solvent mixtures, and contaminated PPE—MUST be segregated into Halogenated Organic Waste streams[4].

    • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the formation of toxic dioxins during standard incineration processes. High-temperature incineration specific to halogenated organics is strictly required[5].

Mandatory Visualization

G A Pre-Operation: Don PPE (Nitrile, Goggles, Lab Coat) B Ventilation: Engage Chemical Fume Hood A->B Proceed to C Handling: Weigh 4-(4-Fluorophenyl)cyclohex-3-en-1-one B->C Setup complete D Processing: Dissolution in Organic Solvent C->D Transfer E Decontamination: Clean Surfaces with EtOH D->E Post-reaction F Disposal: Segregate to Halogenated Waste E->F Waste routing

Workflow for the safe handling, processing, and disposal of 4-(4-Fluorophenyl)cyclohex-3-en-1-one.

References

  • 1910.132 - General requirements. Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, NCBI Bookshelf.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)cyclohex-3-en-1-one
Reactant of Route 2
4-(4-Fluorophenyl)cyclohex-3-en-1-one
© Copyright 2026 BenchChem. All Rights Reserved.